molecular formula C8H7N3O2 B1281156 3-amino-1H-indazole-6-carboxylic Acid CAS No. 871709-92-1

3-amino-1H-indazole-6-carboxylic Acid

Cat. No.: B1281156
CAS No.: 871709-92-1
M. Wt: 177.16 g/mol
InChI Key: NECZTEQDOQLSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1H-indazole-6-carboxylic Acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,12,13)(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECZTEQDOQLSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469226
Record name 3-amino-1H-indazole-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871709-92-1
Record name 3-amino-1H-indazole-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 3-amino-1H-indazole-6-carboxylic acid (CAS No: 871709-92-1), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document outlines its known physical and chemical characteristics, provides representative experimental protocols for property determination, and explores its biological relevance, particularly in the context of ion channel modulation.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available data for the target compound and its closely related structural analogs, 1H-indazole-6-carboxylic acid and indazole-3-carboxylic acid, for comparative purposes.

Table 1: Key Identifiers and Molecular Properties

PropertyThis compound1H-indazole-6-carboxylic acidIndazole-3-carboxylic acid
CAS Number 871709-92-1[1][2]704-91-6[3]4498-67-3[4][5]
Molecular Formula C₈H₇N₃O₂C₈H₆N₂O₂[3]C₈H₆N₂O₂[4]
Molecular Weight 177.16 g/mol [2]162.15 g/mol [3]162.15 g/mol [4][6]
Appearance White to off-white powder[1]-Off-white to yellow crystalline powder[4]

Table 2: Physicochemical Data

PropertyThis compound1H-indazole-6-carboxylic acidIndazole-3-carboxylic acid
Melting Point (°C) No data available302-307[3]262-271[4] / 266-270 (dec.)[5]
Boiling Point (°C) No data available443.7 ± 18.0 (Predicted)[3]No data available
pKa No data available4.01 ± 0.30 (Predicted)[3]No data available
logP No data availableNo data availableNo data available
Solubility Insoluble in water[1]No data availableNo data available
Storage Conditions Stable under recommended storage conditions; sensitive to moisture[1]. Store at 4°C for better preservation[7].Sealed in dry, Room Temperature[3]Store at 0-8°C[4]

Experimental Protocols

Detailed experimental protocols for determining the specific physicochemical properties of this compound are not widely published. However, this section provides established, generalized methodologies for key experiments relevant to this class of compounds.

A common route for synthesizing 3-aminoindazoles involves the reaction of an ortho-halobenzonitrile with hydrazine. This procedure offers an efficient alternative to traditional methods[8].

Protocol:

  • A solution of an appropriate ortho-fluorobenzonitrile derivative (1.0 mmol) is prepared in a suitable solvent such as ethanol or butanol (20 ml)[9].

  • Hydrazine hydrate (99%) is added in excess (e.g., 10.0 mmol)[9].

  • The reaction mixture is heated in a sealed tube at a specified temperature (e.g., 343 K or reflux) for several hours (e.g., 4 h)[9][10].

  • The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated to dryness under vacuum to yield the crude 3-amino-indazole product[9].

  • Further purification can be achieved through recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and purification of indazole derivatives.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Ortho-halobenzonitrile + Hydrazine Hydrate in Solvent react Heat in Sealed Tube (e.g., 343 K, 4h) start->react monitor Monitor Reaction (TLC) react->monitor monitor->react Incomplete concentrate Concentrate to Dryness (Rotary Evaporation) monitor->concentrate Reaction Complete purify Purification (Column Chromatography) concentrate->purify product Pure 3-Amino-Indazole Derivative purify->product

General workflow for synthesis of 3-amino-indazole derivatives.

The melting point is a critical indicator of purity. The capillary method is standard for crystalline organic solids.[11]

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a capillary tube is pushed into the powder[12]. The tube is then tapped gently or dropped through a long glass tube to pack the sample into the sealed end, filling it to a height of 2-3 mm[13][14].

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a DigiMelt or Thiele tube)[12].

  • Measurement: The sample is heated rapidly to about 10-15°C below the expected melting point[12]. The heating rate is then reduced to approximately 1-2°C per minute.

  • Data Recording: The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid[13]. A sharp melting range (0.5-1.0°C) typically indicates a pure compound.

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of acidic or basic functional groups.[15][16]

Protocol:

  • Calibration: A pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10)[16].

  • Sample Preparation: A solution of the compound is prepared at a known concentration (e.g., 1 mM) in water or a suitable solvent mixture. The ionic strength is kept constant using a salt solution like 0.15 M KCl[16]. The solution is made acidic (e.g., to pH 1.8-2.0) with a strong acid like HCl[16].

  • Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments[16].

  • Data Collection: The pH is recorded after each addition of titrant, allowing the system to equilibrate.

  • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is the inflection point of the curve. The pKa is the pH at the half-equivalence point, as described by the Henderson-Hasselbalch equation[15].

The partition coefficient (logP) is a measure of a compound's lipophilicity. High-Performance Liquid Chromatography (HPLC) offers a rapid alternative to the traditional shake-flask method.[17][18]

Protocol:

  • Phase Preparation: An aqueous phase (e.g., phosphate buffer at pH 7.4) is saturated with octanol, and an octanol phase is saturated with the aqueous buffer. The phases are allowed to separate[18].

  • Sample Preparation: The compound is dissolved in a 50/50 mixture of the prepared octanol and aqueous phases[18]. The mixture is shaken vigorously and allowed to equilibrate (e.g., for 24 hours)[18].

  • Analysis: Aliquots from both the aqueous and octanol layers are separately analyzed by a calibrated HPLC system to determine the concentration of the compound in each phase.

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value[19].

Biological Activity and Signaling Pathway Involvement

Indazole derivatives are a prominent class of scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibition properties.[10][20]

Derivatives of indazole, particularly indazole-3-carboxamides, have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel.[21] The CRAC channel is crucial for calcium signaling in various cell types, including immune cells like mast cells and T lymphocytes.[22][23]

Aberrant activation of mast cells, which is dependent on Ca²⁺ influx through CRAC channels, contributes to autoimmune and inflammatory diseases.[21] The process begins with the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1 proteins. STIM1 then oligomerizes and translocates to the plasma membrane, where it binds to and activates Orai1, the pore-forming subunit of the CRAC channel. This activation leads to a sustained influx of extracellular Ca²⁺.

The resulting increase in intracellular calcium concentration ([Ca²⁺]i) triggers downstream signaling cascades, including the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells) and the degranulation of mast cells, releasing pro-inflammatory mediators like TNFα.[22] Indazole-3-carboxamide derivatives can physically block the Orai1 channel pore, thereby inhibiting this entire signaling cascade.[21][22]

The diagram below illustrates the CRAC channel signaling pathway and the point of intervention by indazole-based inhibitors.

G cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane cluster_cyto Cytosol er_ca Ca²⁺ Store stim1_inactive STIM1 (Inactive) er_ca->stim1_inactive Depletion stim1_active STIM1 (Active) stim1_inactive->stim1_active Oligomerization & Translocation orai1_closed Orai1 Channel (Closed) orai1_open Orai1 Channel (Open) stim1_active->orai1_open Binding & Activation ca_influx Ca²⁺ Influx orai1_open->ca_influx Extracellular Ca²⁺ downstream Downstream Signaling (e.g., NFAT activation, Degranulation) ca_influx->downstream response Pro-inflammatory Response (TNFα release) downstream->response inhibitor Indazole-3-carboxamide Derivative inhibitor->orai1_open Blocks Channel

Inhibition of the CRAC channel pathway by indazole derivatives.

References

3-amino-1H-indazole-6-carboxylic acid predicted molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the predicted molecular formula and molecular weight for the compound 3-amino-1H-indazole-6-carboxylic acid, a heterocyclic aromatic organic compound of interest to researchers in medicinal chemistry and drug development.

Predicted Molecular Properties

The molecular formula and weight have been determined based on the structure of the parent compound, 1H-indazole-6-carboxylic acid, with the addition of an amino group at the 3-position. The base formula for 1H-indazole-6-carboxylic acid is C₈H₆N₂O₂. The substitution of a hydrogen atom with an amino group (NH₂) results in a net addition of one nitrogen and one hydrogen atom.

PropertyPredicted Value
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol

Note: As this request pertains to the prediction of fundamental chemical properties, detailed experimental protocols and signaling pathway diagrams are not applicable to this topic.

Spectroscopic and Biological Insights into 3-Amino-1H-Indazole-6-Carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for 3-amino-1H-indazole-6-carboxylic acid and its analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as antiproliferative and anti-inflammatory agents. This document aims to serve as a core resource, presenting collated spectroscopic data, detailed experimental protocols, and logical workflows related to their biological evaluation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for a series of 3-amino-1H-indazole analogs, compiled from various research sources. These data are essential for the structural elucidation and characterization of newly synthesized compounds within this chemical class.

Table 1: ¹H NMR Spectroscopic Data for Selected Indazole Analogs
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate [1]CDCl₃8.32 (d, J = 8.0 Hz, 1H), 7.69 (d, J = 8.5 Hz, 1H), 7.61 (d, J = 8.2 Hz, 2H), 7.47 (t, J = 7.6 Hz, 1H), 7.40–7.34 (m, 3H), 4.07 (s, 3H), 2.45 (s, 3H)
Methyl 1-phenyl-1H-indazole-3-carboxylate [1]CDCl₃8.32 (d, J = 8.1 Hz, 1H), 7.76–7.70 (m, 3H), 7.56 (t, J = 7.8 Hz, 2H), 7.51–7.35 (m, 3H), 4.07 (s, 3H)
Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate [1]CDCl₃8.33 (d, J = 8.1 Hz, 1H), 7.75–7.64 (m, 3H), 7.55–7.48 (m, 3H), 7.40 (t, J = 7.5 Hz, 1H), 4.08 (s, 3H)
Methyl 1-(4-bromophenyl)-1H-indazole-3-carboxylate [1]CDCl₃8.33 (d, J = 8.1 Hz, 1H), 7.71–7.63 (m, 5H), 7.51 (t, J = 7.7 Hz, 1H), 7.41 (t, J = 7.5 Hz, 1H), 4.08 (s, 3H)
N,N-diethyl-1H-indazole-3-carboxamide DMSO13.76 (s, 1H), 8.04 (d, J = 6.2 Hz, 1H), 7.64 (d, J = 6.4 Hz, 1H), 7.42 (t, J = 5.8 Hz, 1H), 7.28 (t, J = 5.4 Hz, 1H), 3.52-3.77 (m, 4H), 1.23 (t, 6H)
(1H-indazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone [2]DMSO13.82 (s, 1H), 8.42 (d, J = 2.4 Hz, 2H), 8.06 (d, J = 6.0 Hz, 1H), 7.66 (d, J = 6.2 Hz, 1H), 7.26 (t, J = 5.4 Hz, 1H), 6.77 (t, 1H, J = 5.6 Hz), 4.24 (brt, 2H), 3.82-3.92 (m, 6H)
6-Nitro-3-phenyl-1H-indazole [3]CDCl₃11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H)
Table 2: ¹³C NMR Spectroscopic Data for Selected Indazole Analogs
CompoundSolventChemical Shifts (δ, ppm)
Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate [1]CDCl₃163.1, 140.3, 138.1, 136.7, 136.4, 130.1, 127.5, 124.4, 123.8, 123.6, 122.3, 110.9, 52.1, 21.2
Methyl 1-phenyl-1H-indazole-3-carboxylate [1]CDCl₃163.1, 140.2, 139.2, 136.7, 129.6, 128.1, 127.7, 124.5, 123.9, 123.8, 122.4, 110.9, 52.2
Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate [1]CDCl₃162.9, 140.1, 137.8, 137.1, 133.7, 129.7, 128.0, 124.9, 124.5, 123.9, 122.6, 110.6, 52.3
Methyl 1-(4-bromophenyl)-1H-indazole-3-carboxylate [1]CDCl₃162.9, 140.1, 138.3, 137.2, 132.7, 128.0, 125.2, 124.6, 124.0, 122.6, 121.6, 110.6, 52.3
6-Nitro-3-phenyl-1H-indazole [3]CDCl₃146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96
3-methyl-1-phenyl-1H-indazole [4]CDCl₃144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9
Table 3: IR and Mass Spectrometry Data for Selected Indazole Analogs
CompoundIR (KBr, cm⁻¹)Mass Spectrometry (m/z)
3-(Ethylamino)indazole [5]3310, 3210, 3030, 1630, 1550Not specified
Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate [1]2949, 2921, 1708, 1516, 1473, 1439, 1407, 1351, 1249, 1194, 1170, 1118, 1056, 970, 829, 789, 770, 751[M]⁺ 266.1048
Methyl 1-phenyl-1H-indazole-3-carboxylate [1]3006, 2953, 1727, 1597, 1476, 1458, 1409, 1364, 1257, 1169, 1127, 1075, 1058, 969, 863, 755, 722[M]⁺ 252.0927
N,N-diethyl-1H-indazole-3-carboxamide 3436, 3149, 2972, 1579, 1495, 1373, 1272, 1143, 1096, 941, 856, 750, 675Not specified
(1H-indazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone [2]3435, 3146, 3053, 2926, 2364, 1583, 1543, 1488, 1354, 1268, 1157, 1130, 1081, 982, 865, 785, 689[M+1]⁺ 309.12, [M+2]⁺ 310.12
6-Nitro-3-(naphthalen-2-yl)-1H-indazole [3]733, 744, 792, 1346, 1522[M+H]⁺ 290.0928

Experimental Protocols

The synthesis of this compound analogs can be achieved through various synthetic routes. Below are generalized protocols based on established literature.

General Procedure for the Synthesis of 3-Aminoindazoles from 2-Halobenzonitriles

A common and effective method for the synthesis of 3-aminoindazoles involves the reaction of 2-halobenzonitriles with a hydrazine source.[6] A copper-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters is a versatile approach.[6]

Materials:

  • Substituted 2-halobenzonitrile

  • Hydrazine hydrate or a suitable hydrazine derivative

  • Copper catalyst (e.g., CuI)

  • Ligand (e.g., L-proline)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • To a reaction vessel, add the substituted 2-halobenzonitrile, hydrazine derivative, copper catalyst, ligand, and base.

  • Add the solvent and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoindazole analog.

General Procedure for N-Alkylation of 3-Aminoindazoles

Further diversification of the 3-aminoindazole core can be achieved through N-alkylation.

Materials:

  • 3-Aminoindazole derivative

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., NaH or K₂CO₃)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a solution of the 3-aminoindazole derivative in the chosen solvent, add the base portion-wise at 0 °C.

  • Stir the mixture for a short period (e.g., 30 minutes) at room temperature.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude product.

  • Purify by column chromatography to isolate the N-alkylated 3-aminoindazole analog.

General Procedure for the Synthesis of 1H-Indazole-3-carboxamide Derivatives

The synthesis of 1H-indazole-3-carboxamide derivatives typically involves the coupling of 1H-indazole-3-carboxylic acid with an appropriate amine.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Substituted amine

  • Coupling agents (e.g., HOBT, EDC.HCl)

  • Base (e.g., TEA or DIPEA)

  • Solvent (e.g., DMF)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid in DMF, add the coupling agents (HOBT and EDC.HCl) and the base (TEA).

  • Stir the reaction mixture at room temperature for approximately 15 minutes.

  • Add the desired substituted amine to the reaction mixture and continue stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Extract the product with a suitable solvent system (e.g., 10% Methanol in Chloroform).

  • Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Evaporate the solvent under vacuum and purify the resulting solid by column chromatography.

Biological Activity and Logical Workflows

Derivatives of 3-amino-1H-indazole have demonstrated a wide range of biological activities, with antiproliferative effects against various cancer cell lines being a prominent feature.[7][8][9] The mechanism of action often involves the modulation of key cellular processes such as the cell cycle and apoptosis.

Logical Workflow for Evaluating Antiproliferative Activity

The following diagram illustrates a typical workflow for the screening and preliminary mechanistic investigation of novel this compound analogs as potential anticancer agents.

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Preliminary Mechanism of Action Studies cluster_3 Lead Optimization A Synthesis of 3-amino-1H-indazole-6-carboxylic acid analogs B Spectroscopic Characterization (NMR, MS, IR) A->B C Antiproliferative Assay (e.g., MTT) on Cancer Cell Lines B->C D Determination of IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V) D->F G Western Blot for Key Proteins (e.g., p53, Bcl-2) E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Further Synthesis of Optimized Analogs H->I G A 2-Halobenzonitrile C 3-Amino-1H-indazole Core A->C Cu-catalyzed Cyclization B Hydrazine Derivative B->C Cu-catalyzed Cyclization E N-Substituted 3-Amino-1H-indazole C->E N-Alkylation/Arylation F Carboxylation C->F e.g., Lithiation then CO2 D Alkyl/Aryl Halide D->E N-Alkylation/Arylation G 3-Amino-1H-indazole- 6-carboxylic acid F->G I 3-Amino-1H-indazole- 6-carboxamide Analog G->I Amide Coupling H Amine H->I Amide Coupling

References

An In-depth Technical Guide to the Solubility Profile of 3-amino-1H-indazole-6-carboxylic acid in DMSO and Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 3-amino-1H-indazole-6-carboxylic acid in dimethyl sulfoxide (DMSO) and various aqueous solutions. Given the critical role of solubility in drug discovery and development, this document outlines detailed experimental protocols and data presentation strategies to ensure accurate and reproducible results.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Its physicochemical properties, particularly solubility, are fundamental to its potential as a therapeutic agent. Poor aqueous solubility can impede absorption and bioavailability, while insolubility in organic solvents like DMSO can complicate in vitro screening and compound handling.[3][4] Therefore, a thorough understanding of its solubility profile is essential for advancing research and development efforts.

This guide details standardized procedures for determining both kinetic and thermodynamic solubility, offering insights into best practices for sample preparation, experimental execution, and data analysis.

Data Presentation: Solubility Profile

While specific experimental values for this compound are not publicly available, the following tables provide a structured format for presenting experimentally determined solubility data.

Table 1: Solubility in DMSO

ParameterValueMethodTemperature (°C)Notes
Maximum Solubility[Insert Value] mg/mLShake-Flask25Equilibrium reached after 24h incubation.
Stock Solution Stability[Insert Observation]Visual/HPLC-20Stability after X freeze-thaw cycles.

Table 2: Aqueous Solubility Profile

Solvent System (Buffer)pHSolubility TypeSolubility (µg/mL)MethodTemperature (°C)
Phosphate-Buffered Saline (PBS)7.4Kinetic[Insert Value]Nephelometry25
Phosphate-Buffered Saline (PBS)7.4Thermodynamic[Insert Value]Shake-Flask/HPLC25
Simulated Gastric Fluid (pH 1.2)1.2Thermodynamic[Insert Value]Shake-Flask/LC-MS37
Simulated Intestinal Fluid (pH 6.8)6.8Thermodynamic[Insert Value]Shake-Flask/LC-MS37

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility of this compound.

Protocol 1: Determination of Maximum Solubility in DMSO

This protocol outlines the shake-flask method to determine the equilibrium solubility of the compound in DMSO at room temperature.[5]

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.

    • Add a small volume of anhydrous DMSO (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

    • If the compound fully dissolves, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a precipitate is observed.[5]

  • Equilibration:

    • Incubate the supersaturated solution at room temperature (25°C) for 24 hours to ensure equilibrium is reached.[5]

    • Gently mix the solution periodically during this time.

  • Separation of Undissolved Solid:

    • Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[5]

  • Quantification:

    • Carefully collect the supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., methanol, acetonitrile) in which the compound is highly soluble.

    • Determine the concentration of the compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.[5]

    • Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

Protocol 2: Determination of Aqueous Solubility (Kinetic and Thermodynamic)

Aqueous solubility can be assessed using two primary methods: kinetic and thermodynamic. The kinetic assay is rapid and suitable for early screening, while the thermodynamic assay is considered the "gold standard" for its accuracy.[4][6]

This method involves preparing a concentrated stock solution in DMSO and then diluting it into an aqueous buffer to observe precipitation.[3][6]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader with nephelometry or turbidity measurement capabilities (e.g., 620 nm)[4]

Procedure:

  • Preparation of Dilution Series:

    • Create a serial dilution of the 10 mM DMSO stock solution in 100% DMSO in a 96-well plate.[7]

    • In a separate 96-well plate, add the aqueous buffer.

    • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the aqueous plate.

  • Precipitation and Measurement:

    • Shake the aqueous plate for a predetermined time (e.g., 2 hours) at a controlled temperature.

    • Measure the turbidity of each well using a nephelometer or by measuring absorbance at 620 nm.[4]

    • The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

This method measures the equilibrium solubility of the solid compound in an aqueous buffer.[4]

Materials:

  • Solid this compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Shaker incubator

  • Filtration device (e.g., 0.45 µm PVDF filter)

  • LC-MS or HPLC system for quantification

Procedure:

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial containing the aqueous buffer.

    • Ensure that undissolved solid remains visible.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the solution to reach equilibrium.[4]

  • Sample Processing:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Filter the solution to remove any undissolved particles.

  • Quantification:

    • Analyze the filtrate using a validated LC-MS or HPLC method to determine the concentration of the dissolved compound.[6]

    • This concentration represents the thermodynamic solubility.

Visualizations

The following diagrams illustrate the experimental workflows for determining solubility.

G Workflow for DMSO Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh Compound B Add Anhydrous DMSO A->B C Vortex Vigorously B->C D Add Excess Compound until Precipitate Forms C->D E Incubate at 25°C for 24h D->E F Centrifuge at High Speed E->F G Collect Supernatant F->G H Dilute Supernatant G->H I Analyze by HPLC/UV-Vis H->I J Calculate Solubility I->J

Caption: Workflow for DMSO Solubility Determination.

G Workflow for Aqueous Solubility Determination cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility K1 Prepare DMSO Stock Solution K2 Serial Dilution in DMSO K1->K2 K3 Add to Aqueous Buffer K2->K3 K4 Measure Turbidity (Nephelometry) K3->K4 T1 Add Excess Solid to Aqueous Buffer T2 Incubate (24-72h) with Shaking T1->T2 T3 Filter Solution T2->T3 T4 Analyze Filtrate by LC-MS/HPLC T3->T4

Caption: Workflows for Kinetic and Thermodynamic Aqueous Solubility.

References

The Multifaceted Biological Activities of 3-Amino-Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological processes. Derivatives of this heterocyclic core have demonstrated significant therapeutic potential, particularly in the fields of oncology and inflammation. This technical guide provides an in-depth overview of the biological activities of 3-amino-indazole derivatives, with a focus on their mechanisms of action as kinase inhibitors. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support further research and drug development efforts.

Data Presentation: Quantitative Bioactivity of 3-Amino-Indazole Derivatives

The following tables summarize the in vitro biological activities of representative 3-amino-indazole derivatives against various kinases and cancer cell lines. This data provides a quantitative basis for understanding their structure-activity relationships and therapeutic potential.

Table 1: Inhibitory Activity of 3-Amino-Indazole Derivatives against Protein Kinases

CompoundTarget KinaseIC50 (nM)Reference
Linifanib (ABT-869)VEGFR1/Flt-14[1]
VEGFR2/KDR3[1]
PDGFRβ66[1]
FLT34[1]
CSF-1R7[2]
c-Kit--
AKE-72BCR-ABLWT< 0.5[3]
BCR-ABLT315I9[3]
Compound 8rFLT341.6[4]
FLT3-D835Y5.64[4]
Compound 10FGFR12000[5]
FGFR2800[5]
FGFR34500[5]
PazopanibVEGFR-230[6]
AxitinibVEGFR-20.2[7]
EntrectinibALK12[8]

Table 2: Antiproliferative Activity of 3-Amino-Indazole Derivatives against Human Cancer Cell Lines

CompoundCell LineCancer TypeGI50 (µM)IC50 (µM)Reference
3-amino-N-phenyl-1H-indazole-1-carboxamide (10d)SR (Leukemia)Leukemia0.0153-[9]
3-amino-N-phenyl-1H-indazole-1-carboxamide (10e)Various-< 1-[9]
Compound 1cK562Leukemia1.90 (mean)-[10]
Colon Cell LinesColon Cancer0.041-33.6-[10]
Melanoma Cell LinesMelanoma0.041-33.6-[10]
Compound 2f4T1Breast Cancer-0.23[6]
A549Lung Cancer-1.15[6]
HepG2Liver Cancer-0.80[6]
MCF-7Breast Cancer-0.34[6]
HCT116Colon Cancer--[6]
Compound 6oK562Chronic Myeloid Leukemia-5.15[11]
A549Lung Cancer--[11]
PC-3Prostate Cancer--[11]
Hep-G2Liver Cancer--[11]
HEK-293 (non-cancerous)--33.2[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of 3-amino-indazole derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency of a 3-amino-indazole derivative against a specific protein kinase, such as VEGFR-2, using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (3-amino-indazole derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 1x kinase buffer solution.

  • Compound Dilution: Prepare a serial dilution of the test compound in 1x kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Master Mix Preparation: Prepare a master mix containing 1x kinase buffer, ATP, and the kinase substrate.

  • Kinase Reaction:

    • Add the master mix to each well of the 96-well plate.

    • Add the diluted test compound or vehicle (DMSO) to the respective wells.

    • Initiate the reaction by adding the recombinant kinase to each well, except for the "blank" wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12][13]

NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)

This protocol is based on the standardized NCI-60 screen, a widely used method for evaluating the antiproliferative activity of compounds against a panel of 60 human cancer cell lines.[14][15][16][17][18]

Materials:

  • NCI-60 cell lines

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • Test compound dissolved in DMSO

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • Automated plate reader (515 nm)

Procedure:

  • Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours.

  • Time-Zero Plates: After 24 hours, fix one set of plates with TCA to determine the cell population at the time of drug addition (Tz).

  • Compound Addition: Add the test compound at various concentrations (typically a five-log dilution series) to the remaining plates. Incubate for an additional 48 hours.

  • Cell Fixation: Terminate the assay by adding cold TCA to each well and incubate for 60 minutes at 4°C.

  • Staining: Wash the plates five times with water and air dry. Add SRB solution to each well and incubate for 10 minutes at room temperature.

  • Washing: Remove the unbound SRB by washing five times with 1% acetic acid and air dry the plates.

  • Solubilization: Add Tris base solution to each well to solubilize the bound dye.

  • Data Acquisition: Read the absorbance at 515 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition. The GI50 (concentration causing 50% growth inhibition) is a common metric derived from this assay.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to treatment with a 3-amino-indazole derivative using propidium iodide (PI) staining and flow cytometry.[2][9][19][20][21]

Materials:

  • Cultured cells treated with the test compound or vehicle

  • Phosphate-buffered saline (PBS), cold

  • 70% ethanol, cold

  • Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C or for at least 30 minutes on ice.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in the PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at approximately 617 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data using appropriate software (e.g., ModFit LT, FlowJo).

Western Blotting for Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1, pRb) by Western blotting to investigate the mechanism of cell cycle arrest induced by 3-amino-indazole derivatives.[1][22][23][24][25]

Materials:

  • Cell lysates from treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for the proteins of interest)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the protein bands using an ECL detection system and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory properties of 3-amino-indazole derivatives in a rat model of acute inflammation.[5][8][26][27][28]

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Test compound (3-amino-indazole derivative)

  • Vehicle control (e.g., saline, carboxymethyl cellulose)

  • Positive control (e.g., indomethacin)

  • 1% carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into control and treatment groups.

  • Compound Administration: Administer the test compound, vehicle, or positive control to the respective groups (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by 3-amino-indazole derivatives and standardized experimental workflows.

Signaling Pathways

VEGFR_PDGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PLCg PLCg VEGFR->PLCg PDGFR->PI3K PDGFR->RAS PDGFR->PLCg AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Indazole_Derivative 3-Amino-Indazole Derivative Indazole_Derivative->VEGFR Indazole_Derivative->PDGFR

Caption: VEGFR/PDGFR signaling pathway and points of inhibition.

PI3K_AKT_mTOR_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell_Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Indazole_Derivative 3-Amino-Indazole Derivative Indazole_Derivative->PI3K

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

Experimental Workflows

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) Reaction Set up Kinase Reaction (Master Mix + Compound + Kinase) Reagents->Reaction Compound Prepare Compound Dilutions Compound->Reaction Incubation Incubate at 30°C Reaction->Incubation Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation->Stop Signal Generate Luminescent Signal (Add Kinase Detection Reagent) Stop->Signal Read Read Luminescence Signal->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: In Vitro Kinase Inhibition Assay Workflow.

Cell_Cycle_Workflow Treat Treat Cells with 3-Amino-Indazole Derivative Harvest Harvest Cells Treat->Harvest Wash1 Wash with PBS Harvest->Wash1 Fix Fix in 70% Ethanol Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Stain Stain with Propidium Iodide/RNase A Wash2->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze DNA Content Histograms Acquire->Analyze

Caption: Cell Cycle Analysis Workflow.

References

3-Amino-1H-indazole-6-carboxylic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-amino-1H-indazole-6-carboxylic acid core is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold." This designation stems from its recurring presence in a multitude of biologically active compounds that demonstrate high affinity for a diverse array of protein targets.[1][2] Its rigid bicyclic structure, coupled with the strategic placement of amino and carboxylic acid functional groups, provides a versatile template for the design of potent and selective inhibitors, particularly in the realm of oncology. This guide delves into the synthesis, biological significance, and therapeutic applications of this remarkable scaffold, offering a comprehensive resource for professionals in drug discovery and development.

The Strategic Advantage of the Indazole Scaffold

Privileged scaffolds are molecular frameworks that can serve as ligands for multiple, distinct biological targets.[2][3] The 3-amino-1H-indazole structure embodies the key characteristics of a privileged scaffold:

  • Structural Rigidity: The fused ring system provides a defined three-dimensional conformation, reducing the entropic penalty upon binding to a target protein.

  • Hydrogen Bonding Capabilities: The amino group and the indazole nitrogen atoms act as key hydrogen bond donors and acceptors, crucial for anchoring the molecule within a protein's active site.[4]

  • Vectors for Derivatization: The scaffold presents multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

  • Bioisosteric Potential: The carboxylic acid group can be replaced with other acidic bioisosteres to modulate properties like membrane permeability and metabolic stability.[5][6]

Synthetic Strategies

The synthesis of the this compound core and its derivatives typically involves multi-step sequences. While a definitive, publicly available, step-by-step protocol for the parent 6-carboxylic acid compound is not readily found, synthetic routes for closely related analogues provide a clear blueprint. A common strategy involves the cyclization of appropriately substituted benzonitriles.

General Synthetic Protocol for 3-Aminoindazole Derivatives

A prevalent method for the synthesis of 3-aminoindazoles starts from 2-halobenzonitriles. The following is a generalized protocol based on established literature procedures:[7][8]

Step 1: Palladium-Catalyzed Arylation of Benzophenone Hydrazone with a 2-Bromobenzonitrile Derivative.

  • To a solution of the appropriately substituted 2-bromobenzonitrile (1 equivalent) in an anhydrous solvent such as toluene, add benzophenone hydrazone (1.1 equivalents), a palladium catalyst (e.g., Pd(OAc)2, ~2 mol%), and a suitable phosphine ligand (e.g., BINAP, ~3 mol%).

  • Add a base, typically sodium tert-butoxide (1.4 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Acidic Deprotection and Cyclization.

  • Dissolve the product from Step 1 in a suitable solvent mixture, such as tetrahydrofuran and water.

  • Add a strong acid, for instance, hydrochloric acid (e.g., 3N solution).

  • Heat the mixture to reflux (around 100 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 3-aminoindazole derivative by column chromatography or recrystallization.

For the synthesis of carboxamide derivatives from a carboxylic acid precursor, standard peptide coupling conditions are employed.[9][10]

Experimental Protocol: Synthesis of 1H-Indazole-3-carboxamides
  • To a solution of the 1H-indazole-3-carboxylic acid (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a coupling agent such as HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents), followed by a tertiary amine base like triethylamine (3 equivalents).[10]

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.[10]

  • Add the desired amine (1 equivalent) and continue stirring at room temperature for 4-6 hours.[10]

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product.[10]

  • Extract the product with a suitable organic solvent, such as a mixture of chloroform and methanol.[10]

  • Wash the combined organic layers with 10% sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[10]

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[10]

Therapeutic Applications in Oncology: Targeting Key Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases and other key proteins implicated in cancer progression.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many potent kinase inhibitors utilize the 3-aminoindazole scaffold to anchor within the ATP-binding site of the kinase domain. The amino group often forms crucial hydrogen bonds with the hinge region of the kinase.[4]

VEGFR and FGFR Inhibition:

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key drivers of tumor angiogenesis and proliferation.[3][4][9][11][12][13] Several indazole-based compounds have demonstrated potent inhibition of these kinases.

  • Pazopanib , an approved anti-cancer drug, features a related indazole scaffold and is a multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.[14]

  • Numerous research compounds incorporating the 3-aminoindazole core exhibit nanomolar IC50 values against VEGFR-2 and FGFR1/2.[4][15][16]

Below is a diagram illustrating the VEGFR signaling pathway, a primary target for many indazole-based inhibitors.

VEGFR_Signaling VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT->Proliferation FGFR_Signaling FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binding FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS_MAPK RAS-MAPK Pathway GRB2_SOS->RAS_MAPK Cell_Response Proliferation, Differentiation, Survival RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response PAK1_Signaling PAK1 Signaling Network RTK Receptor Tyrosine Kinases (RTKs) RAS RAS RTK->RAS Activation PAK1 PAK1 RAS->PAK1 Activation MAPK_Pathway MAPK Pathway (MEK/ERK) PAK1->MAPK_Pathway Activation PI3K_Pathway PI3K/AKT Pathway PAK1->PI3K_Pathway Activation Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Gene_Expression Gene Expression (Proliferation, Survival) MAPK_Pathway->Gene_Expression PI3K_Pathway->Gene_Expression p53_MDM2_Pathway p53-MDM2 Regulatory Loop DNA_Damage DNA Damage, Oncogenic Stress p53 p53 DNA_Damage->p53 Activation MDM2 MDM2 p53->MDM2 Upregulates Transcription Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis p53->Cell_Cycle_Arrest Degradation p53 Degradation p53->Degradation MDM2->p53 Inhibition & Ubiquitination MDM2->Degradation Kinase_Assay_Workflow Kinase Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Fluorescent Tracer - Europium-labeled Antibody - Test Compound Start->Prepare_Reagents Incubate Incubate Kinase, Tracer, and Test Compound Prepare_Reagents->Incubate Add_Antibody Add Europium-labeled Antibody Incubate->Add_Antibody Read_FRET Read Time-Resolved FRET Signal Add_Antibody->Read_FRET Analyze Analyze Data and Calculate IC50 Read_FRET->Analyze End End Analyze->End

References

Unlocking Therapeutic Potential: A Technical Guide to 3-Amino-1H-indazole-6-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the therapeutic potential of derivatives of 3-amino-1H-indazole-6-carboxylic acid, a versatile building block for the development of novel therapeutics. This document provides an in-depth analysis of potential therapeutic targets, structure-activity relationships, and detailed experimental protocols to facilitate further research and drug discovery efforts in this promising area.

Core Biological Activities and Potential Therapeutic Targets

Derivatives of the this compound scaffold have shown significant promise in modulating key biological pathways implicated in a range of diseases, including inflammatory disorders, metabolic diseases, and cancer. Two primary therapeutic target classes have emerged for close analogs of this core structure: Calcium-Release Activated Calcium (CRAC) channels and G-protein coupled receptor 120 (GPR120) .

Calcium-Release Activated Calcium (CRAC) Channel Inhibition

Structurally related indazole-3-carboxamides, which can be synthesized from the 6-carboxylic acid moiety, have been identified as potent blockers of CRAC channels.[1][2] CRAC channels are crucial for calcium signaling in various cell types, particularly immune cells like mast cells and T cells.[2] Dysregulation of CRAC channel activity is implicated in numerous inflammatory and autoimmune diseases. Inhibition of these channels presents a promising therapeutic strategy for conditions such as rheumatoid arthritis, psoriasis, and allergic asthma.

The general structure-activity relationship (SAR) for indazole-3-carboxamide CRAC channel blockers suggests that the nature of the amide substituent significantly influences potency.

G-Protein Coupled Receptor 120 (GPR120) Agonism

Indazole-6-phenylcyclopropylcarboxylic acids have been identified as selective agonists of GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4).[3] GPR120 is a receptor for long-chain free fatty acids and is predominantly expressed in adipose tissue and macrophages. Its activation is associated with anti-inflammatory effects and improved glucose metabolism, making it an attractive target for the treatment of type 2 diabetes and obesity.[3]

Quantitative Data Summary

The following tables summarize the biological activity of representative indazole derivatives targeting CRAC channels and GPR120.

Compound IDTargetAssayIC50 / EC50 (µM)Cell LineReference
Indazole-3-carboxamide 1 CRAC ChannelCalcium Influx0.85RBL-2H3[1]
Indazole-3-carboxamide 2 CRAC ChannelCalcium Influx1.2RBL-2H3[1]
Indazole-6-phenylcyclopropylcarboxylic acid 1 GPR120Calcium Mobilization0.05CHO-hGPR120[3]
Indazole-6-phenylcyclopropylcarboxylic acid 2 GPR120Calcium Mobilization0.12CHO-hGPR120[3]

Key Experimental Protocols

Detailed methodologies for evaluating the activity of this compound derivatives against the identified targets are provided below.

CRAC Channel Inhibition: Calcium Influx Assay

Objective: To measure the inhibition of store-operated calcium entry (SOCE) mediated by CRAC channels.

Materials:

  • Rat basophilic leukemia (RBL-2H3) cells

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, pH 7.4

  • Calcium-free HBS (containing 1 mM EGTA)

  • Thapsigargin (SERCA pump inhibitor)

  • Test compounds (derivatives of this compound)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells into 96-well plates at a density of 5 x 10^4 cells/well and culture overnight.

  • Dye Loading: Wash cells once with HBS. Load cells with 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBS for 45 minutes at 37°C.

  • Washing: Wash cells twice with calcium-free HBS to remove extracellular dye.

  • Compound Incubation: Add test compounds at various concentrations to the wells and incubate for 15 minutes at room temperature.

  • Store Depletion: Place the plate in the fluorescence plate reader. Record baseline fluorescence for 1 minute. Add thapsigargin to a final concentration of 1 µM to deplete intracellular calcium stores and record the fluorescence signal for 5 minutes.

  • Calcium Add-back: Add CaCl2 to a final concentration of 2 mM to initiate SOCE and record the fluorescence signal for a further 5 minutes.

  • Data Analysis: The increase in fluorescence intensity after the addition of CaCl2 represents SOCE. Calculate the percentage inhibition of SOCE by the test compounds compared to a vehicle control.

Mast Cell Degranulation: β-Hexosaminidase Release Assay

Objective: To assess the effect of test compounds on the degranulation of mast cells.

Materials:

  • RBL-2H3 cells

  • Anti-dinitrophenyl (DNP)-IgE

  • DNP-human serum albumin (HSA)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Citrate buffer (0.1 M, pH 4.5)

  • Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize with anti-DNP-IgE (0.5 µg/mL) overnight.

  • Washing and Compound Treatment: Wash the cells twice with Tyrode's buffer. Pre-incubate the cells with various concentrations of the test compound for 30 minutes.

  • Stimulation: Stimulate the cells with DNP-HSA (100 ng/mL) for 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Enzyme Reaction: In a new plate, mix the supernatant with an equal volume of pNAG solution in citrate buffer and incubate for 1 hour at 37°C.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells with Triton X-100).

Pro-inflammatory Cytokine Release: TNF-α ELISA

Objective: To quantify the inhibition of TNF-α release from activated mast cells.

Materials:

  • RBL-2H3 cells

  • Anti-DNP-IgE and DNP-HSA

  • Commercial TNF-α ELISA kit

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Cell Culture and Stimulation: Follow the same procedure for cell sensitization, compound treatment, and stimulation as in the β-hexosaminidase release assay.

  • Supernatant Collection: Collect the cell culture supernatant after stimulation.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody for TNF-α.

    • Adding the collected supernatants and standards to the wells.

    • Incubating to allow TNF-α to bind to the capture antibody.

    • Washing the plate and adding a detection antibody.

    • Adding an enzyme-linked secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the concentration of TNF-α in the supernatants by comparing the absorbance values to a standard curve.

GPR120 Agonist Activity: Calcium Mobilization Assay

Objective: To measure the agonist activity of test compounds on GPR120-mediated intracellular calcium mobilization.

Materials:

  • CHO or HEK293 cells stably expressing human GPR120 (CHO-hGPR120)

  • Fluo-4 AM or a similar calcium-sensitive dye

  • Pluronic F-127

  • Assay buffer (e.g., HBSS)

  • Test compounds

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed CHO-hGPR120 cells into 96-well plates and allow them to attach overnight.

  • Dye Loading: Load the cells with Fluo-4 AM in assay buffer for 1 hour at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Assay: Place the plate in the fluorescence microplate reader. Record baseline fluorescence.

  • Compound Addition: Inject the test compounds at various concentrations and immediately start recording the fluorescence signal for 2-3 minutes to capture the transient calcium peak.

  • Data Analysis: The increase in fluorescence intensity upon compound addition reflects GPR120-mediated calcium mobilization. Calculate the EC50 values for the test compounds.

Visualizing Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

CRAC_Channel_Signaling_Pathway Antigen_IgE Antigen-IgE Complex FceRI FcεRI Receptor Antigen_IgE->FceRI Binds PLC PLCγ FceRI->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_ER Ca²⁺ ER->Ca_ER Releases STIM1 STIM1 Ca_ER->STIM1 Depletion activates ORAI1 ORAI1 (CRAC) STIM1->ORAI1 Activates Ca_Influx Ca²⁺ Influx ORAI1->Ca_Influx Mediates NFAT NFAT Activation Ca_Influx->NFAT Degranulation Degranulation (Histamine, β-hexosaminidase) Ca_Influx->Degranulation Cytokine Cytokine Production (TNF-α, IL-4) Ca_Influx->Cytokine Indazole Indazole-3-carboxamide (Inhibitor) Indazole->ORAI1 Inhibits

Caption: CRAC Channel Signaling Pathway in Mast Cells.

Experimental_Workflow_CRAC_Inhibition Start Start Seed_Cells Seed RBL-2H3 Cells in 96-well plate Start->Seed_Cells Load_Dye Load with Fluo-4 AM Calcium Indicator Seed_Cells->Load_Dye Add_Compound Add Test Compound (Indazole Derivative) Load_Dye->Add_Compound Deplete_Stores Deplete Ca²⁺ Stores (Thapsigargin) Add_Compound->Deplete_Stores Measure_Fluorescence1 Measure Baseline & Post-Depletion Fluorescence Deplete_Stores->Measure_Fluorescence1 Add_Calcium Add Extracellular Ca²⁺ Measure_Fluorescence1->Add_Calcium Measure_Fluorescence2 Measure Ca²⁺ Influx (Fluorescence Increase) Add_Calcium->Measure_Fluorescence2 Analyze_Data Analyze Data (Calculate % Inhibition) Measure_Fluorescence2->Analyze_Data End End Analyze_Data->End

Caption: Calcium Influx Assay Workflow.

GPR120_Signaling_Pathway Indazole_Agonist Indazole-6-carboxylic Acid Derivative (Agonist) GPR120 GPR120 (FFAR4) Indazole_Agonist->GPR120 Binds & Activates Gq_11 Gαq/11 GPR120->Gq_11 Activates PLCb PLCβ Gq_11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Anti_Inflammatory Anti-inflammatory Effects Ca_Release->Anti_Inflammatory Glucose_Uptake Increased Glucose Uptake Ca_Release->Glucose_Uptake

Caption: GPR120 Signaling Pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. Its derivatives have demonstrated potent activity as both CRAC channel inhibitors and GPR120 agonists, highlighting the versatility of this chemical core. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new medicines based on this privileged indazole structure. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinically effective treatments.

References

The 3-Amino-Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-amino-indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful and investigational drugs. Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, making it a cornerstone in the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the 3-amino-indazole scaffold, detailing its synthesis, biological activities, and therapeutic applications, with a focus on kinase and PARP inhibition.

The 3-Amino-Indazole Core: A Favorable Pharmacophore

The 3-amino-indazole moiety is a bicyclic heteroaromatic system consisting of a benzene ring fused to a pyrazole ring, with an amino group at the 3-position.[1] This arrangement offers several key advantages for drug design:

  • Hydrogen Bonding Capabilities: The amino group and the pyrazole ring nitrogens can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the hinge region of kinases and the active sites of other enzymes.[2]

  • Structural Rigidity and Planarity: The rigid, planar nature of the indazole core provides a stable platform for the precise positioning of substituent groups, enabling tailored interactions with target proteins.

  • Versatile Substitution Patterns: The scaffold allows for chemical modifications at multiple positions, particularly at the N1, N2, and C5, C6 positions of the indazole ring, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

Synthesis of the 3-Amino-Indazole Scaffold and Derivatives

The construction of the 3-amino-indazole core and its subsequent derivatization are critical steps in the drug discovery process. Several synthetic strategies have been developed to efficiently access this key scaffold.

General Synthesis of 3-Amino-1H-indazoles

A common and efficient method for the synthesis of the 3-amino-1H-indazole core involves the cyclization of ortho-halobenzonitriles with hydrazine.[4][5]

Experimental Protocol: Synthesis of 3-Amino-1H-indazole from 2-Fluorobenzonitrile [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol or ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (2.0-5.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum to yield the 3-amino-1H-indazole. Further purification can be achieved by recrystallization if necessary.

An alternative route utilizes 2-bromobenzonitriles in a two-step process involving a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection and cyclization sequence.[6]

Derivatization by Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the indazole scaffold, typically at a halogenated position (e.g., 5-bromo-3-amino-indazole).[7][8] This allows for the exploration of structure-activity relationships and the optimization of compound properties.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-amino-indazole [8]

  • Reaction Setup: In a microwave vial or a round-bottom flask, combine 5-bromo-3-amino-indazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). If using conventional heating, reflux for 8-24 hours. For microwave-assisted synthesis, heat to 120-150 °C for 15-60 minutes.[9]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired C5-arylated 3-amino-indazole derivative.

Biological Activities and Therapeutic Targets

3-Amino-indazole derivatives have demonstrated a broad spectrum of biological activities, with a significant impact on cancer therapy.[3] The primary targets for this scaffold are protein kinases and poly(ADP-ribose) polymerase (PARP).

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 3-amino-indazole scaffold has proven to be an excellent "hinge-binding" motif, effectively targeting the ATP-binding site of numerous kinases.

Key Kinase Targets:

  • Anaplastic Lymphoma Kinase (ALK): Entrectinib is a potent ALK inhibitor.[1]

  • Fibroblast Growth Factor Receptor (FGFR): Several 3-amino-indazole derivatives have been developed as FGFR inhibitors.[1]

  • FMS-like Tyrosine Kinase 3 (FLT3): This is a key target in acute myeloid leukemia (AML), and numerous 3-amino-indazole-based inhibitors have been reported.

  • Platelet-Derived Growth Factor Receptor (PDGFRα) and Kit: These kinases are also targeted by this scaffold.

  • Glycogen Synthase Kinase 3β (GSK3β): 3-Amino-1H-indazoles have been identified as inhibitors of GSK3β.[2]

  • BCR-ABL: This fusion protein, characteristic of chronic myeloid leukemia (CML), is another important target.

Quantitative Data on 3-Amino-Indazole Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ / EC₅₀Reference
EntrectinibALK12 nM[1]
Derivative 99FGFR12.9 nM[1]
Compound 4FLT3<10 nM (EC₅₀)
Compound 11PDGFRα-T674M<10 nM (EC₅₀)
Compound 4Kit-T670I<10 nM (EC₅₀)
AKE-72BCR-ABL (T315I)9 nM
Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP1, are central to the DNA damage response (DDR). Inhibiting PARP in cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations) leads to synthetic lethality. Niraparib (MK-4827), a 2H-indazole-7-carboxamide, is a potent PARP1/2 inhibitor.[10]

Quantitative Data on 3-Amino-Indazole Based PARP Inhibitors

CompoundTargetIC₅₀Reference
Niraparib (MK-4827)PARP13.8 nM[10]
Niraparib (MK-4827)PARP22.1 nM[10]

Experimental Protocols for Biological Evaluation

The biological activity of 3-amino-indazole derivatives is typically assessed through a series of in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[1][11]

Experimental Protocol: ADP-Glo™ Kinase Assay [1][11]

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and the 3-amino-indazole test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based PARP Inhibition Assay (ELISA)

This assay quantifies the level of poly(ADP-ribose) (PAR) in cell lysates, which is a direct measure of PARP activity.[12][13]

Experimental Protocol: Cell-Based PARP Inhibition ELISA [12][13]

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 3-amino-indazole test compound for a specified duration.

    • Induce DNA damage (e.g., with H₂O₂) to activate PARP.

  • Cell Lysis:

    • Lyse the cells using a suitable lysis buffer containing PARP inhibitors (to prevent ex vivo PAR formation). Trichloroacetic acid (TCA) precipitation is also an effective method to inactivate enzymes.[13]

  • ELISA:

    • Coat a high-binding ELISA plate with an anti-PAR antibody.

    • Add the cell lysates to the wells and incubate to allow the capture of PAR.

    • Wash the wells and add a detection antibody (e.g., a biotinylated anti-PAR antibody).

    • Add a streptavidin-HRP conjugate and then a chromogenic substrate.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of PARP inhibition and determine the cellular IC₅₀ value.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay used to assess the anti-proliferative effects of the compounds on cancer cell lines.[4][14][15][16]

Experimental Protocol: MTT Assay [4][14][15][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 3-amino-indazole compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[16]

Western Blotting for Phosphorylated Proteins

Western blotting is used to determine the effect of the inhibitors on the phosphorylation status of target kinases and their downstream signaling proteins.[17][18]

Experimental Protocol: Western Blot for p-FLT3 and p-STAT5 [7][17]

  • Cell Treatment and Lysis: Treat FLT3-mutant AML cells (e.g., MV4-11) with the 3-amino-indazole inhibitor for a short period (e.g., 2 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.[17]

  • Protein Quantification and SDS-PAGE: Determine the protein concentration of the lysates and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and phosphorylated STAT5 (p-STAT5) overnight at 4°C.[18]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the band intensities to determine the extent of inhibition of phosphorylation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the role of 3-amino-indazole scaffolds in drug discovery.

Signaling Pathways

ALK Signaling Pathway and Inhibition

ALK_Signaling Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Entrectinib Entrectinib (3-Amino-Indazole) Entrectinib->ALK Inhibition STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: ALK signaling pathway and its inhibition by Entrectinib.

FLT3 Signaling Pathway and Inhibition

FLT3_Signaling FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor (Wild-type or Mutant) FLT3_Ligand->FLT3 Activation STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK FLT3_Inhibitor 3-Amino-Indazole Inhibitor FLT3_Inhibitor->FLT3 Inhibition Leukemic_Growth Leukemic Cell Growth & Survival STAT5->Leukemic_Growth AKT AKT PI3K->AKT ERK ERK RAS_MAPK->ERK AKT->Leukemic_Growth ERK->Leukemic_Growth

Caption: FLT3 signaling cascade and its therapeutic targeting.

PARP1-Mediated DNA Repair and Inhibition

PARP1_DNA_Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruitment & Activation Replication_Fork Replication Fork DNA_SSB->Replication_Fork PARylation PARylation PARP1->PARylation Niraparib Niraparib (Indazole Derivative) Niraparib->PARP1 Inhibition & Trapping DDR_Proteins DNA Repair Proteins PARylation->DDR_Proteins Recruitment BER Base Excision Repair (BER) DDR_Proteins->BER DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB Collapse BRCA_deficient BRCA-deficient Cell DSB->BRCA_deficient Apoptosis Apoptosis BRCA_deficient->Apoptosis Synthetic Lethality

Caption: PARP1 in DNA repair and the mechanism of synthetic lethality.

Experimental and Logical Workflows

General Workflow for 3-Amino-Indazole Inhibitor Discovery

Inhibitor_Discovery_Workflow Start Start Synthesis Synthesis of 3-Amino-Indazole Library Start->Synthesis Biochemical_Screening Biochemical Screening (e.g., Kinase Assay) Synthesis->Biochemical_Screening Hit_Identification Hit Identification (Potent Compounds) Biochemical_Screening->Hit_Identification Cell_Based_Assays Cell-Based Assays (Viability, Target Engagement) Hit_Identification->Cell_Based_Assays Lead_Optimization Lead Optimization (SAR, ADME) Cell_Based_Assays->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A typical workflow for discovering 3-amino-indazole inhibitors.

Conclusion and Future Perspectives

The 3-amino-indazole scaffold has firmly established its importance in drug discovery, leading to the development of life-saving medicines. Its versatility as a kinase and PARP inhibitor highlights its privileged nature. Future research will likely focus on several key areas:

  • Novel Target Identification: Exploring the potential of 3-amino-indazoles to inhibit other classes of enzymes and receptors.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that are effective against resistant mutations that arise during therapy.

  • Targeted Drug Delivery: Developing strategies to deliver 3-amino-indazole-based drugs specifically to tumor tissues, thereby enhancing efficacy and reducing side effects.

  • Combination Therapies: Investigating the synergistic effects of 3-amino-indazole inhibitors with other anti-cancer agents to improve patient outcomes.

The continued exploration and optimization of the 3-amino-indazole scaffold promise to yield a new generation of targeted therapies for a wide range of diseases, further solidifying its legacy in medicinal chemistry.

References

A Technical Guide to the Mechanism of Action of 3-Amino-Indazole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3-amino-indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a core component for a multitude of potent and selective protein kinase inhibitors. These inhibitors are predominantly ATP-competitive, leveraging the unique geometry and hydrogen-bonding capabilities of the 3-amino-indazole moiety to secure high-affinity interactions within the kinase ATP-binding pocket. This technical guide provides an in-depth exploration of their mechanism of action, detailing their binding modes, key kinase targets, and the critical signaling pathways they modulate. It includes a summary of quantitative inhibitory data, outlines common experimental methodologies for their characterization, and provides visual diagrams of key pathways and workflows to facilitate a comprehensive understanding for drug development professionals.

Core Mechanism of Action: Hinge-Binding and ATP Competition

The primary mechanism of action for 3-amino-indazole based inhibitors is competitive inhibition of adenosine triphosphate (ATP) binding. The 3-amino-indazole core functions as a highly effective "hinge-binding" motif.[1][2] The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain and is crucial for the binding of the adenine ring of ATP.

The 3-amino group and the adjacent indazole ring nitrogen of the scaffold are perfectly positioned to form a pair of critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.[3][4] This bidentate hydrogen bond interaction mimics the binding of the adenine moiety of ATP, effectively anchoring the inhibitor within the active site and blocking ATP from binding, thereby preventing the phosphotransfer reaction.

Binding Modes: Type I vs. Type II Inhibition

3-Amino-indazole inhibitors can be classified into two main types based on the kinase conformation they target:

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the "DFG" (Asp-Phe-Gly) motif in the activation loop is in the "in" position (DFG-in). This is the conformation that is competent to bind ATP and catalyze phosphorylation.

  • Type II Inhibitors: These inhibitors bind to and stabilize an inactive conformation of the kinase, typically the "DFG-out" conformation.[5] In this state, the Phe residue of the DFG motif is flipped into the ATP-binding site, revealing an adjacent allosteric pocket that can be occupied by the inhibitor. This mode of inhibition can offer greater selectivity.[5]

The specific binding mode is determined by the substituents attached to the 3-amino-indazole core, which can be designed to exploit additional hydrophobic and polar interactions within and beyond the ATP-binding site.[5]

Key Kinase Targets and Quantitative Data

The versatility of the 3-amino-indazole scaffold has led to the development of inhibitors against a wide array of kinase families, implicated in oncology, inflammation, and other diseases.

Table 1: Inhibitory Activity of Representative 3-Amino-Indazole Compounds
Compound Class/ExampleTarget Kinase(s)Inhibition MetricValueReference(s)
3-amino-1H-indazol-6-yl-benzamidesFLT3, PDGFRα-T674M, c-Kit-T670IEC50Single-digit nM[5][6]
AKE-72 (Diarylamide 3-aminoindazole)BCR-ABL (Wild-Type)IC50< 0.5 nM[4][7]
AKE-72 (Diarylamide 3-aminoindazole)BCR-ABL (T315I Mutant)IC509 nM[4][7]
SR-3737 (Indazole-based)JNK3IC5012 nM[8]
SR-3737 (Indazole-based)p38 MAP KinaseIC503 nM[8]
3-ethynyl-1H-indazole (Compound 10)PI3KαIC50361 nM[9]
3-vinylindazole (Compound 7mb)TrkA, TrkB, TrkCIC501.6 nM, 2.9 nM, 2.0 nM[10]
1H-Indazol-3-amine derivative (Compound 14d)FGFR1IC505.5 nM[3]

Note: IC50 (Half maximal inhibitory concentration) and EC50 (Half maximal effective concentration) values are measures of a compound's potency.

Modulation of Key Signaling Pathways

By inhibiting specific kinases, these compounds can effectively shut down aberrant signaling cascades that drive disease pathology. Below are diagrams of key pathways targeted by 3-amino-indazole inhibitors.

Receptor Tyrosine Kinase (RTK) Signaling

Many 3-amino-indazole inhibitors target RTKs like VEGFR, PDGFR, and FLT3, which are crucial for cell growth, proliferation, and angiogenesis.

RTK_Pathway cluster_membrane Plasma Membrane mem_line Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, FLT3) Ligand->RTK Binds RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Inhibitor 3-Amino-Indazole Inhibitor Inhibitor->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Response Cell Proliferation, Angiogenesis, Survival TF->Response

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling cascade.

MAPK/p38 Signaling Pathway

The p38 MAP kinase is a key mediator of inflammatory responses.[11][12] Inhibitors targeting p38 are investigated for treating inflammatory diseases.

p38_MAPK_Pathway Stimulus Stress / Cytokines (LPS, TNF-α, IL-1β) MKK MAP2K (MKK3/6) Stimulus->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates Substrate Downstream Substrates (e.g., MK2, ATF2) p38->Substrate Phosphorylates Inhibitor 3-Amino-Indazole p38 Inhibitor Inhibitor->p38 Inhibits Response Inflammatory Response (TNF-α, IL-6 production) Substrate->Response

Caption: The p38 MAPK signaling pathway and its point of inhibition.

Syk Signaling in B-Cells

Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a target for autoimmune diseases and B-cell malignancies.[13][14]

Syk_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binds Syk Syk BCR->Syk Recruits & Activates Downstream Downstream Effectors (e.g., BTK, PLCγ2) Syk->Downstream Activates Inhibitor 3-Amino-Indazole Syk Inhibitor Inhibitor->Syk Inhibits Response B-Cell Proliferation, Differentiation, Antibody Production Downstream->Response

Caption: Inhibition of the Syk signaling cascade downstream of the B-Cell Receptor.

Key Experimental Methodologies

Characterizing the mechanism of action of 3-amino-indazole inhibitors involves a tiered approach, moving from biochemical assays to cellular and in vivo models.

Experimental Workflow

Experimental_Workflow Start Compound Synthesis Biochem Biochemical Assay (Kinase Inhibition, IC50) Start->Biochem Selectivity Selectivity Profiling (KinomeScan) Biochem->Selectivity Cellular Cell-Based Assay (Proliferation, EC50) Biochem->Cellular Target Target Engagement (Western Blot for p-Substrate) Cellular->Target End In Vivo Models Target->End

Caption: A typical experimental workflow for kinase inhibitor characterization.

Protocols Overview

While detailed, step-by-step protocols are specific to each laboratory and experiment, the principles of key assays are outlined below.

A. Biochemical Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of a purified kinase enzyme by 50%.

  • Methodology:

    • A purified, recombinant kinase enzyme is incubated in a microplate well with a specific peptide substrate and ATP (often radiolabeled ³³P-ATP or coupled to a fluorescence/luminescence detection system).

    • The 3-amino-indazole inhibitor is added across a range of concentrations (e.g., 10-point serial dilution).

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or by using a phosphospecific antibody in an ELISA-like format.

    • The percentage of inhibition relative to a control (e.g., DMSO vehicle) is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression.

B. Cellular Proliferation Assay (EC50 Determination)

  • Objective: To measure the inhibitor's effect on the proliferation or viability of cancer cell lines that are dependent on the target kinase.

  • Methodology:

    • Cells (e.g., Ba/F3 cells engineered to express a specific kinase) are seeded into 96-well plates.[5]

    • The inhibitor is added at various concentrations and the cells are incubated for a period of time (typically 48-72 hours).

    • A viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) is added to the wells. These reagents measure metabolic activity, which correlates with the number of viable cells.

    • The signal (luminescence, absorbance, or fluorescence) is read using a plate reader.

    • The EC50 value is determined by plotting cell viability against inhibitor concentration.

C. Western Blot for Target Engagement

  • Objective: To confirm that the inhibitor is engaging its target within the cell by measuring the phosphorylation status of a known downstream substrate.

  • Methodology:

    • Cells are treated with the inhibitor for a defined period.

    • Cells are stimulated with a growth factor or other agent to activate the target kinase pathway.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined (e.g., via BCA assay) to ensure equal loading.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-ERK). A separate blot is often run with an antibody for the total amount of the substrate protein as a loading control.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

    • A chemiluminescent substrate is added, and the resulting signal is captured. A decrease in the phosphorylated substrate in inhibitor-treated cells indicates successful target engagement.

Conclusion

The 3-amino-indazole scaffold is a powerful and adaptable pharmacophore for the design of ATP-competitive kinase inhibitors. Its ability to form robust hydrogen bonds with the kinase hinge region provides a strong foundation for high-potency inhibition. By modifying the substituents on the core structure, medicinal chemists can tune the inhibitor's properties to achieve desired selectivity profiles and target specific kinase conformations (DFG-in or DFG-out). A systematic experimental approach, from biochemical assays to cellular target validation, is essential for characterizing their mechanism of action and advancing these promising compounds in drug discovery pipelines.

References

A Technical Guide to 3-amino-1H-indazole-6-carboxylic Acid: Properties, Suppliers, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-amino-1H-indazole-6-carboxylic acid, a heterocyclic aromatic compound, is a valuable building block in medicinal chemistry and drug discovery. Its rigid indazole scaffold and functional groups—an amino group and a carboxylic acid—provide versatile points for chemical modification, making it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, and insights into its synthesis and potential biological applications.

Chemical Identification and Properties

The fundamental identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

PropertyValue
CAS Number 871709-92-1
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Canonical SMILES C1=CC2=C(C=C1C(=O)O)NN=C2N
InChI Key Not readily available
Appearance White to off-white powder
Solubility Insoluble in water
Storage Conditions Stable under recommended storage conditions, sensitive to moisture.

Commercial Supplier Information

This compound is available from various chemical suppliers. The following table summarizes a selection of vendors and their product offerings. Please note that catalog numbers, purity, and available quantities are subject to change and should be verified on the respective supplier's website.

SupplierCatalog Number(s)PurityAvailable Quantities
Sigma-Aldrich CDS022137≥95%Inquire
BLD Pharm BD23838795%, 97%1g, 5g, 25g
National Analytical Corp. N/A98% minInquire
Chemspace CSC00009840473>95%Inquire
Ambeed A283136>98%1g, 5g, 10g, 25g

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in publicly available literature with specific, step-by-step protocols. However, the synthesis of the broader class of 3-aminoindazoles is well-documented. A common and effective method involves the reaction of an appropriately substituted ortho-fluorobenzonitrile with hydrazine hydrate.[1] This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

A plausible synthetic route to this compound would start from a commercially available difluorobenzonitrile derivative. The following workflow illustrates the general synthetic strategy.

G A 2,4-Difluorobenzonitrile B Nitration A->B HNO₃, H₂SO₄ C 4-Fluoro-2-nitro-5-cyanobenzoic acid B->C D Hydrazine Hydrate C->D N₂H₄·H₂O E This compound D->E Cyclization

Caption: Plausible synthetic workflow for this compound.

General Experimental Considerations for Indazole Synthesis:

  • Reaction Conditions: The reaction of fluorobenzonitriles with hydrazine is typically carried out in a high-boiling point solvent such as n-butanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

  • Purification: Purification of the final product often involves recrystallization from a suitable solvent system or column chromatography on silica gel.

Biological Activity and Potential Applications in Drug Discovery

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Notably, the 3-aminoindazole moiety is a key pharmacophore in a number of potent kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 3-amino group of the indazole can form critical hydrogen bond interactions within the ATP-binding pocket of many kinases.

While specific signaling pathways directly modulated by this compound are not yet elucidated in the public domain, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for the development of novel inhibitors targeting various kinase families. For instance, derivatives of 3-amino-1H-indazole have been investigated as inhibitors of Pim kinases, which are involved in tumorigenesis.[2] Additionally, substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have been shown to possess antiproliferative activity and can induce cell cycle arrest.[3]

The following diagram illustrates a generalized kinase inhibition workflow where a compound like this compound could be utilized as a starting point for inhibitor development.

G cluster_0 Drug Discovery Workflow A This compound B Library Synthesis (Amide Coupling, etc.) A->B C High-Throughput Screening (Kinase Panel) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F

Caption: A typical drug discovery workflow utilizing this compound.

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its rich chemical functionality allows for diverse structural modifications, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity against various biological targets. Researchers and drug development professionals can leverage this versatile scaffold to design and synthesize novel therapeutics for a range of diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Amino-1H-indazole-6-carboxylic Acid from Fluorobenzonitrile Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-amino-1H-indazole-6-carboxylic acid, a key intermediate in pharmaceutical development, utilizing fluorobenzonitrile precursors. The primary synthetic route involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a scaffold for a variety of therapeutic agents. The synthesis of 3-aminoindazoles from ortho-fluorobenzonitriles via reaction with hydrazine is a common and effective method. This approach leverages the reactivity of the fluorine atom, which is ortho to an activating cyano group, allowing for nucleophilic aromatic substitution by hydrazine, followed by intramolecular cyclization to form the indazole ring system.

Synthetic Pathway Overview

The general reaction for the synthesis of 3-amino-1H-indazoles from 2-fluorobenzonitrile precursors is depicted below. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product A 2-Fluorobenzonitrile Precursor C Nucleophilic Aromatic Substitution A->C Reflux in Butanol B Hydrazine Hydrate B->C D Intramolecular Cyclization C->D E 3-Amino-1H-indazole Derivative D->E

Caption: General reaction workflow for the synthesis of 3-amino-1H-indazoles.

Experimental Protocols

While a specific protocol for this compound from a fluorobenzonitrile precursor is not explicitly detailed in the reviewed literature, the following protocol is adapted from a general method for the synthesis of 3-amino-1H-indazoles from ortho-fluorobenzonitriles.[1] The logical precursor for this synthesis is 4-cyano-3-fluorobenzoic acid.

Protocol 1: Synthesis of this compound

Materials:

  • 4-cyano-3-fluorobenzoic acid

  • Hydrazine hydrate (N₂H₄·H₂O)

  • n-Butanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-cyano-3-fluorobenzoic acid (1 equivalent).

  • Solvent and Reagent Addition: Add n-butanol to the flask to create a suspension. To this, add hydrazine hydrate (typically 2-3 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 117-118 °C for n-butanol) and maintain reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

  • Isolation: If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold n-butanol or diethyl ether.

  • Work-up: If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be dissolved in water and the pH adjusted.

  • Purification: The crude product is often purified by recrystallization. To do this, dissolve the product in a minimal amount of a hot solvent (e.g., ethanol/water mixture). Upon cooling, the purified product will crystallize. Alternatively, the pH of an aqueous solution of the product can be adjusted to its isoelectric point to induce precipitation. For a carboxylic acid and an amino group, this is typically in the mildly acidic to neutral pH range.

  • Drying: Dry the purified product under vacuum to obtain the final this compound.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of a related 3-aminoindazole derivative, 7-bromo-4-chloro-1H-indazol-3-amine, from its corresponding fluorobenzonitrile precursor. While not the exact target molecule, this data provides a valuable reference for expected outcomes.

PrecursorProductReagents & SolventsTemperatureTimeYieldReference
3-bromo-6-chloro-2-fluorobenzonitrile7-bromo-4-chloro-1H-indazol-3-amineHydrazineReflux-90%

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_final Final Product A Mix 4-cyano-3-fluorobenzoic acid and hydrazine hydrate in n-butanol B Reflux reaction mixture A->B C Cool and precipitate B->C D Filter and wash solid C->D E Recrystallize from suitable solvent D->E F Dry purified This compound E->F

Caption: Experimental workflow for the synthesis of this compound.

Concluding Remarks

The synthesis of this compound from fluorobenzonitrile precursors is a robust and efficient method. The provided protocol, based on established procedures for analogous compounds, offers a clear pathway for researchers to produce this important synthetic intermediate. Optimization of reaction conditions, such as reaction time and purification methods, may be necessary to achieve the highest possible yield and purity for specific applications.

References

Application Notes and Protocols for Amide Coupling of 3-amino-1H-indazole-6-carboxylic acid using HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, pivotal in the synthesis of a vast array of pharmacologically active molecules, including peptides and small-molecule therapeutics.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties. The coupling of amines to indazole carboxylic acids is a key step in the synthesis of many such compounds.

This document provides a detailed protocol for the amide coupling of 3-amino-1H-indazole-6-carboxylic acid with a generic primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times, high yields, and ability to minimize racemization.[3]

Due to the bifunctional nature of this compound, which contains both a carboxylic acid and a nucleophilic amino group, careful consideration of the reaction conditions is necessary to avoid potential side reactions such as oligomerization. This protocol will address these challenges and provide a robust starting point for synthesis.

Reaction Principle and Mechanism

The HATU-mediated amide coupling proceeds through the activation of the carboxylic acid. In the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate. This intermediate is then rapidly converted to a more stable active ester. The subsequent addition of an amine to this activated species results in the formation of the desired amide bond, with tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt) as byproducts.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Primary/Secondary Amine

This protocol provides a general procedure. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (to achieve a concentration of approximately 0.1 M) and stir until the solid is completely dissolved.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes.

  • Activation: Add HATU (1.1-1.2 eq) to the reaction mixture in one portion. Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.

Protocol 2: Amide Coupling with a Protected this compound

To mitigate the risk of self-coupling or other side reactions involving the 3-amino group, a protection strategy can be employed. The Boc (tert-butyloxycarbonyl) group is a common choice for protecting amines and is stable to the coupling conditions but can be removed under acidic conditions.

Procedure:

  • Protection: Protect the 3-amino group of this compound with a suitable protecting group (e.g., Boc anhydride) following standard literature procedures.

  • Coupling: Follow the procedure outlined in Protocol 1 using the N-protected this compound.

  • Deprotection: After purification of the coupled product, remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid in DCM for a Boc group).

  • Work-up and Purification: Perform a final work-up and purification step to isolate the unprotected target amide.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for HATU-mediated amide couplings of indazole carboxylic acids and related compounds, based on literature precedents. Actual results may vary depending on the specific substrates used.

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)Purity (%)Reference
1H-Indazole-3-carboxylic acidVarious aminesHATUDIPEADMF2-670-95>95Benchchem
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideHATUDIPEADMF538>95[4]
Aromatic Dicarboxylic AcidsAromatic/Aliphatic AminesHATU-2-MeTHF-55-89>95[1]
2-(6-chloro-5-methylpyridin-3-yl)acetic acid1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanoneHATUDIEADMF2100>95[5]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification start Dissolve 3-amino-1H-indazole- 6-carboxylic acid in anhydrous DMF add_base Add DIPEA start->add_base add_hatu Add HATU add_base->add_hatu Mixture pre_activate Stir for 15-30 min (Pre-activation) add_hatu->pre_activate add_amine Add Amine pre_activate->add_amine Activated Acid react Stir at room temperature (2-12 h) add_amine->react workup Aqueous Work-up react->workup Crude Product purify Column Chromatography workup->purify product Isolated Amide Product purify->product

Caption: General workflow for the HATU-mediated amide coupling.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism RCOOH R-COOH (Indazole Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base Base (DIPEA) Base->RCOO ActiveEster Activated OAt-Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide R-CO-NHR' (Amide Product) ActiveEster->Amide + Amine Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine R'-NH₂ (Amine) Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time and/or temperature (e.g., to 40-50 °C). Ensure anhydrous conditions as water can hydrolyze the activated ester.
Sub-optimal stoichiometry.Increase the equivalents of HATU and the amine to 1.2-1.5 eq.
Poor quality of reagents.Use fresh, high-purity HATU and anhydrous solvents.
Side Product Formation Polymerization due to the free 3-amino group.Consider protecting the 3-amino group with a Boc or other suitable protecting group. Alternatively, use a larger excess of the desired amine to outcompete the self-reaction.
Guanidinylation of the amine.Pre-activate the carboxylic acid with HATU and base for 15-30 minutes before adding the amine. This minimizes the direct reaction between HATU and the amine.
Difficulty in Purification Tetramethylurea byproduct co-elutes with the product.The byproducts are generally water-soluble. Thorough aqueous work-up should remove the majority. If problems persist, consider alternative purification techniques like reverse-phase chromatography.
No Reaction Inactive reagents.Verify the quality of HATU and ensure the base is not a salt.
Sterically hindered substrates.Increase reaction temperature and time. Consider using a more potent coupling reagent if HATU proves ineffective.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • HATU and its byproducts can be irritants. Avoid inhalation and contact with skin and eyes.

  • DMF is a reproductive toxin. Handle with care and avoid exposure.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

By following these guidelines and protocols, researchers can effectively utilize HATU for the amide coupling of this compound, enabling the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols for the Derivatization of 3-amino-1H-indazole-6-carboxylic acid using EDC/HOBt Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the derivatization of 3-amino-1H-indazole-6-carboxylic acid with various amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory properties. The derivatization of the indazole scaffold is a key strategy in the development of novel therapeutic agents. Specifically, the formation of amide bonds from this compound allows for the exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties.

The EDC/HOBt coupling reaction is a widely used method for amide bond formation due to its mild reaction conditions and the water-solubility of its urea byproduct, which simplifies purification. EDC activates the carboxylic acid group, which then reacts with HOBt to form an active ester. This intermediate is less prone to racemization and reacts efficiently with a primary or secondary amine to form the desired amide.

Reaction Mechanism and Workflow

The EDC/HOBt coupling reaction proceeds through a multi-step mechanism. Initially, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the amide bond. However, this intermediate is also susceptible to side reactions. The addition of HOBt mitigates these side reactions by forming a more stable HOBt-ester intermediate, which then cleanly reacts with the amine to yield the final amide product.

Diagram of the EDC/HOBt Coupling Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 3-amino-1H-indazole- 6-carboxylic acid in anhydrous DMF B Add amine (1.0-1.2 eq.) C Add HOBt (1.2 eq.) D Add EDC.HCl (1.2 eq.) E Add base (e.g., TEA or DIPEA, 2.0-3.0 eq.) F Stir at room temperature for 4-24 hours E->F Start Reaction G Monitor reaction progress by TLC or LC-MS H Quench with water G->H Reaction Complete I Extract with an organic solvent (e.g., Ethyl Acetate) J Wash organic layer with 1M HCl, sat. NaHCO3, and brine K Dry over Na2SO4, filter, and concentrate L Purify by column chromatography M Characterize product (NMR, MS, etc.) L->M Final Product

Caption: Experimental workflow for the EDC/HOBt coupling of this compound.

Experimental Protocols

Two protocols are provided below. Protocol 1 is a standard EDC/HOBt coupling procedure. Protocol 2 is an alternative method that may be beneficial for less reactive amines, utilizing a catalytic amount of HOBt in the presence of DMAP.

Note: The following protocols are based on general procedures for similar indazole carboxylic acids and may require optimization for this compound and specific amine substrates.[1]

Protocol 1: Standard EDC/HOBt Coupling

This protocol is adapted from a procedure for the synthesis of 1H-indazole-3-carboxamide derivatives.[2]

Materials:

  • This compound

  • Amine of interest

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.0-1.2 eq), HOBt (1.2 eq), and EDC.HCl (1.2 eq).

  • Add TEA or DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: EDC Coupling with Catalytic HOBt and DMAP

This protocol is adapted from a procedure for the amidation of electron-deficient amines and may be suitable for less reactive coupling partners.[3]

Materials:

  • This compound

  • Amine of interest

  • EDC.HCl

  • HOBt

  • 4-Dimethylaminopyridine (DMAP)

  • DIPEA

  • Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous acetonitrile or dichloromethane, add DMAP (1.0 eq) and a catalytic amount of HOBt (0.1 eq).

  • Add EDC.HCl (1.1 eq) to the mixture.

  • Add DIPEA (2.0 eq) and stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for EDC/HOBt couplings based on structurally similar indazole carboxylic acids. Yields are highly dependent on the specific amine used and the purity of the starting materials.

EntryCarboxylic AcidAmineCoupling Reagents (eq)Base (eq)SolventTime (h)Yield (%)Reference
11H-Indazole-3-carboxylic acidBenzylamineEDC.HCl (1.2), HOBt (1.2)TEA (3.0)DMF4-685[2]
21H-Indazole-3-carboxylic acidMorpholineEDC.HCl (1.2), HOBt (1.2)TEA (3.0)DMF4-682[2]
3Boc-proline4-amino-N-benzylbenzamideEDC (1.0), DMAP (1.0), HOBt (0.1)DIPEA (2.0)ACN1872[3]

Biological Context: Modulation of the p53 Signaling Pathway

Derivatives of 3-aminoindazole have been investigated as potential anti-cancer agents. One of the key signaling pathways implicated in the action of some indazole derivatives is the p53 tumor suppressor pathway.[4] The p53 protein plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress. In many cancers, p53 is mutated, leading to its inactivation and uncontrolled cell proliferation.

Certain small molecules, including some indazole derivatives, have been shown to reactivate mutant p53. The proposed mechanism involves the binding of the small molecule to a pocket in the mutant p53 protein, inducing a conformational change to a more wild-type-like structure. This restored conformation allows p53 to bind to the promoter regions of its target genes, such as MDM2 (a negative regulator of p53) and PUMA (a pro-apoptotic protein), leading to cell cycle arrest and apoptosis.

Diagram of the p53 Reactivation Pathway by Indazole Derivatives

G cluster_pathway p53 Reactivation Pathway Indazole Indazole Derivative mutp53 Mutant p53 (inactive) Indazole->mutp53 Binds to wtp53 Wild-type-like p53 (active) mutp53->wtp53 Conformational change MDM2_gene MDM2 gene wtp53->MDM2_gene Transcriptional activation PUMA_gene PUMA gene wtp53->PUMA_gene Transcriptional activation MDM2_prot MDM2 protein MDM2_gene->MDM2_prot Translation Apoptosis Apoptosis PUMA_gene->Apoptosis Induces MDM2_prot->wtp53 Negative feedback (degradation)

References

Application Notes and Protocols: Synthesis and Evaluation of 3-amino-1H-indazole-6-yl-benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and biological evaluation of 3-amino-1H-indazole-6-yl-benzamide derivatives. These compounds have emerged as a significant scaffold in medicinal chemistry, particularly as potent kinase inhibitors targeting key signaling pathways in oncology.

Introduction

The 3-amino-1H-indazole core is a privileged structure in drug discovery, known for its ability to act as a hinge-binder in the ATP-binding pocket of various kinases. When coupled with a benzamide moiety at the 6-position, these derivatives can be tailored to achieve high potency and selectivity against specific kinase targets. Notably, this class of compounds has shown significant activity against kinases such as Fms-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), c-Kit, and BCR-ABL, including clinically relevant mutant forms.[1][2][3][4]

The strategic design of these molecules often involves structure-based approaches to target the "DFG-out" inactive conformation of the kinase activation loop, a strategy that can lead to improved selectivity and the ability to overcome resistance mutations.[1][2] This document will detail the synthetic routes to access these compounds and the assays used to characterize their biological activity.

Quantitative Data Summary

The following tables summarize the biological activity of representative 3-amino-1H-indazole-6-yl-benzamide derivatives from cited literature.

Table 1: Kinase Inhibition Profile of Representative Compounds

CompoundTarget KinaseIC₅₀ (nM)% Inhibition @ 50 nMReference
Compound 5 (AKE-72) BCR-ABLWT< 0.5-[3][4]
BCR-ABLT315I9-[3][4]
c-Kit-99.3[3][4]
FGFR1-98.7[3][4]
FLT3-99.2[3][4]
PDGFRβ-98.5[3][4]
VEGFR2-97.9[3][4]
Compound 8r FLT341.6-[5]
FLT3-ITD (W51)22.8-[5]
FLT3-TKD (D835Y)5.64-[5]

Table 2: Cellular Activity of Representative Compounds

CompoundCell LineAssay TypeGI₅₀ (µM)TGI (nM)LC₅₀ (µM)EC₅₀ (nM)Reference
Compound 5 (AKE-72) K-562Antiproliferative-1545.25-[3][4]
Compound 1c K-562Antiproliferative1.90 (mean)---[6]
Compound 4 -FLT3, c-Kit, PDGFRα-T674M---single-digit[1][2]
Compound 11 -FLT3, c-Kit, PDGFRα-T674M---single-digit[1][2]
Compound 6o K562Antiproliferative5.15---[7]
HEK-293Cytotoxicity33.2---[7]

Experimental Protocols

General Synthetic Schemes

Two primary synthetic routes for the preparation of 3-amino-1H-indazole-6-yl-benzamide derivatives are outlined below.

Scheme 1: Synthesis via Suzuki Coupling

This route typically starts with a protected 3-aminoindazole, which undergoes acylation followed by a Suzuki coupling with a substituted phenylboronic acid. The final step involves deprotection and amide bond formation.

Synthesis_via_Suzuki_Coupling A 3-Aminoindazole B Acylation (e.g., cyclopropanecarbonyl chloride) A->B Step 1 C Acylated 3-aminoindazole B->C D Suzuki Coupling (e.g., 3-ethoxycarbonylphenylboronic acid, Pd catalyst, base) C->D Step 2 E Key Intermediate (e.g., ethyl 3-(3-(cyclopropanecarboxamido) -1H-indazol-6-yl)benzoate) D->E F Ester Hydrolysis (e.g., LiOH) E->F Step 3 G Carboxylic Acid Intermediate F->G H Amide Bond Formation (Amine, coupling agent) G->H Step 4 I Final Product (3-amino-1H-indazole-6-yl-benzamide derivative) H->I

Caption: General workflow for synthesis via Suzuki coupling.

Scheme 2: Synthesis from Indazole-6-carboxylate

This alternative route begins with methyl 1H-indazole-6-carboxylate, which is protected and then undergoes a series of functional group transformations to build the benzimidazole and benzamide moieties.

Synthesis_from_Indazole_6_carboxylate cluster_0 Core Modification cluster_1 Benzimidazole Formation cluster_2 Final Assembly A Methyl 1H-indazole-6-carboxylate B Protection (DHP) A->B C Protected Indazole B->C D Reduction (LiAlH4) C->D E Alcohol Intermediate D->E F Oxidation (Dess-Martin) E->F G Aldehyde Intermediate F->G H Condensation (4-Nitrobenzene-1,2-diamine) G->H I Nitro-Benzimidazole Intermediate H->I J Reduction (H2, Pd/C) I->J K Amino-Benzimidazole Intermediate J->K L Amide Coupling (Substituted Benzoic Acid, EDC, HOBt) K->L M Protected Final Product L->M N Deprotection (TFA or HCl) M->N O Final Product N->O

Caption: Multi-step synthesis from an indazole-6-carboxylate starting material.

Detailed Protocol: Synthesis of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide Derivatives[5]

This protocol is adapted from the synthesis of FLT3 inhibitors.

Step 1: Protection of Indazole

  • To a solution of methyl 1H-indazole-6-carboxylate in a suitable solvent, add 3,4-dihydro-2H-pyran (DHP) under mild acidic conditions.

  • Subject the mixture to microwave irradiation at 50 °C to yield the protected compound.

Step 2: Reduction to Alcohol

  • Reduce the methyl ester of the protected indazole to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like THF.

Step 3: Oxidation to Aldehyde

  • Oxidize the alcohol intermediate to the aldehyde using Dess-Martin periodinane.

Step 4: Benzimidazole Formation

  • React the aldehyde with 4-nitrobenzene-1,2-diamine and ammonium chloride in ethanol at reflux to form the nitro-substituted benzimidazole intermediate.

Step 5: Reduction of Nitro Group

  • Reduce the nitro group to an amine under a hydrogen atmosphere using a palladium on carbon (Pd/C) catalyst.

Step 6: Amide Coupling

  • To a solution of the amino-benzimidazole intermediate in THF, add the desired benzoic acid derivative, EDC, HOBt, and a base such as DIPEA.

  • Stir the reaction at room temperature overnight.

  • Work up the reaction by diluting with ethyl acetate and washing with saturated aqueous sodium bicarbonate.

Step 7: Deprotection

  • Remove the DHP protecting group using acidic conditions (e.g., 20% TFA in CH₂Cl₂) to yield the final benzamide derivative.

Biological Evaluation Protocols

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases can be determined using various commercially available assay kits or established protocols. A general workflow is described below.

Kinase_Inhibition_Assay_Workflow A Prepare Assay Plate (e.g., 384-well) B Add Kinase and Substrate A->B C Add Test Compound (serial dilutions) B->C D Add ATP to Initiate Reaction C->D E Incubate at Room Temperature D->E F Stop Reaction and Add Detection Reagent E->F G Measure Signal (e.g., Fluorescence, Luminescence) F->G H Data Analysis (Calculate % Inhibition and IC50) G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the target kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and add a detection reagent that allows for the quantification of substrate phosphorylation.

  • Read the plate using a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is assessed using a cell viability assay such as the MTT assay.[7]

Protocol:

  • Seed cancer cell lines (e.g., K562, A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., 5-Fluorouracil).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) values.

Signaling Pathway Context

The 3-amino-1H-indazole-6-yl-benzamide derivatives discussed herein primarily target receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. The inhibition of these kinases blocks downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.

Kinase_Inhibitor_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK RTK (FLT3, PDGFR, c-Kit, BCR-ABL) RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT STAT STAT Pathway RTK->STAT Angiogenesis Angiogenesis RTK->Angiogenesis Inhibitor 3-amino-1H-indazole-6-yl-benzamide Inhibitor->RTK Inhibition Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival STAT->Proliferation STAT->Survival

Caption: Inhibition of RTK signaling by 3-amino-1H-indazole-6-yl-benzamides.

By inhibiting these key kinases, the benzamide derivatives effectively block multiple oncogenic signaling cascades, leading to reduced tumor growth and survival. This makes them a promising class of compounds for the development of targeted cancer therapies.

References

Application Notes and Protocols for Kinase Inhibitor Library Synthesis Using 3-amino-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the hinge-binding motif of ATP allows for potent and selective inhibition of various kinases. This document provides detailed application notes and protocols for the synthesis of a focused kinase inhibitor library based on the 3-amino-1H-indazole-6-carboxylic acid scaffold. This scaffold is of particular interest as it presents two key points for diversification: the 3-amino group and the 6-carboxylic acid group, allowing for the generation of a library of compounds with diverse pharmacological profiles.

Derivatives of the 3-aminoindazole core have shown significant inhibitory activity against key oncogenic kinases, including FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and c-Kit. These kinases are implicated in various cancers, making this scaffold a valuable starting point for the development of novel therapeutics.

Data Presentation

The following tables summarize the inhibitory activities of representative 3-amino-1H-indazole-6-carboxamide derivatives against a selection of kinases. This data highlights the potential of this scaffold in generating potent kinase inhibitors.

Table 1: Cellular Inhibitory Activity of 3-amino-1H-indazol-6-yl-benzamide Derivatives

Compound IDTarget KinaseCellular EC50 (nM)Cell Line
4 FLT3<1MOLM13
4 PDGFRα (T674M)1.8Ba/F3
4 c-Kit (T670I)3.2Ba/F3
11 FLT31.2MOLM13
11 PDGFRα (T674M)2.5Ba/F3
11 c-Kit (T670I)4.0Ba/F3

Data is derived from studies on 3-amino-1H-indazol-6-yl-benzamides, which are structurally related to the direct carboxamide derivatives of this compound.

Kinase Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinase targets for inhibitors derived from the this compound scaffold. Inhibition of these pathways can lead to reduced cell proliferation and survival in cancer cells.

FLT3_signaling_pathway cluster_downstream Downstream Signaling FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binds PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Inhibitor 3-Aminoindazole Inhibitor Inhibitor->FLT3 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway and Inhibition

cKit_PDGFRa_signaling_pathway cluster_downstream Downstream Signaling Ligand SCF / PDGF Receptor c-Kit / PDGFRα Ligand->Receptor Binds PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS STAT STATs Receptor->STAT Inhibitor 3-Aminoindazole Inhibitor Inhibitor->Receptor Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival & Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

c-Kit/PDGFRα Signaling and Inhibition

Experimental Protocols

Protocol 1: Synthesis of a 3-amino-1H-indazole-6-carboxamide Library

This protocol describes a general method for the parallel synthesis of a focused library of amide derivatives from this compound using HATU as a coupling agent.

amide_synthesis_workflow start Start: 3-amino-1H-indazole- 6-carboxylic acid dissolve Dissolve in anhydrous DMF start->dissolve add_reagents Add Amine (1.1 eq), DIPEA (2.0 eq), and HATU (1.1 eq) dissolve->add_reagents stir Stir at room temperature for 2-16 hours add_reagents->stir workup Aqueous workup and extraction with Ethyl Acetate stir->workup purify Purify by column chromatography or preparative HPLC workup->purify end Final Product: 3-amino-1H-indazole- 6-carboxamide derivative purify->end

Amide Library Synthesis Workflow

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block or individual reaction vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.1 M).

  • Dispensing Reactants: To each well of a 96-well reaction block or to individual reaction vials, add the this compound stock solution (1.0 eq).

  • Addition of Amines: Add a solution of a unique amine in DMF (1.1 eq) to each corresponding well.

  • Addition of Reagents: Add DIPEA (2.0 eq) to each well, followed by the addition of a solution of HATU in DMF (1.1 eq).

  • Reaction: Seal the reaction block or vials and shake at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS.

  • Workup: Upon completion, dilute the reaction mixtures with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by flash column chromatography or preparative HPLC to yield the desired 3-amino-1H-indazole-6-carboxamide derivatives.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against a panel of kinases using the ADP-Glo™ luminescent kinase assay.

adp_glo_workflow start Start: Kinase Reaction setup_rxn Prepare kinase reaction mix: Kinase, Substrate, ATP, and Test Compound start->setup_rxn incubate_kinase Incubate at 30°C for 60 min setup_rxn->incubate_kinase add_adpglo Add ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate at RT for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT for 30 min add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence end Data Analysis: IC50 Determination read_luminescence->end

ADP-Glo™ Kinase Assay Workflow

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Synthesized 3-amino-1H-indazole-6-carboxamide derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in the appropriate kinase reaction buffer.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular Kinase Phosphorylation Assay

This protocol provides a general method to assess the ability of the synthesized compounds to inhibit the phosphorylation of a target kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MOLM-13 for FLT3)

  • Cell culture medium and supplements

  • Synthesized 3-amino-1H-indazole-6-carboxamide derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-kinase and anti-total-kinase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere (if applicable). Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated form of the target kinase overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-kinase signal to the total kinase signal (by stripping and re-probing the membrane with an antibody for the total kinase) to determine the extent of inhibition.

Conclusion

The this compound scaffold serves as a versatile and promising starting point for the construction of focused kinase inhibitor libraries. The synthetic protocols provided herein are robust and amenable to parallel synthesis, allowing for the rapid generation of a diverse set of compounds. The inhibitory data against key oncogenic kinases such as FLT3, PDGFRα, and c-Kit demonstrate the potential of this scaffold to yield potent and selective inhibitors. The detailed assay protocols will enable researchers to effectively screen and characterize the synthesized compounds, facilitating the identification of novel drug candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

Application Notes and Protocols: Selective Boc Protection of 3-Amino-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of the amino group in bifunctional molecules such as 3-amino-1H-indazole-6-carboxylic acid is a critical step in the synthesis of complex pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1] This document provides a detailed protocol for the selective N-Boc protection of this compound, yielding tert-butyl (6-carboxy-1H-indazol-3-yl)carbamate. The presence of both a nucleophilic amino group and an acidic carboxylic acid group necessitates a carefully controlled reaction to ensure chemoselectivity.

Reaction Principle

The reaction involves the nucleophilic attack of the 3-amino group of the indazole on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is employed to deprotonate the resulting ammonium intermediate, leading to the formation of the stable carbamate. The choice of a suitable base and solvent system is crucial to prevent the deprotonation and subsequent reaction of the carboxylic acid moiety. Weaker bases such as sodium bicarbonate are preferred to maintain the selectivity of the N-acylation over O-acylation of the carboxylate.

Experimental Workflow

The overall experimental workflow for the Boc protection of this compound is depicted below.

Workflow A Reactant Preparation (this compound, Boc₂O, NaHCO₃, THF/Water) B Reaction Setup (0 °C to RT, Stirring) A->B Mixing C Reaction Monitoring (TLC) B->C Progression D Work-up (Acidification & Extraction) C->D Completion E Purification (Column Chromatography) D->E Crude Product F Characterization (NMR, MS, mp) E->F Purified Product G Final Product (tert-butyl (6-carboxy-1H-indazol-3-yl)carbamate) F->G Confirmation

Caption: Workflow for Boc Protection.

Quantitative Data Summary

The following table summarizes the key quantitative data for the recommended protocol.

ParameterValue
Reactants
This compound1.0 eq
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.2 eq
Sodium Bicarbonate (NaHCO₃)2.0 - 3.0 eq
Solvent System Tetrahydrofuran (THF) / Water (e.g., 2:1 v/v)
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Typical Yield 85 - 95%
Product Properties
Molecular FormulaC₁₃H₁₅N₃O₄
Molecular Weight277.28 g/mol
AppearanceWhite to off-white solid

Detailed Experimental Protocol

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates and chamber

Procedure:

  • Reactant Setup: In a round-bottom flask, suspend this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of THF and water (e.g., a 2:1 ratio).

  • Addition of Boc₂O: Cool the suspension to 0 °C in an ice bath with stirring. To this, add a solution of di-tert-butyl dicarbonate (1.15 eq) in THF dropwise over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to confirm the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1 M HCl. The product should precipitate as a solid.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (often with 1% acetic acid to improve peak shape) to afford the pure tert-butyl (6-carboxy-1H-indazol-3-yl)carbamate.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.

Signaling Pathway/Logical Relationship Diagram

The logical relationship between the key components and steps in the selective Boc protection is illustrated below.

Reaction_Logic Substrate This compound (Nucleophilic Amine & Acidic Carboxyl) N_Attack Nucleophilic Attack of Amino Group on Boc₂O Substrate->N_Attack Side_Reaction Carboxylate Reaction (Minimized) Substrate->Side_Reaction Boc2O Di-tert-butyl dicarbonate (Electrophilic Boc Source) Boc2O->N_Attack Base Weak Base (e.g., NaHCO₃) (Proton Scavenger) Deprotonation Base-mediated Deprotonation Base->Deprotonation Base->Side_Reaction Solvent THF/Water (Solubilizes Reactants) Solvent->N_Attack in Intermediate Protonated Carbamate Intermediate N_Attack->Intermediate Intermediate->Deprotonation Product Selective N-Boc Protected Product Deprotonation->Product

Caption: Key steps in selective Boc protection.

Troubleshooting

  • Low Yield:

    • Ensure the Boc₂O is fresh and has been stored properly.

    • Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C), but monitor for side products.[2]

    • Ensure efficient stirring to overcome any solubility issues.

  • Formation of Di-Boc Product:

    • This is less likely on the indazole nitrogen under these conditions but can occur. Use of stoichiometric amounts of Boc₂O (closer to 1.05 eq) can minimize this.

  • Reaction with Carboxylic Acid:

    • If esterification of the carboxylic acid is observed, ensure a weak base is used and avoid stronger bases like NaOH or DMAP in excess. The reaction temperature should also be kept moderate.

  • Difficult Purification:

    • Adding a small amount of acetic acid to the chromatography eluent can help to protonate the carboxylic acid and improve the peak shape, leading to better separation.

By following this detailed protocol, researchers can achieve a high yield and purity of the desired N-Boc protected this compound, a valuable intermediate for further synthetic transformations.

References

Application Notes & Protocols: Functionalization of the Carboxylic Acid Group on the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indazole scaffold is a privileged bicyclic nitrogen-containing heterocycle that forms the core structure of numerous compounds with significant therapeutic value.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[2][3] A common and critical handle for molecular elaboration on this scaffold is the carboxylic acid group, typically at the 3-position. Functionalization of this group into amides, esters, and other bioisosteric replacements is a cornerstone of medicinal chemistry programs aimed at modulating potency, selectivity, and pharmacokinetic properties.[4][5] These modifications allow for fine-tuning interactions with biological targets and improving drug-like characteristics.

This document provides detailed protocols and application notes for the most common and synthetically important transformations of the indazole carboxylic acid group.

Amide Bond Formation via Amine Coupling

Amidation is the most prevalent modification of the indazole carboxylic acid, as the resulting amide moiety can form crucial hydrogen bond interactions within a target's binding site. This reaction is typically achieved using a variety of peptide coupling reagents to activate the carboxylic acid for nucleophilic attack by a primary or secondary amine.

Experimental Protocol: General Amidation using EDC/HOBt

This protocol describes a general method for coupling an indazole-3-carboxylic acid with a diverse range of amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Desired primary or secondary amine (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure: [6]

  • Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3.0 equiv).

  • Activation: Stir the reaction mixture at room temperature for 15-20 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add the desired amine (1.0 equiv) to the reaction mixture.

  • Reaction: Continue stirring the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1H-indazole-3-carboxamide derivative.

Workflow for Amide Coupling

amidation_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Indazole_COOH Indazole-3-COOH Coupling_Reagents EDC, HOBt, Base in DMF Indazole_COOH->Coupling_Reagents Active_Ester Active Ester Intermediate Coupling_Reagents->Active_Ester 15-20 min RT Amine R1R2NH Active_Ester->Amine Final_Amide Indazole-3-CONR1R2 Amine->Final_Amide 4-6 h RT Workup Aqueous Work-up & Extraction Final_Amide->Workup Purification Column Chromatography or Recrystallization Workup->Purification

Caption: General workflow for indazole-3-carboxamide synthesis.

Quantitative Data for Amidation Reactions
Starting MaterialAmineCoupling ReagentSolventTime (h)Yield (%)Reference
1H-Indazole-3-carboxylic acidAnilineEDC·HCl, HOBT, TEADMF4-684[6]
1H-Indazole-3-carboxylic acid(S)-3-amino-1-azabicyclo[2.2.2]octaneNot specifiedNot specifiedNot specifiedNot specified[7]
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acidVarious aminesNot specifiedNot specifiedNot specifiedNot specified[3]

Esterification

Esterification of the indazole carboxylic acid is another key functionalization, often used to improve cell permeability or to act as a prodrug moiety.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol details the synthesis of indazole-3-carboxylic acid methyl ester using a strong acid catalyst in methanol.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Methanesulfonic acid (MsOH) or Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer

Procedure: [8]

  • Reaction Setup: Suspend 1H-indazole-3-carboxylic acid (1.0 equiv) in methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of methanesulfonic acid (e.g., 0.2 equiv).

  • Reaction: Heat the stirred mixture to reflux for 5 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Concentration: Allow the reaction to cool to room temperature and then concentrate the mixture under reduced pressure to approximately one-third of its original volume.

  • Neutralization: Carefully add excess saturated aqueous sodium bicarbonate solution to neutralize the acid. Add water to further dilute the mixture.

  • Isolation: Collect the resulting solid precipitate by filtration.

  • Extraction: Dissolve the wet solid in dichloromethane. Separate the organic layer from any residual water or insoluble material.

  • Drying and Concentration: Dry the organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the indazole-3-carboxylic acid methyl ester.

Quantitative Data for Esterification
Starting MaterialAlcoholCatalystTime (h)Temp (°C)Yield (%)Reference
Indazole-3-carboxylic acidMethanolMethanesulfonic acid5Reflux60[8]
1H-IndazoleVarious halo estersNaHNot specified0Not specified[9][10]

Workflow for Indazole Functionalization

functionalization_workflow cluster_amide Amidation cluster_ester Esterification cluster_bioisostere Bioisostere Formation Indazole_COOH Indazole-3-Carboxylic Acid Amine R1R2NH Indazole_COOH->Amine Alcohol R-OH Indazole_COOH->Alcohol Reagents Multi-step Synthesis Indazole_COOH->Reagents Amide Amide Derivative Amine->Amide EDC, HOBt Ester Ester Derivative Alcohol->Ester H+ Cat. Bioisostere Tetrazole, etc. Reagents->Bioisostere

Caption: Key functionalization pathways for indazole-3-carboxylic acid.

Carboxylic Acid Bioisosteres

In drug design, replacing a carboxylic acid with a bioisostere can improve metabolic stability, cell permeability, and oral bioavailability.[4][5] Tetrazoles are the most common acidic bioisosteres for carboxylic acids, sharing a similar pKa and spatial arrangement.[5][11]

Application Notes:

  • Tetrazoles: 5-substituted-1H-tetrazoles are widely used as non-classical bioisosteres of carboxylic acids.[5] They maintain comparable acidity (pKa ≈ 4.5–4.9) but offer increased lipophilicity.[5] The synthesis often involves the [3+2] cycloaddition of an organonitrile (derived from the corresponding amide) with an azide source.

  • Acylsulfonamides: These are generally weaker acids (pKa ≈ 9-10) than carboxylic acids but can offer advantages in metabolic stability and membrane permeability.[5]

  • Other Bioisosteres: Other groups explored as carboxylic acid replacements include hydroxypyrazoles, oxo-oxadiazoles, and cyclic sulfonimidamides.[11] The choice of bioisostere is highly context-dependent and aims to balance target engagement with overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][12]

Applications in Drug Discovery & Relevant Signaling Pathways

Functionalized indazole derivatives are integral to many areas of drug discovery. The indazole moiety is present in several FDA-approved drugs.[13][14]

  • Oncology: Many indazole derivatives function as kinase inhibitors.[2][13] For example, Pazopanib is a multi-targeted tyrosine kinase inhibitor. Other derivatives have been shown to induce apoptosis by modulating the Bcl-2 family of proteins (upregulating Bax, downregulating Bcl-2) and activating caspases.[14]

  • CNS Disorders: Indazole-3-carboxamides have been developed as potent antagonists of the serotonin 5-HT₃ receptor, with applications as anti-emetics (e.g., Granisetron).[3][15] Others are being investigated as agonists of the nicotinic α-7 receptor for treating cognitive disorders like Alzheimer's disease.[7]

Signaling Pathway: Kinase Inhibition Leading to Apoptosis

signaling_pathway Indazole Indazole Derivative (e.g., Kinase Inhibitor) RTK Receptor Tyrosine Kinase (RTK) Indazole->RTK Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 down-regulation Bax Bax (Pro-apoptotic) Indazole->Bax up-regulation Downstream Downstream Signaling (e.g., MAPK/PI3K) RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Downstream->Bcl2 Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: Simplified pathway of an indazole kinase inhibitor inducing apoptosis.

References

Application Notes and Protocols for the Characterization of 3-amino-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-amino-1H-indazole-6-carboxylic acid (CAS No: 871709-92-1) is a heterocyclic building block that holds significance in the field of medicinal chemistry and drug discovery. The indazole scaffold is a "privileged" structure, known to be a core component in various biologically active compounds, including kinase inhibitors.[1] The presence of the amino and carboxylic acid functional groups makes it a versatile synthon for the synthesis of more complex molecules.[2][3][4] Accurate and comprehensive analytical characterization is crucial to ensure its purity, stability, and suitability for downstream applications in research and development.

These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 871709-92-1[5]
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol [5]
Appearance Off-white to light yellow powder
Solubility Soluble in DMSO and methanol

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Application Note:

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method can effectively separate the main compound from potential impurities. The following protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., Methanol or DMSO) to a final concentration of approximately 1 mg/mL.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject run Run Gradient Method inject->run detect UV Detection (254 nm) run->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate MS_Fragmentation M This compound (m/z = 177.16) MH_plus [M+H]⁺ (m/z = 178.06) M->MH_plus +H⁺ MH_minus [M-H]⁻ (m/z = 176.04) M->MH_minus -H⁺ M_H2O [M-H₂O+H]⁺ (m/z = 160.05) MH_plus->M_H2O -H₂O M_COOH [M-COOH]⁻ (m/z = 132.06) MH_minus->M_COOH -CO₂ Synthesis_Pathway SM Substituted Benzonitrile Inter Intermediate SM->Inter Step 1 Impurity1 Unreacted Starting Material SM->Impurity1 Product This compound Inter->Product Step 2 (Cyclization) Impurity2 Side-product Inter->Impurity2 Kinase_Inhibition cluster_pathway Kinase Signaling cluster_inhibition Inhibition Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Inhibitor Indazole Derivative (e.g., 3-amino-1H-indazole- 6-carboxylic acid derivative) Inhibitor->Kinase Binds to ATP pocket

References

Application Notes and Protocols for the HPLC and LC-MS Analysis of 3-amino-1H-indazole-6-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1H-indazole-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, combining an indazole core with amino and carboxylic acid functionalities, make it a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. Indazole derivatives have shown a wide array of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibition.[1] Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing product purity, and quantifying yields during the synthesis and derivatization of this important intermediate.

These application notes provide detailed protocols for the High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound, with a particular focus on its use in amide coupling reactions.

I. HPLC Analysis of this compound and its Amide Derivatives

This protocol outlines a reversed-phase HPLC method for the routine analysis of this compound and the monitoring of its conversion to an amide derivative.

Experimental Protocol: HPLC Method

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve a small amount of the reaction mixture or final product in a suitable solvent (e.g., DMSO, Methanol) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

II. LC-MS Analysis for Reaction Monitoring and Product Confirmation

For more sensitive and specific analysis, particularly for reaction monitoring and confirmation of product identity, LC-MS is the preferred method. This protocol is designed for the analysis of an amide coupling reaction between this compound and a primary amine.

Experimental Protocol: LC-MS Method

1. Instrumentation:

  • An LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole or time-of-flight (TOF) mass spectrometer.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow (Nitrogen):

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 50 L/hr

  • Mass Range: m/z 100-800

4. Sample Preparation:

  • Dilute the reaction mixture in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 10-100 µg/mL.

  • Vortex and centrifuge the sample before transferring the supernatant to an LC vial.

III. Data Presentation: Quantitative Analysis of an Amide Coupling Reaction

The following table presents representative quantitative data for the synthesis of a series of N-substituted 3-amino-1H-indazole-6-carboxamides, derived from an amide coupling reaction. The reaction progress and final yields can be determined using the HPLC method described above, with quantification based on peak area relative to a standard curve.

Table 1: Synthesis of N-substituted 3-amino-1H-indazole-6-carboxamides

Amine ReactantProductMolecular Weight ( g/mol )Reaction Time (h)Yield (%)Purity by HPLC (%)
BenzylamineN-benzyl-3-amino-1H-indazole-6-carboxamide266.30585>98
Aniline3-amino-N-phenyl-1H-indazole-6-carboxamide252.27682>97
Piperidine(3-amino-1H-indazol-6-yl)(piperidin-1-yl)methanone244.30491>99
Morpholine(3-amino-1H-indazol-6-yl)(morpholino)methanone246.27493>99

Note: The data presented is illustrative and based on typical yields for amide coupling reactions of indazole carboxylic acids. Actual results may vary depending on the specific amine and reaction conditions used.[2]

IV. Visualizations

Experimental Workflow for Amide Coupling and Analysis

G cluster_synthesis Amide Coupling Synthesis cluster_analysis HPLC/LC-MS Analysis Start This compound + Amine Reagents Add Coupling Reagents (e.g., HATU, DIPEA in DMF) Start->Reagents Reaction Stir at Room Temperature (2-6 hours) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Sampling Sample Preparation (Dilution & Filtration) Reaction->Sampling Reaction Monitoring Purification Column Chromatography Workup->Purification Product N-substituted-3-amino-1H- indazole-6-carboxamide Purification->Product Product->Sampling Final Product Analysis Injection Inject into HPLC/LC-MS Sampling->Injection Separation C18 Reversed-Phase Chromatography Injection->Separation Detection UV (254 nm) or Mass Spectrometry (ESI+) Separation->Detection Data Data Analysis (Purity, Yield, Identity) Detection->Data G Receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation Inhibitor 3-amino-1H-indazole- 6-carboxamide Derivative

References

Application of 3-amino-1H-indazole-6-carboxylic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1H-indazole-6-carboxylic acid is a versatile fragment that serves as a valuable starting point in fragment-based drug design (FBDD). Its rigid bicyclic indazole core, coupled with the strategic placement of amino and carboxylic acid groups, provides a privileged scaffold for developing potent and selective inhibitors against a range of biological targets, particularly protein kinases. The indazole ring system is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bonding interactions with the hinge region of kinase ATP-binding sites.[1] This document provides detailed application notes and protocols for utilizing this compound in FBDD campaigns.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing screening experiments and interpreting binding data.

PropertyValueSource
Molecular FormulaC₈H₇N₃O₂---
Molecular Weight177.16 g/mol ---
pKa (estimated)Carboxylic Acid: ~4.5, Amino Group: ~3.5ChemAxon
SolubilityPoor in aqueous buffers at neutral pH, soluble in DMSO---
Lipophilicity (clogP)1.25ChemAxon

Target Classes

The 3-amino-1H-indazole scaffold has been successfully employed to develop inhibitors for several protein kinase families. The 3-amino group typically interacts with the kinase hinge region, while the carboxylic acid at the 6-position can be used as a handle for synthetic elaboration to achieve potency and selectivity.

Known kinase targets for which derivatives of the 3-amino-1H-indazole scaffold have shown inhibitory activity include:

  • Janus Kinases (JAKs): Members of the JAK family (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling through the JAK-STAT pathway.[][3][4] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).

  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): A receptor tyrosine kinase involved in cell growth and differentiation.

  • Kit (c-Kit): A receptor tyrosine kinase implicated in various cancers.

  • Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1 (BCR-ABL): A fusion protein associated with chronic myeloid leukemia (CML).[5][6]

Quantitative Data Summary

The following table summarizes the reported biological activities of various derivatives of the 3-amino-1H-indazole scaffold. It is important to note that these are not for the parent fragment itself but for elaborated analogs, demonstrating the potential of this starting point.

Compound/DerivativeTargetAssay TypeIC₅₀ / EC₅₀ (nM)Reference
3-amino-1H-indazol-6-yl-benzamide (cpd 4)FLT3Cellular Proliferation5
3-amino-1H-indazol-6-yl-benzamide (cpd 4)PDGFRα-T674MCellular Proliferation3
3-amino-1H-indazol-6-yl-benzamide (cpd 11)FLT3Cellular Proliferation3
3-amino-1H-indazol-6-yl-benzamide (cpd 11)PDGFRα-T674MCellular Proliferation2
AKE-72BCR-ABL (Wild Type)Kinase Assay< 0.5[6]
AKE-72BCR-ABL (T315I mutant)Kinase Assay9[6]

Experimental Protocols

Detailed methodologies for key experiments in an FBDD cascade using this compound are provided below.

Protocol 1: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).

Materials:

  • Target protein (e.g., a protein kinase) at a concentration of 2-10 µM.

  • SYPRO Orange dye (5000x stock in DMSO).

  • This compound (100 mM stock in 100% DMSO).

  • Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).

  • 96-well or 384-well PCR plates.

  • Real-time PCR instrument capable of performing a melt curve analysis.

Procedure:

  • Prepare the Master Mix: For each well, prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. The final concentration of the protein should be 2-10 µM and the dye at 5x.

  • Dispense Fragment: Add this compound from the stock solution to the wells to a final concentration of 100-500 µM. Include a DMSO control (same final concentration of DMSO as the fragment wells).

  • Incubation: Seal the plate, centrifuge briefly, and incubate at room temperature for 30 minutes.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument. Set up a melt curve experiment with a temperature gradient from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Data Analysis: The instrument software will generate a melt curve. The midpoint of the unfolding transition (Tm) is determined by fitting the data to a Boltzmann equation. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential hit.

Protocol 2: Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that measures the heat change upon binding of a ligand to a macromolecule, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Target protein (20-50 µM) in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer must be identical to the ligand buffer to minimize heat of dilution effects.

  • This compound (200-500 µM) in the same ITC buffer.

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation: Prepare the protein and fragment solutions in identical, degassed ITC buffer. The final DMSO concentration should be matched and kept low (<5%).

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).

  • Loading: Load the protein solution into the sample cell and the fragment solution into the injection syringe.

  • Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis: Integrate the heat pulses to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Protocol 3: Structural Characterization using X-ray Crystallography

Determining the co-crystal structure of the fragment bound to the target protein is crucial for structure-based drug design, as it reveals the precise binding mode and key interactions.

Materials:

  • Highly pure and concentrated target protein (>10 mg/mL).

  • This compound (stock solution in DMSO).

  • Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion).

Procedure:

  • Co-crystallization:

    • Incubate the target protein with a 2-5 fold molar excess of this compound for at least 1 hour on ice.

    • Set up crystallization trials by mixing the protein-fragment complex with various crystallization screen conditions.

  • Crystal Soaking (alternative method):

    • Grow apo-crystals of the target protein.

    • Prepare a soaking solution containing the crystallization condition and 1-10 mM of the fragment.

    • Transfer the apo-crystals to the soaking solution and incubate for a few hours to days.

  • Cryo-protection and Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

    • Refine the structure and model the fragment into the observed electron density.

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor 1 Cytokine Receptor 2 Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK 3. Trans-phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Indazole_Inhibitor 3-Amino-1H-indazole -6-carboxylic acid Derivative Indazole_Inhibitor->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 7. Transcription Initiation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow

FBDD_Workflow cluster_screening Hit Identification cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Fragment_Library Fragment Library (including title compound) Primary_Screen Primary Screen (DSF) Fragment_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits ΔTm > 2°C ITC ITC (Affinity & Thermodynamics) Hits->ITC X_ray X-ray Crystallography (Binding Mode) Hits->X_ray Validated_Hits Validated Hits ITC->Validated_Hits Kd determination X_ray->Validated_Hits Binding pose confirmation SBDD Structure-Based Design Validated_Hits->SBDD SAR SAR by Synthesis SBDD->SAR Lead_Compound Lead Compound SAR->Lead_Compound

Caption: A typical fragment-based drug discovery workflow utilizing biophysical techniques.

Logical Relationship

Logical_Relationship cluster_properties Intrinsic Properties cluster_application Application in FBDD cluster_outcome Desired Outcome Fragment 3-amino-1H-indazole- 6-carboxylic acid Scaffold Privileged Scaffold Fragment->Scaffold Vectors Synthetic Vectors (-NH2, -COOH) Fragment->Vectors Binding H-Bonding Potential Fragment->Binding Screening Fragment Screening Scaffold->Screening Hit_to_Lead Hit-to-Lead Optimization Vectors->Hit_to_Lead Binding->Screening Screening->Hit_to_Lead Potent_Inhibitor Potent & Selective Inhibitor Hit_to_Lead->Potent_Inhibitor

Caption: Logical relationship of the fragment's properties to its application and desired outcome in FBDD.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling Reactions for Indazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize amide coupling reactions involving indazole carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My amide coupling reaction with an indazole carboxylic acid is resulting in a low yield. What are the common causes and how can I troubleshoot this?

Low yields in amide coupling reactions with indazole carboxylic acids can stem from several factors, including inefficient activation of the carboxylic acid, side reactions, or poor solubility of the starting materials.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_reagents 1. Check Reagent Quality & Stoichiometry - Is the coupling reagent fresh? - Are amine and acid pure? - Are equivalents correct (typically 1.0-1.2 eq)? start->check_reagents check_activation 2. Assess Carboxylic Acid Activation - Is the activating agent appropriate? - Is the activation time sufficient before adding the amine? check_reagents->check_activation check_base 3. Evaluate the Base - Is a non-nucleophilic base being used (e.g., DIPEA, NMM)? - Is the amount of base appropriate (typically 2-3 eq)? check_activation->check_base check_solvent 4. Check Solvent & Temperature - Are reactants soluble in the chosen solvent (e.g., DMF, DCM)? - Is the reaction temperature optimal (often 0°C to RT)? check_base->check_solvent check_workup 5. Review Workup Procedure - Is the product being lost during extraction or purification? check_solvent->check_workup solution Systematically address each point. Consider changing coupling reagent, base, or solvent based on findings. check_workup->solution

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

A primary step is to ensure the purity of the indazole carboxylic acid, as impurities can interfere with the reaction. The choice of coupling reagent is also critical; for sterically hindered indazoles or amines, stronger coupling reagents like HATU or COMU are often more effective than standard carbodiimides like EDC. The selection of a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial to prevent unwanted side reactions.

2. I am observing significant epimerization of my chiral amine/acid. How can I minimize this side reaction?

Epimerization is a common issue when coupling chiral carboxylic acids or amines, particularly when using carbodiimide reagents. The formation of an oxazolone intermediate is often implicated in the loss of stereochemical integrity.

To mitigate epimerization:

  • Additive Selection: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress the formation of the problematic oxazolone intermediate.

  • Coupling Reagent: Urinium-based coupling reagents like HATU and HBTU are generally considered to be better at preserving stereochemistry compared to carbodiimides alone.

  • Base Choice: The choice and amount of base can influence the rate of epimerization. Use the minimum necessary amount of a weaker base like NMM instead of stronger bases like triethylamine (TEA) or DIPEA.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or -15 °C) can significantly reduce the rate of epimerization.

Decision Tree for Minimizing Epimerization:

epimerization_decision_tree start Epimerization Observed check_reagent Is a carbodiimide (EDC) being used without an additive? start->check_reagent add_additive Action: Add HOBt or OxymaPure® (1.1 eq). check_reagent->add_additive Yes check_temp Is the reaction run at room temperature? check_reagent->check_temp No lower_temp Action: Lower reaction temperature to 0 °C. check_temp->lower_temp Yes check_base Is a strong base (TEA, DIPEA) being used in excess? check_temp->check_base No change_base Action: Switch to a weaker base (NMM) and use minimal equivalents (2.0 eq). check_base->change_base Yes consider_hatu If epimerization persists, consider switching to HATU or a similar uranium-based reagent. check_base->consider_hatu No

Caption: Decision tree for addressing epimerization in amide coupling.

3. What are the recommended starting conditions for coupling an indazole carboxylic acid with a primary amine?

For a reliable starting point, using a well-established coupling reagent system is advisable. HATU is a highly effective reagent for a wide range of substrates, including heteroaromatic carboxylic acids like indazoles.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust starting point for the coupling of indazole carboxylic acids with primary or secondary amines.

Reaction Scheme:

reaction_scheme cluster_reagents IndazoleCOOH Indazole-COOH HATU HATU, DIPEA IndazoleCOOH->HATU Amide Indazole-CONH-R IndazoleCOOH->Amide Amine R-NH2 Amine->HATU Amine->Amide HATU->Amide Solvent DMF, 0°C to RT Solvent->Amide

Caption: General amide coupling reaction of an indazole carboxylic acid.

Materials:

  • Indazole carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of the indazole carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Indazole Carboxylic Acids

Coupling ReagentAdditiveTypical BaseRelative CostKey AdvantagesCommon Issues
EDC (Carbodiimide)HOBt or OxymaDIPEA, NMMLowReadily available, water-soluble byproducts.Potential for epimerization, lower reactivity for hindered substrates.
HATU (Uronium)None neededDIPEA, NMMHighHigh reactivity, low epimerization, fast reaction times.Higher cost, byproduct removal can be challenging.
T3P® (Phosphonic Anhydride)None neededPyridine, DIPEAModerateHigh reactivity, clean reaction profiles.Requires careful handling (moisture sensitive).
COMU (Uronium)None neededDIPEAHighSimilar to HATU but with more soluble byproducts.High cost.

Table 2: Effect of Solvent and Base on a Model Amide Coupling Reaction

Reaction: Indazole-3-carboxylic acid with benzylamine.

Coupling SystemBase (eq)SolventTemperature (°C)Time (h)Yield (%)
EDC/HOBtDIPEA (2.0)DMF251278
EDC/HOBtNMM (2.0)DCM251672
HATUDIPEA (2.5)DMF25295
HATUDIPEA (2.5)THF25489
T3P®Pyridine (3.0)EtOAc50685

Disclaimer: The yields presented are illustrative and can vary based on the specific substrates and reaction scale. Always perform small-scale optimization experiments for your specific system.

Technical Support Center: Synthesis of Substituted 3-Amino-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted 3-amino-indazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of substituted 3-amino-indazoles?

A1: The most prevalent starting materials are ortho-substituted benzonitriles. Specifically, 2-fluorobenzonitriles are often used in nucleophilic aromatic substitution (SNA_r_) reactions with hydrazine.[1][2] An alternative and often more efficient route involves the use of 2-bromobenzonitriles in a two-step process involving a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection and cyclization.[3]

Q2: I am observing very low to no yield in my reaction. What are the potential causes?

A2: Low or no yield can stem from several factors:

  • Deactivated Substrates: If you are using the S_N_Ar route with o-fluorobenzonitriles, the presence of electron-donating groups on the aromatic ring can deactivate it towards nucleophilic attack by hydrazine, leading to low yields and requiring harsh reaction conditions.[1]

  • Poor Quality Reagents: The purity of starting materials, especially the benzonitrile derivative and hydrazine, is crucial. Impurities can interfere with the reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield. For instance, palladium-catalyzed reactions are sensitive to the choice of ligand and base.

  • Catalyst Inactivation: In palladium-catalyzed reactions, the catalyst can be poisoned by impurities or degrade under the reaction conditions.

Q3: I am getting a mixture of products. What are the likely side products and how can I minimize them?

A3: A common issue is the formation of regioisomers, especially when substituting the indazole ring. For instance, alkylation of 3-aminoindazole can occur at both the N1 and N2 positions of the indazole ring, as well as at the 3-amino group. The ratio of these isomers can be influenced by the reaction conditions. Additionally, in some synthetic routes, byproducts from incomplete reactions or side reactions of functional groups on the starting materials can be observed. Careful control of reaction conditions and purification by chromatography or recrystallization is often necessary to isolate the desired product.

Q4: How can I purify my substituted 3-amino-indazole product effectively?

A4: Purification is typically achieved through column chromatography on silica gel. However, if you have a mixture of isomers, separation can be challenging. Recrystallization from a suitable solvent system can be an effective method for purifying the desired isomer. A mixture of solvents like acetone/water, ethanol/water, or tetrahydrofuran/water can be used for this purpose.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield Deactivated starting material (electron-donating groups) in S_N_Ar reaction.Consider switching to a palladium-catalyzed cross-coupling reaction using the corresponding 2-bromobenzonitrile, which is often more tolerant of various functional groups.[3]
Impure reagents or solvents.Ensure all starting materials and solvents are of high purity and dry.
Suboptimal reaction temperature or time.Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Inefficient catalyst or ligand in Pd-catalyzed reactions.Screen different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)₂) and ligands to find the optimal combination for your specific substrate.
Formation of Multiple Products (Isomers) Non-selective reaction conditions.Modify the reaction conditions (solvent, temperature, base) to favor the formation of the desired isomer. For N-alkylation, the choice of alkylating agent and base can influence the regioselectivity.
Side reactions due to reactive functional groups.Protect sensitive functional groups on your starting material before carrying out the main reaction.
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress to avoid decomposition of the product.
Poor solubility of starting materials.Choose a solvent in which all reactants are soluble at the reaction temperature.
Difficulty in Product Isolation/Purification Product is highly soluble in the work-up solvent.Modify the work-up procedure, for example, by using a different extraction solvent or by salting out the aqueous layer.
Co-elution of impurities or isomers during chromatography.Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase). Consider recrystallization as an alternative or complementary purification step.

Quantitative Data on Synthesis Yields

The following table summarizes reported yields for the synthesis of 3-amino-indazoles via different methods.

Starting MaterialMethodCatalyst/ReagentsSolventTemperatureTimeYield (%)Reference
5-bromo-2-fluorobenzonitrileS_N_ArHydrazine hydrate (80%)-Reflux20 min88[4]
2-bromobenzonitrilesTwo-step Pd-catalyzedPd₂(dba)₃, Xantphos, Benzophenone hydrazone, HClDioxane, then MeOH/HCl100 °C, then reflux-60-95[3]
2-halobenzonitrilesCu-catalyzed couplingCuI, Hydrazine carboxylic estersDMF110 °C-up to 91[3]

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile[4]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-fluorobenzonitrile.

  • Addition of Reagent: To the starting material, add an excess of 80% hydrazine hydrate.

  • Reaction: Heat the mixture to reflux and maintain for 20 minutes.

  • Work-up: After cooling to room temperature, the product precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-bromo-1H-indazol-3-amine.

Protocol 2: Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles[3]

Step 1: Palladium-catalyzed Arylation of Benzophenone Hydrazone

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the 2-bromobenzonitrile derivative, benzophenone hydrazone, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction: Heat the mixture at 100 °C with stirring until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Step 2: Acidic Deprotection and Cyclization

  • Reaction Setup: Dissolve the product from Step 1 in a mixture of methanol and concentrated hydrochloric acid.

  • Reaction: Heat the solution to reflux until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the substituted 3-amino-indazole.

Visualizations

Signaling Pathways of 3-Amino-indazole Based Kinase Inhibitors

Substituted 3-amino-indazoles are key pharmacophores in several kinase inhibitors used in cancer therapy. Below are diagrams illustrating the signaling pathways targeted by Linifanib and Entrectinib.

Linifanib_Signaling_Pathway Linifanib Linifanib VEGFR VEGFR Linifanib->VEGFR PDGFR PDGFR Linifanib->PDGFR FLT3 FLT3 Linifanib->FLT3 CSF1R CSF-1R Linifanib->CSF1R Downstream Downstream Signaling VEGFR->Downstream PDGFR->Downstream FLT3->Downstream CSF1R->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Cell_Proliferation Cell Proliferation Downstream->Cell_Proliferation Cell_Survival Cell Survival Downstream->Cell_Survival

Caption: Linifanib inhibits multiple receptor tyrosine kinases.

Entrectinib_Signaling_Pathway Entrectinib Entrectinib TRK TRK (A, B, C) Entrectinib->TRK ROS1 ROS1 Entrectinib->ROS1 ALK ALK Entrectinib->ALK Apoptosis Apoptosis Entrectinib->Apoptosis induces PI3K_AKT PI3K/AKT Pathway TRK->PI3K_AKT MAPK_ERK MAPK/ERK Pathway TRK->MAPK_ERK ROS1->PI3K_AKT ROS1->MAPK_ERK ALK->PI3K_AKT ALK->MAPK_ERK Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Cell_Growth Cell Growth MAPK_ERK->Cell_Growth

Caption: Entrectinib targets key oncogenic driver kinases.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of substituted 3-amino-indazoles.

Synthesis_Workflow Start Select Synthetic Route (e.g., SNAr or Pd-catalyzed) Reaction Perform Reaction under Optimized Conditions Start->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Reaction Work-up and Crude Product Isolation Monitoring->Workup Reaction Complete Purification Purification Workup->Purification Column Column Chromatography Purification->Column Recrystallization Recrystallization Purification->Recrystallization Analysis Characterization of Pure Product (NMR, MS, etc.) Column->Analysis Recrystallization->Analysis Final Pure Substituted 3-Amino-indazole Analysis->Final

Caption: General workflow for 3-amino-indazole synthesis.

References

Technical Support Center: Amide Coupling Reactions with 3-amino-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sluggish amide coupling reactions involving 3-amino-1H-indazole-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this compound sluggish or failing?

Sluggish or failed amide coupling reactions with this substrate can be attributed to several factors:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the indazole ring system can decrease the nucleophilicity of the 3-amino group, making it less reactive towards the activated carboxylic acid.

  • Steric Hindrance: The substitution pattern on the indazole ring, as well as bulky groups on the coupling partner, can create steric hindrance around the reaction centers, slowing down the reaction.[1][2][3][4][5][6]

  • Poor Solubility: The starting material, this compound, or the reaction intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.[7]

  • Suboptimal Reaction Conditions: The choice of coupling reagent, base, solvent, and temperature can significantly impact the reaction's success.[1][8] Inefficient activation of the carboxylic acid is a common reason for failure.[1]

  • Side Reactions: The presence of multiple reactive sites (the amino group, the carboxylic acid, and the indazole nitrogens) can lead to unwanted side reactions, such as N-alkylation of the indazole ring or decarboxylation under harsh conditions.[9]

Q2: Which coupling reagents are most effective for this type of reaction?

For challenging amide couplings, especially those involving heteroaromatic amines, more powerful coupling reagents are generally recommended. Uronium or phosphonium-based reagents are often more effective than carbodiimides like EDC.[8]

Coupling ReagentClassAdvantagesDisadvantages
HATU, HBTU, TBTU Uronium/Aminium SaltsHigh efficiency, fast reaction times, effective for sterically hindered couplings.[1][8][10]Can react with the amine to form a guanidinium byproduct if the acid is not pre-activated.[8]
PyBOP Phosphonium SaltExcellent for difficult couplings, safer alternative to BOP, does not react with the free amine.[8][11]Byproducts can sometimes complicate purification.
EDC/HOBt (or Oxyma) CarbodiimideCost-effective, common choice for more reactive amines.[8]Often less effective for sterically hindered or electron-deficient substrates; HOBt has safety concerns.[1][8]
T3P® (Propylphosphonic Anhydride) Phosphonic AnhydrideHigh reactivity, clean reaction profile with water-soluble byproducts.May require careful control of stoichiometry.

Q3: How do I choose the appropriate base and solvent?

The choice of base and solvent is critical for reaction success.

  • Base: A non-nucleophilic, sterically hindered base is preferred to minimize side reactions. N,N-Diisopropylethylamine (DIPEA) is the most commonly recommended base for these couplings.[8][10] Triethylamine (TEA) can also be used. The base neutralizes the acid formed during the reaction and facilitates the deprotonation of the carboxylic acid.[8]

  • Solvent: The solvent should be anhydrous and capable of dissolving all reactants. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties.[8] Dichloromethane (DCM) and acetonitrile are also viable options, with the advantage of being easier to remove during workup.[8][12]

Q4: Should I be concerned about protecting groups for this compound?

Yes, due to the bifunctional nature of the molecule (containing both an amine and a carboxylic acid), self-polymerization is a potential side reaction. In many synthetic strategies, it is advantageous to use a protecting group for either the amine or the carboxylic acid, depending on the desired reaction sequence.[13][14][15][16][17][18]

  • Protecting the Amine: If you are reacting the carboxylic acid moiety, the 3-amino group should be protected, for example, with a Boc or Fmoc group.

  • Protecting the Carboxylic Acid: If you are reacting the amino group, the carboxylic acid can be protected as an ester (e.g., methyl or benzyl ester).[17]

Troubleshooting Guide

This section provides a structured approach to troubleshoot sluggish or failed amide coupling reactions.

Workflow for Troubleshooting Sluggish Amide Coupling

G start Sluggish or No Reaction check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents reagent_quality Are reagents pure and anhydrous? Are equivalents correct (slight excess of amine and coupling reagent)? check_reagents->reagent_quality reagent_solution Purify/dry starting materials. Use fresh anhydrous solvent. Increase equivalents of amine and coupling reagent (1.1-1.2 eq). reagent_quality->reagent_solution No change_conditions 2. Optimize Reaction Conditions reagent_quality->change_conditions Yes reagent_solution->change_conditions conditions_check Is pre-activation of the carboxylic acid being performed? Is the reaction temperature optimal? change_conditions->conditions_check conditions_solution Pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. Gently heat the reaction (40-50 °C). conditions_check->conditions_solution No change_reagents 3. Change Coupling Reagents conditions_check->change_reagents Yes conditions_solution->change_reagents reagent_check Is a less reactive coupling reagent being used (e.g., EDC)? change_reagents->reagent_check reagent_change_solution Switch to a more potent uronium (HATU, HBTU) or phosphonium (PyBOP) salt. reagent_check->reagent_change_solution Yes solubility_issue 4. Address Solubility Issues reagent_check->solubility_issue No reagent_change_solution->solubility_issue solubility_check Is the reaction mixture a suspension or are solids present? solubility_issue->solubility_check solubility_solution Change to a better solvent (e.g., DMF). Consider using a co-solvent. solubility_check->solubility_solution Yes end Successful Coupling solubility_check->end No solubility_solution->end

Caption: A decision tree for troubleshooting common amide coupling issues.

Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended for most applications, including coupling to less reactive amines.[8]

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to make a ~0.1 M solution and stir until dissolved.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.[8]

  • Add HATU (1.0-1.1 eq) in one portion.[8]

  • Stir the reaction mixture at room temperature for 2-6 hours.[8] Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Standard Coupling Using EDC/HOBt

This is a cost-effective alternative for more reactive amines.[8]

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[8]

  • Add anhydrous DCM or DMF (~0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight (18-24 hours).[8] Monitor progress by TLC or LC-MS.

  • Once complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

General Amide Coupling Reaction Pathway

The following diagram illustrates the general mechanism of amide bond formation using a coupling reagent.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Carboxylic Acid (this compound) ActivatedEster Activated Intermediate (e.g., O-acylisourea, active ester) RCOOH->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Amide Amide Product ActivatedEster->Amide Amine Amine Amine->Amide

Caption: Generalized workflow for amide bond formation.

This technical support guide provides a comprehensive overview of troubleshooting techniques and key considerations for successful amide coupling reactions with this compound. By systematically addressing potential issues related to reagents, reaction conditions, and substrate reactivity, researchers can improve reaction outcomes and streamline their synthetic workflows.

References

Technical Support Center: Purification of 3-Amino-1H-indazole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the purification of 3-amino-1H-indazole-6-carboxylic acid derivatives by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound derivatives by standard silica gel chromatography often challenging?

A1: These compounds possess both a basic amino group and an acidic carboxylic acid group. At neutral pH, they can exist as zwitterions, making them highly polar. This high polarity leads to very strong interactions with the acidic silanol groups on the surface of standard silica gel, which can result in poor solubility in common non-polar solvents, significant streaking (tailing) on TLC plates, low recovery, or the compound failing to elute from the column.[1][2]

Q2: What are the recommended stationary phases for the column chromatography of these derivatives?

A2: While standard silica gel is the most common stationary phase, its acidic nature can be problematic. Alternatives and modifications include:

  • Deactivated Silica Gel: Pre-treating the silica gel with a basic modifier like triethylamine can neutralize the acidic silanol groups, improving the chromatography of basic compounds.[3][4]

  • Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for the purification of basic compounds.[3]

  • Reversed-Phase Silica (C18): This is a suitable alternative, particularly if the compound is soluble in water/methanol or water/acetonitrile mixtures. The separation is based on hydrophobicity, and the mobile phase pH can be adjusted with buffers to control the ionization state of the compound.[1]

Q3: How do I choose an appropriate solvent system (mobile phase) for my purification?

A3: The choice of solvent system is critical and should be guided by Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[4] For these polar compounds, highly polar solvent systems are often necessary. A common approach is to use a mixture of a relatively non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol or ethanol). To improve peak shape and reduce streaking, it is highly recommended to add a modifier to the mobile phase.[5][6]

Q4: What are mobile phase additives and why are they important for this class of compounds?

A4: Mobile phase additives are small amounts of acids or bases added to the eluent to improve separation.[1][5]

  • Acidic Additives (e.g., 0.1-1% acetic acid or formic acid): Adding an acid will protonate the basic 3-amino group, forming a salt. This can prevent its interaction with the acidic silica gel, leading to better peak shapes. This is particularly useful if the primary issue is the basicity of the molecule.[7]

  • Basic Additives (e.g., 0.1-1% triethylamine or ammonia in methanol): Adding a base will deprotonate the 6-carboxylic acid group. This is a very common strategy to minimize tailing for acidic compounds. For amphoteric compounds like these, a basic additive often proves effective in masking the interactions of the carboxylic acid with the silica.[3]

Q5: Should I use "wet loading" or "dry loading" to apply my sample to the column?

A5: For polar compounds like this compound derivatives, which often have poor solubility in the initial non-polar eluent, dry loading is generally recommended.[4][8] This technique involves pre-adsorbing the crude sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column. This prevents the dissolution issues that can occur with wet loading and leads to better separation.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound streaks badly on TLC plate. The compound is highly polar and/or zwitterionic, leading to strong interactions with the silica gel.[1]Add 0.1-1% of an acid (acetic acid) or a base (triethylamine or ammonia in methanol) to your developing solvent.[3][7]
Compound does not move from the baseline on TLC (Rf = 0) even in polar solvents. The solvent system is not polar enough. The compound may be strongly adsorbed to the silica.Try more polar solvent systems, such as dichloromethane:methanol or ethyl acetate:ethanol. Add a mobile phase additive (acid or base). Consider using a stock solution of 10% ammonium hydroxide in methanol and adding 1-10% of this to dichloromethane.[9]
Compound is insoluble in the chosen column chromatography eluent. The polarity of the initial eluent is too low.Use a more polar solvent to dissolve the sample for loading (if wet loading). Better yet, use the dry loading technique by pre-adsorbing your compound onto silica gel.[4][8]
The compound appears to be decomposing on the column. The compound is sensitive to the acidic nature of the silica gel.Deactivate the silica gel by flushing the column with a solvent system containing 1-2% triethylamine before loading the sample.[3][4] Alternatively, consider using a different stationary phase like neutral alumina.[3]
Poor separation of the desired compound from impurities. The chosen solvent system has poor selectivity. The column may be overloaded.Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf). Use a gradient elution. Ensure the silica-to-compound ratio is appropriate (typically 50:1 to 100:1 for difficult separations).[4][7]
Low or no recovery of the compound from the column. The compound is irreversibly adsorbed to the silica gel. The compound may have degraded on the column.Flush the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane with 1% ammonia). In the future, use a deactivated stationary phase or a mobile phase additive to prevent strong binding.[3][9]

Data Presentation

Table 1: Representative TLC Solvent Systems for this compound Derivatives

Note: Rf values are illustrative and will vary depending on the specific derivative.

Solvent System (v/v)AdditiveTypical Rf RangeObservations
95:5 Dichloromethane:MethanolNone0.0 - 0.2Significant tailing is common.
95:5 Dichloromethane:Methanol0.5% Acetic Acid0.2 - 0.4Reduced tailing, more compact spots.
95:5 Dichloromethane:Methanol0.5% Triethylamine0.3 - 0.5Often provides the best spot shape.
90:10 Ethyl Acetate:EthanolNone0.1 - 0.3Moderate tailing.
90:10 Ethyl Acetate:Ethanol1% Ammonia (in Ethanol)0.4 - 0.6Good for highly acidic derivatives.

Table 2: Typical Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard and widely available.
Silica to Compound Ratio 50:1 to 100:1 by weightEnsures adequate separation capacity. Use a higher ratio for difficult separations.[7]
Column Dimensions 6-8 inches packed heightA shorter, wider column can sometimes provide better separation than a long, thin one.[7]
Loading Method Dry LoadingRecommended for polar compounds with poor solubility in the eluent.[4]
Elution Method Gradient ElutionStart with a less polar solvent mixture and gradually increase the polarity to elute compounds of increasing polarity.

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or DMF).

  • Prepare several TLC developing chambers with different solvent systems (refer to Table 1). For systems with additives, add the specified amount of acid or base.

  • Spot the dissolved crude product onto silica gel TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the spots under UV light (254 nm and/or 365 nm) and/or by staining.

  • Select the solvent system that gives the target compound an Rf value of ~0.2-0.4 with good separation from impurities and minimal tailing.

Protocol 2: Column Chromatography Purification (Normal Phase with Additive)

  • Column Packing:

    • Select a glass column of appropriate size.

    • Securely place a cotton or glass wool plug at the bottom. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent system.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or methanol).

    • Add silica gel (approx. 2-3 times the weight of the crude product) to this solution.[4]

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the initial eluent to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent as the column runs (gradient elution).

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified this compound derivative.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Purification of This compound derivative tlc Run TLC with various solvent systems (e.g., DCM/MeOH, EtOAc/EtOH) start->tlc check_rf Is Rf of target compound between 0.2 and 0.4? tlc->check_rf streaking Is there significant streaking/tailing? check_rf->streaking Yes increase_polarity Increase polarity of eluent (e.g., increase %MeOH) check_rf->increase_polarity No (Rf too low) add_modifier Add modifier to eluent: - 0.5% Triethylamine OR - 0.5% Acetic Acid streaking->add_modifier Yes prep_column Prepare for column chromatography streaking->prep_column No re_run_tlc Re-run TLC with modified eluent add_modifier->re_run_tlc re_run_tlc->check_rf increase_polarity->tlc solubility_check Is compound soluble in initial eluent? prep_column->solubility_check dry_load Use Dry Loading Method: Adsorb sample onto silica solubility_check->dry_load No wet_load Use Wet Loading Method: Dissolve in minimal solvent solubility_check->wet_load Yes run_column Run column with gradient elution. Collect and analyze fractions. dry_load->run_column wet_load->run_column end Pure Product run_column->end

Caption: Troubleshooting workflow for method development.

ExperimentalWorkflow start Crude Product dissolve 1. Dissolve crude product in a suitable solvent (e.g., DCM). start->dissolve add_silica 2. Add silica gel (2-3x weight of crude). dissolve->add_silica rotovap 3. Evaporate to a dry, free-flowing powder. add_silica->rotovap load_sample 5. Add dry sample powder to top of column. rotovap->load_sample pack_column 4. Pack column with silica slurry in initial eluent. pack_column->load_sample elute 6. Elute with a solvent gradient of increasing polarity. load_sample->elute collect 7. Collect fractions. elute->collect monitor 8. Monitor fractions by TLC. collect->monitor combine 9. Combine pure fractions. monitor->combine concentrate 10. Concentrate under reduced pressure. combine->concentrate product Purified Product concentrate->product

Caption: Dry loading and purification workflow.

References

How to choose the right solvent for indazole amide coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for selecting the optimal solvent in indazole amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for indazole amide coupling reactions?

A1: The most frequently used solvents for indazole amide coupling reactions are polar aprotic solvents. N,N-Dimethylformamide (DMF) is a very common choice due to its excellent ability to dissolve a wide range of starting materials.[1] Dichloromethane (DCM) and acetonitrile (CH₃CN) are also viable and popular alternatives.[1] For Buchwald-Hartwig amination reactions on indazoles, solvents like tetrahydrofuran (THF), toluene, and 1,4-dioxane are often employed.[2][3][4][5]

Q2: How do I choose the right solvent for my specific reaction?

A2: The primary factor in solvent selection is the solubility of all your reactants, including the indazole, the amine, the coupling reagent, and the base.[1] All components should be fully dissolved to ensure an efficient reaction. Another key consideration is the ease of solvent removal during the work-up process; DCM, for example, is often easier to remove than DMF.[1] The choice of solvent can also influence the reaction rate and, in some cases, the regioselectivity of N-alkylation on the indazole ring.[6][7]

Q3: Can the choice of solvent affect the N-1 vs. N-2 selectivity on the indazole ring?

A3: Yes, the solvent, in combination with the base, plays a critical role in determining the ratio of N-1 and N-2 alkylated or arylated products. For N-alkylation, a combination of a strong base like sodium hydride (NaH) in a less polar aprotic solvent such as tetrahydrofuran (THF) generally favors the N-1 isomer.[6] Conversely, using a weaker base like potassium carbonate (K₂CO₃) in a more polar aprotic solvent like dimethylformamide (DMF) can lead to a higher proportion of the N-2 isomer.[6][7]

Q4: Are there any "green" or more environmentally friendly solvent alternatives?

A4: Yes, there is a growing effort to replace traditional, hazardous solvents. For some amide coupling reactions, greener solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene carbonate have been investigated as potential replacements for DMF and DCM.[8][9][10] In some specific indazole syntheses, particularly those utilizing microwave or ultrasound energy, even distilled water and ethanol have been used effectively.[11][12]

Q5: I'm using a microwave reactor. Does this change my solvent choice?

A5: For microwave-assisted synthesis, the polarity of the solvent is a key factor as it determines how efficiently the solvent absorbs microwave energy, leading to rapid heating.[13] Solvents with high dielectric constants are generally heated more effectively. Microwave synthesis can also allow for the use of lower boiling point solvents under pressure, expanding the range of viable options.[13] Solvent-free conditions are also sometimes possible with microwave-assisted amide couplings.[14]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Poor solubility of starting materials.Choose a solvent with higher solubilizing power, such as DMF or DMSO.[11]
Inactive reagents due to moisture.Use an anhydrous solvent. Ensure all reagents are dry, especially if using water-sensitive coupling agents.[1]
Reaction is too slow at room temperature.Gently heat the reaction mixture. For example, to 40-50 °C. Monitor for potential degradation of starting materials or products.[1]
Mixture of N-1 and N-2 Isomers Suboptimal base/solvent combination.To favor N-1 substitution, try a strong base (e.g., NaH) in a less polar solvent (e.g., THF).[6][7] To favor N-2, a weaker base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) may be more effective.[6][7]
Difficult Product Purification High-boiling point solvent (e.g., DMF, DMSO) is difficult to remove.If solubility allows, switch to a lower-boiling point solvent like DCM or acetonitrile.[1]
Byproducts from the coupling reagent are co-eluting with the product.If using EDC, the urea byproduct is water-soluble and can often be removed with an aqueous workup.[6] Consider the workup and purification implications when choosing your solvent and coupling reagent combination.

Solvent Selection Workflow

start Start: Choose Solvent for Indazole Amide Coupling solubility Are all reactants soluble? start->solubility common_solvents Select a common polar aprotic solvent: DMF, DCM, or Acetonitrile solubility->common_solvents Yes alt_solvents Consider alternative solvents: THF, Dioxane, Toluene (especially for Buchwald-Hartwig) solubility->alt_solvents No workup Is the solvent easy to remove? common_solvents->workup alt_solvents->solubility Try another reconsider Re-evaluate solvent choice workup->reconsider No regioselectivity Is N-1/N-2 regioselectivity a concern? workup->regioselectivity Yes proceed Proceed with selected solvent reconsider->start n1_favored For N-1 selectivity: Use NaH in THF regioselectivity->n1_favored Yes, N-1 desired n2_favored For N-2 selectivity: Use K2CO3 in DMF regioselectivity->n2_favored Yes, N-2 desired no_regio_issue Proceed with initial solvent choice regioselectivity->no_regio_issue No n1_favored->proceed n2_favored->proceed no_regio_issue->proceed

Caption: A decision tree for selecting the appropriate solvent.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is suitable for a wide range of amines, including those that are sterically hindered or less nucleophilic.[1]

  • Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the indazole carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).[1]

  • Activation: Add the coupling reagent HATU (1.1-1.2 equivalents) to the mixture. Allow it to stir for 5-10 minutes at room temperature for pre-activation of the carboxylic acid.[1]

  • Amine Addition: Add the desired amine (1.1 equivalents) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Bromo-Indazole

This protocol is for the palladium-catalyzed cross-coupling of an amine with a bromo-indazole derivative.

  • Setup: To an oven-dried Schlenk tube, add the bromo-indazole (1.0 equivalent), the amine (1.2 equivalents), a suitable palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%), and a base (e.g., LiHMDS, 2.0 equivalents).[2]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous THF via syringe.[2]

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65 °C). Monitor the reaction progress by TLC or LC-MS.[2]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography.[2]

Solvent Property Comparison

SolventAbbreviationBoiling Point (°C)PolarityKey Characteristics
N,N-DimethylformamideDMF153Polar AproticExcellent solvating power for a wide range of compounds; high boiling point can make it difficult to remove.[1][15]
DichloromethaneDCM39.6Polar AproticGood solvent for many organic compounds; volatile and easy to remove during workup.[1][15]
AcetonitrileACN or MeCN81.6Polar AproticGood alternative to DMF and DCM; can yield excellent results.[1][15]
TetrahydrofuranTHF66Polar AproticCommonly used in Buchwald-Hartwig reactions; can favor N-1 alkylation with a strong base.[2][6]
1,4-DioxaneDioxane101Polar AproticAnother common solvent for cross-coupling reactions.[4][5]
TolueneToluene111NonpolarOften used in Buchwald-Hartwig aminations.[3][5]

Troubleshooting Workflow Diagram

start Reaction Issue Identified issue What is the primary issue? start->issue low_yield Low Yield / No Reaction issue->low_yield Low Conversion isomer_mix Mixture of N-1/N-2 Isomers issue->isomer_mix Isomer Mixture purification_prob Purification Difficulties issue->purification_prob Purification check_solubility Check Reactant Solubility low_yield->check_solubility analyze_conditions Analyze Base/Solvent System isomer_mix->analyze_conditions solvent_bp Is solvent high-boiling? purification_prob->solvent_bp change_solvent_sol Switch to a stronger solvent (e.g., DMF, DMSO) check_solubility->change_solvent_sol Not Soluble check_anhydrous Is the solvent anhydrous? check_solubility->check_anhydrous Soluble solution Problem Resolved change_solvent_sol->solution use_dry_solvent Use fresh, anhydrous solvent check_anhydrous->use_dry_solvent No increase_temp Increase reaction temperature check_anhydrous->increase_temp Yes use_dry_solvent->solution increase_temp->solution adjust_for_n1 For N-1: Use NaH/THF analyze_conditions->adjust_for_n1 N-1 desired adjust_for_n2 For N-2: Use K2CO3/DMF analyze_conditions->adjust_for_n2 N-2 desired adjust_for_n1->solution adjust_for_n2->solution change_solvent_bp Switch to lower-boiling solvent (e.g., DCM, MeCN) solvent_bp->change_solvent_bp Yes solvent_bp->solution No change_solvent_bp->solution

Caption: A workflow for troubleshooting common solvent-related issues.

References

Technical Support Center: Managing By-products in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on identifying, managing, and minimizing common by-products encountered during indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in indazole synthesis? A1: The most frequently encountered by-products are highly dependent on the synthetic route, but commonly include the undesired 2H-indazole regioisomer, hydrazones, dimeric impurities, and indazolones.[1] For instance, side reactions like hydrazone and dimer formation can occur at elevated temperatures.[2]

Q2: How can I distinguish between the desired 1H- and undesired 2H-indazole isomers? A2: Spectroscopic methods are the primary tools for differentiation.[1]

  • ¹H NMR: The proton at the 3-position (H-3) is a key indicator. In 2H-indazoles, this proton is typically deshielded and appears at a higher chemical shift (further downfield) compared to the corresponding 1H-isomer.[1][3] The N-H proton of an unsubstituted 1H-indazole also gives a characteristic broad signal.[3]

  • ¹³C NMR & ¹⁵N NMR: These techniques can also be diagnostic for confirming the substitution pattern.[1]

  • Chromatography & UV-Vis: HPLC can often separate the two isomers, which may also exhibit distinct UV-Vis spectra aiding in their identification.[1]

Q3: What is the general strategy to improve regioselectivity and favor the 1H-indazole isomer? A3: Controlling regioselectivity is a critical challenge. The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][4][5][6] Key strategies to enhance its formation during synthesis or subsequent alkylation include:

  • Careful selection of base and solvent: Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.[1]

  • Reaction Temperature Control: Elevated temperatures can sometimes lead to isomerization or favor undesired pathways.[1]

  • Steric Hindrance: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring reactions at the N1-position.

Q4: What conditions lead to the formation of indazolone by-products? A4: Indazolones can form under various conditions, particularly during Davis-Beirut reactions or when using certain starting materials and reagents. For example, in some variations of the Davis-Beirut reaction, analysis of the crude reaction mixture has revealed the presence of indazolones.[7] Treating a 3-alkoxy-2H-indazole with refluxing acetic acid can also lead to the formation of an indazolone.[8]

Troubleshooting Guides for Common Synthesis Routes

This section addresses specific issues that may arise during common indazole synthesis reactions.

Jacobsen-Type Synthesis

The Jacobsen synthesis and its variations often involve the cyclization of N-nitroso-o-acyltoluidides.[9]

  • Problem: Low yield of indazole and presence of unreacted intermediates.

  • Cause: Incomplete nitrosation or inefficient cyclization. The reaction is exothermic, and poor temperature control can lead to side reactions.

  • Solution:

    • Nitrosation: Ensure the slow and steady addition of the nitrosating agent while maintaining a low reaction temperature (e.g., 1-4 °C) using an ice bath.[9]

    • Cyclization: After nitrosation, ensure the reaction proceeds to completion. The decomposition of the N-nitroso intermediate to form the indazole is often promoted by gentle heating.[9]

Davis-Beirut Reaction

This reaction provides an efficient route to 2H-indazoles from starting materials like o-nitrobenzylamines or o-nitrobenzaldehydes and is known to proceed through a key nitroso imine intermediate.[10][11][12]

  • Problem: Low yield of the desired 2H-indazole.

  • Cause: The reaction is sensitive to solvent and the presence of water. While some water can be beneficial, too much can shut down the desired pathway.[12] Highly reactive intermediates can be diverted to form other products, such as indazolones.[7][8]

  • Solution:

    • Solvent Optimization: The addition of a controlled amount of water (e.g., 15%) to an alcohol solvent can dramatically increase the yield. However, exceeding 20-25% water can cause a sharp decrease in yield.[12]

    • Catalysis: The reaction can be effectively catalyzed by either acid or base, which can improve reaction speed and efficiency.[11]

Cadogan Reaction

The Cadogan cyclization is a reductive cyclization of nitroaromatic compounds, often carried out at high temperatures with reagents like trialkyl phosphites.[7]

  • Problem: Formation of undesired N-oxide by-products or a complex mixture of products.

  • Cause: The reaction conditions are often harsh (>150 °C), which can lead to side reactions.[7] Incomplete deoxygenation can lead to the formation of stable 2H-indazole N-oxides, which provides evidence for non-nitrene pathways.[7]

  • Solution:

    • Milder Conditions: Recent advances allow the reaction to proceed under milder conditions (e.g., 80 °C), which can improve selectivity and reduce by-products.[7]

    • Reagent Choice: Using tri-n-butylphosphine in a protic solvent like isopropanol can afford a milder reductive cyclization.

    • Monitoring: Careful monitoring of the reaction can help prevent over-reduction or side-product formation. The intermediate N-oxides can be isolated under certain conditions and subsequently deoxygenated in a separate step.[7][13]

Data Presentation: Summary of By-products and Solutions

By-productCommon Cause(s)Recommended Troubleshooting Steps
2H-Indazole Isomer Kinetic product formation, reaction conditions (base, solvent), substituent effects.[14]Change base/solvent system (e.g., NaH in THF for N1-alkylation)[1]; adjust temperature; introduce sterically hindering groups if possible.
Hydrazones/Dimers High reaction temperatures; presence of ortho-hydroxy groups in certain syntheses.[2]Lower reaction temperature; ensure complete cyclization; purify via chromatography or recrystallization.
Indazolones Hydrolysis of intermediates (e.g., in Davis-Beirut reaction); specific reaction conditions.[7][8]Optimize solvent conditions (control water content)[12]; modify workup procedure to avoid acidic conditions that may promote hydrolysis.
2H-Indazole N-Oxides Incomplete deoxygenation in Cadogan-type reactions.[7]Ensure sufficient reducing agent and reaction time/temperature; consider a two-step process of N-oxide formation followed by a separate deoxygenation step.[13]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying crude solid products by removing soluble impurities.

  • 1. Solvent Selection: Choose a solvent in which the indazole product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should ideally be either insoluble at high temperatures or highly soluble at low temperatures.

  • 2. Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate) with stirring until the solid completely dissolves.

  • 3. Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • 4. Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling can be further promoted by placing the flask in an ice bath.

  • 5. Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • 6. Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • 7. Drying: Dry the crystals in a vacuum oven to remove residual solvent. The purity can be checked by TLC and melting point analysis.[15]

Protocol 2: Spectroscopic Differentiation of 1H- and 2H-Indazole Isomers

This protocol outlines the steps for acquiring NMR data to distinguish between N-1 and N-2 substituted indazoles.

  • 1. Sample Preparation: Prepare a solution of the purified indazole sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 2. ¹H NMR Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard one-dimensional ¹H NMR spectrum, ensuring the spectral width covers 0-15 ppm to include potential N-H signals.[3]

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 3. Data Processing and Analysis:

    • Process the spectrum using appropriate software (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the residual solvent peak.

    • Identify Key Signals:

      • Look for a broad singlet for the N-H proton (typically >10 ppm) for unsubstituted 1H-indazoles.[3]

      • Locate the signal for the H-3 proton. Compare its chemical shift to known values. A downfield shift (e.g., >8.4 ppm) is indicative of a 2H-indazole isomer.[1][3]

  • 4. ¹³C NMR Acquisition (Optional but Recommended):

    • Acquire a proton-decoupled ¹³C NMR spectrum to provide further structural confirmation.[3]

Visualizations

Diagram 1: Troubleshooting Low N1/N2 Regioselectivity

G start Start: Low N1/N2 Selectivity in Alkylation Reaction check_sterics Is C3-substituent bulky? start->check_sterics check_electronics Is C7-substituent an Electron-Withdrawing Group (EWG)? check_sterics->check_electronics No sol_sterics Bulky group favors N1. Consider other factors. check_sterics->sol_sterics Yes sol_electronics_yes EWG at C7 strongly directs to N2. If N1 is desired, modify substrate. check_electronics->sol_electronics_yes Yes sol_electronics_no No strong electronic direction. Focus on base/solvent. check_electronics->sol_electronics_no No check_base Analyze Base/Solvent System base_polar Polar/protic conditions? check_base->base_polar sol_sterics->check_electronics end_n2 Optimized for N2 Product sol_electronics_yes->end_n2 sol_electronics_no->check_base sol_polar Often gives mixtures. Switch to aprotic conditions. base_polar->sol_polar Yes sol_aprotic Use NaH in aprotic solvent (THF/DMF) to strongly favor N1 (Thermodynamic product). base_polar->sol_aprotic No end_n1 Optimized for N1 Product sol_polar->end_n1 sol_aprotic->end_n1

Caption: Logical workflow for optimizing N1-alkylation selectivity.

Diagram 2: General Workflow for Indazole Synthesis & Purification

G reagents Starting Materials (e.g., o-toluidine, nitro-aromatic) reaction Synthesis Reaction (Jacobsen, Davis-Beirut, Cadogan) reagents->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup crude Crude Product Mixture (Indazole + By-products) workup->crude purification Purification (Chromatography, Recrystallization) crude->purification analysis Analysis (NMR, LC-MS, MP) purification->analysis pure_product Pure Indazole Product analysis->pure_product

Caption: From reagents to pure product: A typical experimental workflow.

Diagram 3: Simplified By-product Formation Pathways

G start Key Reaction Intermediate product Desired 1H-Indazole (Thermodynamic Product) start->product  Desired Cyclization (e.g., thermodynamic control) isomer 2H-Indazole Isomer (Kinetic Product) start->isomer  Alternative Cyclization (e.g., kinetic control) indazolone Indazolone (Hydrolysis/Side Reaction) start->indazolone  e.g., H₂O addition (Davis-Beirut) other Dimers / Hydrazones start->other  e.g., High Temp

Caption: Divergent pathways leading to common indazole synthesis by-products.

References

Technical Support Center: Recrystallization of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on recrystallization techniques for purifying indazole-based compounds. Find answers to frequently asked questions and troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using recrystallization to purify indazole-based compounds?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2][3] The principle relies on the fact that the solubility of a compound in a solvent generally increases with temperature.[3] In a typical procedure, the impure indazole-based compound is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the indazole derivative decreases, leading to the formation of crystals. The impurities, ideally present in smaller amounts, remain dissolved in the cold solvent (mother liquor).[2] The purified crystals are then collected by filtration.

Q2: Which solvents are commonly used for the recrystallization of indazole derivatives?

The choice of solvent is crucial for successful recrystallization. For indazole-based compounds, a range of solvents can be effective, often used as single-solvent or mixed-solvent systems. Common choices include:

  • Single Solvents: Ethanol, methanol, ethyl acetate, and water can be suitable for certain indazole derivatives, particularly those with polar functional groups.[4][5][6]

  • Mixed Solvents: Mixed solvent systems are frequently employed to achieve the desired solubility profile.[7] Common combinations include:

    • Acetone/Water

    • Ethanol/Water

    • Methanol/Water

    • Acetonitrile/Water

    • Tetrahydrofuran (THF)/Water[7]

The selection of an appropriate solvent or solvent mixture depends on the specific structure and polarity of the indazole derivative being purified.[2]

Q3: How can I separate N1 and N2 isomers of substituted indazoles using recrystallization?

The separation of N1 and N2 alkylated indazole isomers can be challenging due to their similar polarities. While column chromatography is one approach, recrystallization from a mixed solvent system can be a highly effective alternative.[8] The principle behind this separation lies in the differential solubility of the two isomers in a specific solvent mixture.[7] By carefully selecting the solvents and their ratio, one isomer can be induced to crystallize selectively while the other remains in solution. A patent for this process suggests that mixed solvents of acetone, ethanol, methanol, acetonitrile, or THF with water, in volume ratios preferably between 3/1 and 2/5, can be used to obtain single isomers with purities greater than 99%.[7]

Q4: What is "oiling out," and how can I prevent it when recrystallizing my indazole compound?

"Oiling out" occurs when the solid compound melts and comes out of the solution as a liquid (an oil) instead of forming crystals upon cooling. This is often because the boiling point of the recrystallization solvent is higher than the melting point of the compound, or because the compound is highly impure. To prevent oiling out:

  • Use a lower-boiling point solvent.

  • Add slightly more solvent to prevent the solution from becoming supersaturated at a temperature above the compound's melting point.

  • Ensure slow cooling to allow for proper crystal lattice formation.

  • For mixed solvent systems, add more of the "good" solvent (the one in which the compound is more soluble).

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used , resulting in an unsaturated solution. 2. The solution is supersaturated . 3. The compound is very soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by: * Scratching the inside of the flask with a glass rod at the liquid's surface. * Adding a "seed crystal" of the pure compound. 3. Change the solvent to one in which the compound is less soluble, or use a mixed-solvent system where the compound is insoluble in the second solvent (the "anti-solvent").
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound . 2. The solution is cooling too quickly . 3. The compound is highly impure , leading to a significant depression of its melting point.1. Choose a solvent with a lower boiling point . 2. Allow the solution to cool more slowly . Insulate the flask to reduce the rate of cooling. 3. Re-dissolve the oil by heating and add a small amount of additional hot solvent before allowing it to cool slowly again. If impurities are the issue, an initial purification step like column chromatography might be necessary.
The yield of recrystallized product is low. 1. Too much solvent was used , and a significant amount of the compound remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent . 4. The solution was not cooled sufficiently to maximize crystal formation.1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Add a slight excess of hot solvent before filtration to prevent premature crystallization. 3. Use a minimal amount of ice-cold solvent for washing the crystals. 4. Ensure the flask is cooled in an ice bath for an adequate amount of time after it has reached room temperature.
The recrystallized product is still impure. 1. The cooling process was too rapid , trapping impurities within the crystal lattice. 2. The chosen solvent was not appropriate , and the impurities have similar solubility profiles to the desired compound. 3. Colored impurities are present.1. Ensure slow cooling to allow for the formation of a pure crystal lattice. 2. Select a different solvent or solvent system. Perform small-scale solubility tests to find a more suitable solvent. 3. Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product.

Data Presentation

Table 1: Solvent Systems for Recrystallization of Specific Indazole Derivatives

Indazole DerivativeSolvent SystemObservations/PurityReference
5-amino-1-(2-hydroxyethyl)-indazole / 5-amino-2-(2-hydroxyethyl)-indazole mixtureAcetone/Water (3:1 v/v)Yielded 5.3g of 5-amino-1-(2-hydroxyethyl)-indazole with 99.5% purity from a 10g mixture.[7]
5-amino-1-(2-hydroxyethyl)-indazole / 5-amino-2-(2-hydroxyethyl)-indazole mixtureAcetone/Water (1:2 v/v)Yielded 3.2g of 5-amino-2-(2-hydroxyethyl)-indazole with 99.8% purity and 4.8g of the 1-isomer with 99.5% purity from a 10g mixture.[7]
5-amino-1-(2,2-dimethoxyethyl)-indazole / 5-amino-2-(2,2-dimethoxyethyl)-indazole mixtureTetrahydrofuran/Water (12:30 v/v)Yielded 3.7g of 5-amino-2-(2,2-dimethoxyethyl)-indazole with 99.1% purity from a 10g mixture.[7]
4-amino-1-(2-pyrrolidinylethyl)-indazole / 4-amino-2-(2-pyrrolidinylethyl)-indazole mixtureAcetonitrile/Water (28:12 v/v)Yielded 4.8g of 4-amino-1-(2-pyrrolidinylethyl)-indazole with 99.3% purity from a 10g mixture.[7]
4-amino-1-(2-pyrrolidinylethyl)-indazole / 4-amino-2-(2-pyrrolidinylethyl)-indazole mixtureAcetonitrile/Water (16:22 v/v)Yielded 5.2g of 4-amino-2-(2-pyrrolidinylethyl)-indazole with 99.7% purity from a 10g mixture.[7]
6-nitro-1-(2-pyrrolidinylethyl)-indazole / 6-nitro-2-(2-pyrrolidinylethyl)-indazole mixtureEthanol/Water (3:1 v/v)Yielded 5.1g of 6-nitro-1-(2-pyrrolidinylethyl)-indazole with 99.6% purity from a 10g mixture.[7]
1-H indazole derivatives (from o-chlorobenzaldehyde and o-nitrobenzaldehyde)EthanolThe crude product was purified by recrystallization in ethanol. Yields were 77% and 81.5% respectively.[4]
Indazole-3-carboxylic acidDMF/Water, Acetic AcidYields Form A of the polymorph.[9]
Indazole-3-carboxylic acidDichloromethane, MTBE, Ethyl AcetateYields Form B of the polymorph.[9]

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Solvent Selection: Through small-scale testing, identify a single solvent in which the indazole compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude indazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling with stirring, adding more hot solvent in small portions until the solid is completely dissolved.[10] Avoid using a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing charcoal was used, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.[10]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[10]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to remove any residual solvent.

Protocol 2: General Mixed-Solvent Recrystallization for Isomer Separation

This protocol is particularly useful for separating N1 and N2 isomers of substituted indazoles.[7]

  • Solvent System Selection: Choose a pair of miscible solvents. One solvent (the "good" solvent) should dissolve the indazole compound well, while the other (the "anti-solvent" or "bad" solvent) should dissolve it poorly. For indazole isomers, combinations like acetone/water or ethanol/water are often effective.[7]

  • Dissolution: Dissolve the mixture of indazole isomers in a minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. One of the isomers should crystallize out.

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol. The other isomer will remain in the mother liquor and can be recovered by evaporation of the solvent.

Visualizations

Recrystallization_Workflow start Start with Impure Indazole Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool Solution Slowly to Room Temperature hot_filtration->cool Yes hot_filtration->cool No ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash Crystals with Cold Solvent collect->wash dry Dry Purified Indazole Crystals wash->dry end End dry->end Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes supersaturated Supersaturated? no_crystals->supersaturated No solvent_bp Solvent BP > MP? oiling_out->solvent_bp Yes cooling_rate Cooling too fast? oiling_out->cooling_rate No excess_solvent Excess solvent used? low_yield->excess_solvent Yes premature_cryst Premature crystallization? low_yield->premature_cryst No fast_cooling Cooled too fast? impure_product->fast_cooling Yes wrong_solvent Wrong solvent? impure_product->wrong_solvent No boil_off Boil off solvent too_much_solvent->boil_off induce Induce crystallization (scratch/seed) supersaturated->induce change_solvent Use lower BP solvent solvent_bp->change_solvent cool_slowly Cool more slowly cooling_rate->cool_slowly concentrate Concentrate mother liquor excess_solvent->concentrate preheat Preheat filtration apparatus premature_cryst->preheat slow_cooling_impure Ensure slow cooling fast_cooling->slow_cooling_impure rescreen_solvents Re-screen solvents wrong_solvent->rescreen_solvents

References

Technical Support Center: Regioselective Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize synthetic protocols for achieving high regioselectivity in indazole functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective synthesis of substituted indazoles?

A1: The main challenge arises from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to 1H- and 2H-indazole tautomers.[1][2] The 1H-tautomer is generally more thermodynamically stable.[1][3][4][5][6] Consequently, direct functionalization, such as alkylation or acylation, often yields a mixture of N-1 and N-2 substituted products, making the control of regioselectivity a significant hurdle.[1][2][7] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific, biologically active molecules.[1]

Q2: What are the key factors influencing N-1 vs. N-2 regioselectivity in indazole alkylation?

A2: Several factors critically influence the ratio of N-1 to N-2 products. These include:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C-3 position tend to favor N-1 alkylation due to steric hindrance around the N-2 position.[1][7][8] Conversely, electron-withdrawing groups (EWGs) like nitro (NO₂) or carboxylate (CO₂Me) at the C-7 position can strongly direct alkylation to the N-2 position.[1][3][5][8][9][10]

  • Reaction Conditions: The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N-1 alkylation.[1][3][8][11] The polarity of the solvent and the nature of the base's counter-ion can influence the nucleophilicity of the two nitrogen atoms.[8]

  • Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[3][9]

  • Thermodynamic vs. Kinetic Control: N-1 substituted products are often the thermodynamically more stable isomers, while N-2 products can be favored under kinetically controlled conditions.[1][4][12] Conditions that allow for equilibration, such as using specific electrophiles in a solvent like DMF, can favor the thermodynamic N-1 product.[3][10]

Q3: How can I distinguish between the N-1 and N-2 alkylated regioisomers?

A3: The two isomers can typically be distinguished and separated using standard laboratory techniques.

  • Chromatography: N-1 and N-2 isomers usually exhibit different polarities and can often be separated by flash column chromatography on silica gel.[7]

  • Spectroscopy: NMR spectroscopy is a powerful tool for characterization. In ¹H NMR, the chemical shift of the proton at the C-3 position is a key indicator, often being shifted downfield in the 2H-isomer compared to the 1H-isomer.[11] Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can show a correlation from the N-alkyl protons to the C-7a carbon for the N-1 isomer, and to the C-3 carbon for the N-2 isomer, providing unambiguous assignment.[3][7]

Q4: Are there synthetic routes that inherently favor the formation of 2H-indazoles?

A4: Yes, while direct alkylation can be tuned for N-2 selectivity, some synthetic strategies are designed to specifically produce 2H-indazoles. The Cadogan-Sundberg cyclization is one such method, and modern, one-pot modifications have improved its efficiency.[1] For example, a mild, one-pot condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a Cadogan reductive cyclization using a reducing agent like tri-n-butylphosphine, can yield structurally diverse 2H-indazoles.[6][13] Additionally, specific metal-mediated direct alkylation reactions have been developed for the regioselective synthesis of 2H-indazoles.[1][6][14][15]

Troubleshooting Guides

Problem: My N-alkylation reaction is producing an inseparable mixture of N-1 and N-2 isomers with low selectivity.

  • Solution 1: Optimize for N-1 Selectivity. To favor the thermodynamically more stable N-1 product, consider the following adjustments:

    • Base/Solvent System: Employ sodium hydride (NaH) in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF). This combination has been shown to provide excellent N-1 regioselectivity (>99%) for indazoles with various C-3 substituents.[1][3][5][9]

    • Steric Hindrance: If possible, utilize an indazole substrate with a bulky substituent at the C-3 position (e.g., tert-butyl, carboxamide). This will sterically hinder the N-2 position and favor alkylation at N-1.[1][7][8]

    • Temperature: Gently heating the reaction to around 50 °C can sometimes improve conversion without compromising N-1 selectivity, especially when using the NaH/THF system.[3]

  • Solution 2: Optimize for N-2 Selectivity. To favor the kinetically preferred N-2 product, a different set of conditions is required:

    • Electronic Effects: Introduce a strong electron-withdrawing group (EWG), such as a nitro (NO₂) or ester (CO₂Me), at the C-7 position of the indazole ring. This has been demonstrated to provide excellent N-2 selectivity (≥96%).[1][3][5][8][9][10]

    • Acidic Conditions: Alkylation under neutral or mild acidic conditions can selectively occur at the N-2 position.[1][12] For example, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid is an effective method.[1]

    • Mitsunobu Reaction: The Mitsunobu reaction often shows a preference for the formation of the N-2 regioisomer.[3][4]

Problem: My synthesis of a 2H-indazole via Cadogan-Sundberg cyclization is inefficient, requiring high temperatures and resulting in low yields.

  • Solution: Traditional Cadogan cyclizations can be harsh. Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction.[1] Consider a one-pot procedure involving the condensation of an ortho-nitrobenzaldehyde with an appropriate amine in isopropanol at 80 °C, followed by the addition of tri-n-butylphosphine to promote the reductive cyclization. This method avoids the need to isolate the intermediate and often proceeds under milder conditions with better yields.[13]

Experimental Protocols

Protocol 1: Regioselective N-1 Alkylation of Substituted Indazoles

This protocol is optimized for achieving high regioselectivity for the N-1 position using the NaH/THF system.[1]

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature, or gently heat to 50 °C if necessary, and monitor its progress by TLC or LC-MS until the starting material is consumed.[1][3]

  • Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.[1]

Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization

This protocol describes a mild and efficient one-pot synthesis of 2H-indazoles from commercially available reagents.[1][13]

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on the N-1/N-2 Regioselectivity of Indazole Alkylation

EntryIndazole SubstituentBase (eq)SolventTemperature (°C)N-1:N-2 RatioReference
13-CO₂MeCs₂CO₃ (2.0)DMFrt1.4 : 1[5]
23-CO₂MeK₂CO₃ (2.0)DMFrt1.4 : 1[5]
33-CO₂MeNaH (1.2)THF50>99 : 1[3][5]
43-tert-ButylNaH (1.2)THF50>99 : 1[3][5][9]
53-CarboxamideNaH (1.2)THF50>99 : 1[3][5][9]
67-NO₂NaH (1.2)THF504 : 96[3][5][9]
77-CO₂MeNaH (1.2)THF504 : 96[3][5][9]
85-Bromo-3-CO₂MeK₂CO₃DMFrt1.1 : 1[2][16]

Visualizations

TroubleshootingWorkflow start Start: Low N-1 / N-2 Selectivity q_goal Desired Product? start->q_goal n1_path N-1 Isomer q_goal->n1_path N-1 n2_path N-2 Isomer q_goal->n2_path N-2 check_c3 Is C-3 substituent bulky? n1_path->check_c3 check_c7 Is C-7 EWG present (e.g., -NO2, -CO2Me)? n2_path->check_c7 use_nah_thf Use NaH in THF check_c3->use_nah_thf Yes check_c3->use_nah_thf No increase_temp Increase temperature to ~50°C to improve conversion use_nah_thf->increase_temp end_n1 High N-1 Selectivity increase_temp->end_n1 use_ewg Introduce C-7 EWG check_c7->use_ewg No acidic_cond Use acidic conditions (e.g., TfOH cat.) check_c7->acidic_cond Yes use_ewg->acidic_cond mitsunobu Consider Mitsunobu reaction acidic_cond->mitsunobu end_n2 High N-2 Selectivity mitsunobu->end_n2

Caption: Troubleshooting workflow for controlling N-1 vs. N-2 regioselectivity.

FactorsInfluencingRegioselectivity outcome N-1 / N-2 Regioselectivity substituents Substituents outcome->substituents conditions Reaction Conditions outcome->conditions control Kinetic vs. Thermodynamic Control outcome->control steric Steric Effects (e.g., C-3 bulky group -> N-1) substituents->steric electronic Electronic Effects (e.g., C-7 EWG -> N-2) substituents->electronic base Base (e.g., NaH -> N-1) conditions->base solvent Solvent (e.g., THF -> N-1) conditions->solvent temperature Temperature conditions->temperature thermo Thermodynamic Product (more stable, often N-1) control->thermo kinetic Kinetic Product (faster formation, often N-2) control->kinetic

Caption: Key factors influencing N-1 vs. N-2 alkylation outcome.

References

Technical Support Center: Indazole N-H Protection & Deprotection Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding N-H protection and deprotection side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the N-H protection of indazoles?

A1: The most prevalent side reaction is the formation of a mixture of N-1 and N-2 regioisomers. The indazole core possesses two nucleophilic nitrogen atoms, and their relative reactivity is influenced by a delicate interplay of electronic and steric factors, as well as the reaction conditions.[1][2] Other potential side reactions include decomposition of the indazole ring under harsh basic conditions, especially when an N-protected indazole is used, which can lead to the formation of ortho-aminobenzonitriles.[3]

Q2: How can I selectively protect the N-1 or N-2 position of an indazole?

A2: Achieving regioselectivity in indazole N-protection depends on controlling the reaction conditions to favor either the thermodynamic or kinetic product.

  • N-1 Protection (Thermodynamic Control): The 1H-indazole tautomer is generally more thermodynamically stable.[2] Conditions that allow for equilibrium to be established, such as using a strong base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF), typically favor the formation of the N-1 protected product.[4]

  • N-2 Protection (Kinetic Control): The N-2 position is often the site of initial attack under kinetically controlled conditions.[2] The use of milder bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) can sometimes favor the N-2 isomer, although mixtures are common.[4] Specific protecting groups and conditions, such as the use of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) with a bulky tertiary amine base, have been developed for highly regioselective N-2 protection.[1][5]

Q3: I am observing unexpected deprotection of my N-Boc protected indazole during a subsequent reaction. What could be the cause?

A3: The N-Boc group is known to be labile under acidic conditions. However, it can also be cleaved under certain other conditions. For instance, during Suzuki-Miyaura cross-coupling reactions performed under microwave heating, concomitant deprotection of the N-Boc group has been reported.[6] Additionally, some basic conditions can lead to the cleavage of N-Boc groups from various nitrogen-containing heterocycles.[7]

Q4: What are the potential side reactions during the deprotection of N-protected indazoles?

A4: Deprotection can also introduce side reactions. For example:

  • TBAF deprotection of N-SEM indazoles: Tetrabutylammonium fluoride (TBAF) is a basic reagent, and its use can lead to the decomposition of base-sensitive substrates.[8]

  • Acid-catalyzed deprotection: Strong acidic conditions used to remove protecting groups like Boc or THP can potentially lead to the degradation of the indazole ring or other acid-labile functional groups on the molecule.[7]

  • Hydrogenolysis of N-benzyl indazoles: While generally a mild method, hydrogenolysis can sometimes lead to the reduction of other functional groups, such as halogens (dehalogenation), on the indazole ring.[9]

Troubleshooting Guides

Issue: Poor Regioselectivity in N-Protection/Alkylation (Mixture of N-1 and N-2 Isomers)

This is the most common challenge in indazole chemistry. The following guide will help you optimize your reaction for the desired isomer.

Troubleshooting Workflow for N-1 vs. N-2 Isomer Formation

G cluster_n1 Strategies for N-1 Selectivity cluster_n2 Strategies for N-2 Selectivity start Start: Poor N1/N2 Selectivity q_goal Desired Isomer? start->q_goal n1_path N-1 Isomer (Thermodynamic Product) q_goal->n1_path N-1 n2_path N-2 Isomer (Kinetic Product) q_goal->n2_path N-2 n1_cond Use strong, non-coordinating base (e.g., NaH) in a non-polar solvent (e.g., THF). This favors the formation of the thermodynamically more stable N-1 anion. n1_path->n1_cond n2_cond Use milder bases (e.g., K2CO3, Cs2CO3) in polar aprotic solvents (e.g., DMF). This often favors the kinetic product. n2_path->n2_cond n1_sterics Introduce a bulky substituent at the C-3 position of the indazole. This sterically hinders the N-2 position. n1_equil Allow the reaction to reach thermodynamic equilibrium (longer reaction times, sometimes gentle heating). n2_electronics Introduce an electron-withdrawing group at the C-7 position (e.g., -NO2). This increases the acidity of the N-1 proton, leading to preferential N-2 alkylation. n2_pg Use a directing protecting group like SEM-Cl, which selectively protects the N-2 position.

Caption: Decision workflow for optimizing N-1 vs. N-2 selectivity.

Data Presentation: Comparison of N-Protection Methods

The following table summarizes various conditions for the N-protection of indazoles, providing a comparative overview of yields and regioselectivity.

Protecting GroupReagentBaseSolventTemperature (°C)Time (h)N-1:N-2 RatioTotal Yield (%)Reference
Boc (Boc)₂ODMAP (cat.), Et₃NCH₂Cl₂RT12>95:5~95
SEM SEM-ClNaHDMF0 to RT2N-2 selective78
SEM SEM-Cli-Pr₂NEtCH₂Cl₂0 to RT16N-2 selective85[5]
THP DHPp-TsOH (cat.)CH₂Cl₂RT0.51:290[10]
THP DHPp-TsOH (cat.)CH₂Cl₂RT24>95:585[10]
Benzyl BnBrNaHTHF0 to RT12>95:5~90[11]
Tosyl TsClK₂CO₃MeCNRT6MixtureModerate[12]

Note: Yields and ratios are substrate-dependent and the conditions listed serve as a general guideline.

Experimental Protocols

Protocol 1: Regioselective N-2 Protection of Indazole with SEM-Cl

This protocol is adapted from a procedure known to give high regioselectivity for the N-2 isomer.[1][5]

Materials:

  • Indazole (1.0 equiv)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Diisopropylethylamine (i-Pr₂NEt) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indazole.

  • Dissolve the indazole in anhydrous DMF or CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • If using NaH: Add NaH portion-wise and stir the mixture at 0 °C for 30 minutes. If using i-Pr₂NEt: Add i-Pr₂NEt to the solution.

  • Slowly add SEM-Cl dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N-2 SEM-protected indazole.

Protocol 2: Deprotection of N-SEM Indazole with TBAF

This protocol describes the cleavage of the SEM group using TBAF.

Materials:

  • N-2 SEM-protected indazole (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve the N-2 SEM-protected indazole in anhydrous THF in a round-bottom flask.

  • Add the TBAF solution to the flask.

  • Stir the reaction mixture at room temperature, or gently heat to 50-60 °C if the reaction is sluggish.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Orthogonal Protection Strategy Workflow

The selection of a protecting group is crucial for multi-step syntheses. The following diagram illustrates a decision-making process for choosing an appropriate orthogonal protection strategy involving the commonly used Boc group.

G start Start: Need for Orthogonal Protection with N-Boc Indazole q_conditions What conditions are required for the next synthetic step? start->q_conditions path_base Basic/Nucleophilic Conditions q_conditions->path_base Base-labile groups needed? path_acid Acidic Conditions q_conditions->path_acid Acidic conditions in next step? path_h2 Hydrogenolysis Conditions q_conditions->path_h2 Hydrogenolysis-labile groups needed? strat_fmoc Strategy: Use Fmoc group for other amines. Boc is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine). path_base->strat_fmoc strat_silyl Strategy: Use silyl ethers (e.g., TBDMS) for hydroxyl groups. Boc is stable to fluoride-mediated silyl ether deprotection (e.g., TBAF). path_base->strat_silyl reconsider Reconsider protecting group strategy. Boc is acid-labile. path_acid->reconsider strat_cbz Strategy: Use Cbz or Benzyl group. Boc is stable to hydrogenolysis conditions (H2, Pd/C) used for Cbz/Bn deprotection. path_h2->strat_cbz

References

Technical Support Center: Synthesis of 3-Amino-1H-indazole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-1H-indazole-6-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when scaling up the synthesis of this compound derivatives?

A1: Scaling up the synthesis of these derivatives often presents challenges such as:

  • Low Reaction Yields: Difficulty in maintaining high yields when transitioning from laboratory to pilot or production scale.

  • Side Reactions: Increased formation of unwanted byproducts, complicating purification. A common side reaction is the formation of N-acylurea byproducts during amide bond formation.[1]

  • Purification Difficulties: Challenges in isolating the desired product with high purity on a larger scale.

  • Regioselectivity Issues: Controlling the position of substitution (e.g., N1 vs. N2 alkylation) can be more difficult at a larger scale.[2]

  • Safety Concerns: Handling hazardous reagents and managing exothermic reactions at scale requires careful consideration and specialized equipment. For instance, a method for preparing indazole-3-carboxylic acid avoids a potentially hazardous diazonium route, making it more suitable for scale-up.[3]

Q2: How can I improve the regioselectivity of N-alkylation to favor the N1 isomer?

A2: Achieving high selectivity for the N1-substituted product is a common challenge due to the existence of 1H- and 2H-indazole tautomers.[2][4] To favor the N1 isomer, which is generally the more thermodynamically stable product, consider the following strategies:[2][4]

  • Choice of Base and Solvent: Using sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) is a widely reported method to favor N1-alkylation.[1][2]

  • Steric Hindrance: Bulky substituents at the C3 position of the indazole ring can sterically hinder N2-alkylation, thus favoring the N1 position.[2]

  • Reaction Conditions: Allowing the reaction to reach thermodynamic equilibrium will generally favor the more stable N1 product.[2]

Q3: What are the key starting materials for the synthesis of this compound?

A3: Common starting materials include derivatives of 2-halobenzonitriles or anthranilic acid. A general and efficient route involves the palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence.[5] Another approach starts from ortho-fluorobenzonitrile and its reaction with hydrazine hydrate.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 3-amino-1H-indazole product Incomplete reaction; Suboptimal reaction temperature or time; Poor quality of starting materials or reagents.Monitor the reaction progress using TLC or LC-MS to ensure completion. Optimize the reaction temperature and time based on small-scale experiments. Ensure all reagents and solvents are pure and anhydrous where necessary.
Formation of a significant amount of the N2-substituted isomer Reaction conditions favoring the kinetic product; Inappropriate choice of base or solvent.To favor the N1 isomer, use NaH in THF.[1][2] Allow the reaction to stir for a longer period to reach thermodynamic equilibrium.
Difficulty in purifying the final product Presence of closely related impurities or unreacted starting materials; Formation of emulsions during workup.Utilize column chromatography with a carefully selected solvent system for purification.[1] Acidic and basic washes during the workup can help remove unreacted starting materials and byproducts.[1] If emulsions form, try adding brine or filtering the mixture through celite.
Amide coupling reaction is slow or incomplete Inefficient coupling agent; Steric hindrance from the amine or the indazole carboxylic acid.Use a more potent coupling agent such as HATU or T3P®.[1] Increase the reaction temperature or prolong the reaction time. Use a non-nucleophilic base like diisopropylethylamine (DIPEA).[1]
Formation of N-acylurea byproduct during amide coupling Side reaction of the carboxylic acid with the coupling agent (e.g., EDC).Add the coupling agent portion-wise to the reaction mixture.[1] Ensure the amine is present in the reaction mixture before adding the coupling agent.

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-3-carboxylic acid

This protocol is based on the reaction of isatin with sodium hydroxide, followed by diazotization, reduction, and cyclization.[3]

Materials:

  • Isatin

  • Sodium Hydroxide (NaOH)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Stannous Chloride (SnCl₂)

  • N,N-dimethylacetamide (DMA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Isatin is hydrolyzed with an aqueous solution of NaOH.

  • The resulting intermediate is then converted to a diazonium salt using NaNO₂ and HCl.

  • The diazonium salt is reduced to form an aryl hydrazine using a reducing agent like SnCl₂.

  • The aryl hydrazine undergoes cyclization under acidic conditions to yield 1H-indazole-3-carboxylic acid.

  • For purification on a larger scale, the crude product can be dissolved in DMA and then precipitated by the addition of dichloromethane, followed by filtration and drying.[3]

Protocol 2: N1-Alkylation of a Methyl 1H-indazole-3-carboxylate

This protocol describes a general procedure for the selective N1-alkylation of an indazole ester.[1]

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl bromide (e.g., n-pentyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq.) in anhydrous THF at 0 °C.

  • Add a solution of methyl 1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and any minor N2 regioisomers.

Protocol 3: Amide Coupling to form 1H-Indazole-3-carboxamides

This protocol outlines the formation of an amide bond between 1H-indazole-3-carboxylic acid and a primary amine.[1]

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Amine (1.1 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1H-indazole-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF.

  • Add DIPEA or TEA (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with EtOAc or DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography.

Visualizations

experimental_workflow start Starting Material (e.g., 2-Halobenzonitrile) step1 Cyclization with Hydrazine start->step1 intermediate1 3-Amino-1H-indazole step1->intermediate1 step2 Carboxylation intermediate1->step2 intermediate2 3-Amino-1H-indazole- 6-carboxylic acid step2->intermediate2 step3 Amide Coupling intermediate2->step3 final_product Target Derivative step3->final_product

Caption: General synthetic workflow for this compound derivatives.

troubleshooting_logic issue Low Yield or Impurities check1 Check Reaction Completion (TLC/LC-MS) issue->check1 incomplete Incomplete Reaction check1->incomplete No complete Reaction Complete check1->complete Yes solution1 Increase Reaction Time or Temperature incomplete->solution1 check2 Analyze Side Products complete->check2 side_products Significant Side Products check2->side_products Yes no_major_side_products Minor or No Side Products check2->no_major_side_products No solution2 Optimize Reagent Stoichiometry or Addition Rate side_products->solution2 solution3 Optimize Purification Method (e.g., Recrystallization, Chromatography) no_major_side_products->solution3

Caption: Troubleshooting logic for low yields and impurities in synthesis.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-Indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-amino-indazole analogs, focusing on their performance as kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for the design and development of novel therapeutics.

Kinase Inhibitors

3-Amino-indazole derivatives have been extensively explored as potent inhibitors of various protein kinases, playing crucial roles in cell signaling and proliferation. Their ability to mimic the adenine region of ATP allows them to bind to the ATP-binding pocket of these enzymes.

Fms-Like Tyrosine Kinase 3 (FLT3) Inhibitors

Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[1] Several 3-amino-1H-indazol-6-yl-benzamides have been designed to target the "DFG-out" inactive conformation of the FLT3 kinase.[2][3]

Structure-Activity Relationship Summary:

  • Hinge-Binding Moiety: The 3-amino-indazole core acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region.[2]

  • DFG-out Conformation: The overall scaffold is designed to stabilize the inactive "DFG-out" conformation of the kinase.[2][3]

  • Piperazine Moiety: The presence of a piperazine ring often enhances potency against FLT3.[2]

  • Modifications at the 3-amino group: Acetyl, free amino, and methyl substitutions at the 3-amino position can yield single-digit nanomolar potency against FLT3.[2]

CompoundTargetCellular EC50 (µM)Reference
4 FLT30.004[2]
11 FLT30.003[2]
17 (Acetyl) FLT30.002[2]
18 (Free amino) FLT30.003[2]
22 (Methyl) FLT30.003[2]
Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK is a receptor tyrosine kinase implicated in various cancers. Entrectinib, a potent 3-amino-indazole derivative, is an orally available ALK inhibitor.[4]

Structure-Activity Relationship Summary:

  • The 3-aminoindazole core is a key feature for potent ALK inhibition.[4]

  • Optimization of substituents on the indazole and the linked phenyl ring led to the discovery of Entrectinib, which also inhibits ROS1 and pan-TRK kinases.[4]

CompoundTargetBiochemical IC50 (nM)Reference
Entrectinib (2) ALK12[4]
Entrectinib (2) ROS17[4]
Entrectinib (2) TrkA1.5[4]
Entrectinib (2) TrkB0.1[4]
Entrectinib (2) TrkC0.1[4]

G-Protein Coupled Receptor (GPCR) Antagonists

CC-Chemokine Receptor 4 (CCR4) Antagonists

CCR4, a GPCR, is involved in inflammatory diseases and cancer. A series of indazole arylsulfonamides have been identified as allosteric antagonists of CCR4.[5]

Structure-Activity Relationship Summary:

  • Indazole Core: The indazole ring is a central component of these antagonists.[5]

  • C4-Substituents: Methoxy or hydroxyl groups at the C4 position of the indazole are preferred for potency.[5]

  • N3-Substituent: The most potent N3-substituent is 5-chlorothiophene-2-sulfonamide.[5]

  • N1-Substituents: N1 meta-substituted benzyl groups with an α-amino-3-[(methylamino)acyl]– group are the most potent.[5] Less basic analogs like morpholines show good oral absorption but high clearance.[5]

CompoundTargetBinding Ki (nM)Functional pA2Reference
6 (GSK2239633A) human CCR41.38.5[5]

Experimental Protocols

General Synthesis of 3-Amino-1H-indazol-6-yl-benzamides

The synthesis of 3-amino-1H-indazol-6-yl-benzamides typically starts with the condensation of a substituted 2-fluorobenzonitrile with hydrazine to form the 3-aminoindazole intermediate. This is followed by acylation of the 3-amino group and a Suzuki coupling reaction with a boronic acid. The final step involves ester hydrolysis and amide bond formation.[2]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation A Substituted 2-Fluorobenzonitrile C 3-Aminoindazole Intermediate A->C B Hydrazine B->C F Acylated 3-Aminoindazole C->F D Acyl Chloride D->F E Boronic Acid G Suzuki Coupling Product E->G F->G H Ester Hydrolysis G->H J 3-Amino-1H-indazol-6-yl-benzamide H->J I Amine I->J

General synthetic workflow for 3-amino-1H-indazol-6-yl-benzamides.

FLT3 Kinase Inhibition Assay (Luminescence-based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase by quantifying ATP consumption.

  • Reagent Preparation : Prepare serial dilutions of the test compound in DMSO. Further dilute the compound in kinase buffer.

  • Reaction Setup : In a multi-well plate, add the FLT3 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and the test compound dilution.

  • Initiation : Initiate the kinase reaction by adding ATP.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., MV4-11 for FLT3-ITD) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The half-maximal effective concentration (EC50) for cell viability is determined by plotting the percentage of viable cells against the log of the compound concentration.

CCR4 Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the CCR4 receptor.

  • Membrane Preparation : Prepare membrane fractions from cells expressing human CCR4.

  • Assay Setup : In a multi-well plate, incubate the membrane preparation with a radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17) and varying concentrations of the test compound.

  • Incubation : Incubate the plate to allow for competitive binding to reach equilibrium.

  • Separation : Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement : Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is determined from the competition binding curve. The inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation.[6]

Signaling Pathways

FLT3 Signaling Pathway

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Phosphorylates Ligand FLT3 Ligand Ligand->FLT3 Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Inhibitor 3-Amino-indazole Analog Inhibitor->FLT3 Inhibits

Inhibition of the FLT3 signaling pathway by 3-amino-indazole analogs.

ALK Signaling Pathway

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibitor 3-Amino-indazole Analog Inhibitor->ALK Inhibits

Inhibition of the ALK signaling pathway by 3-amino-indazole analogs.

CCR4 Signaling Pathway

CCR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response CCR4 CCR4 Receptor G_protein Gαi CCR4->G_protein Activates Ligand CCL17/CCL22 Ligand->CCR4 Binds & Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates cAMP cAMP AC->cAMP Produces Chemotaxis Chemotaxis cAMP->Chemotaxis Inhibits PI3K_Akt->Chemotaxis Antagonist 3-Amino-indazole Analog Antagonist->CCR4 Inhibits

Antagonism of the CCR4 signaling pathway by 3-amino-indazole analogs.

References

A Comparative Analysis of 3-amino-1H-indazole-6-carboxylic Acid and Other Privileged Kinase Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapy, particularly within oncology, protein kinase inhibitors are a cornerstone of modern medicine. The development of these inhibitors often relies on "privileged scaffolds," core chemical structures that demonstrate a high affinity for the ATP-binding pocket of a wide range of kinases. This guide provides a detailed comparative analysis of the 3-amino-1H-indazole-6-carboxylic acid scaffold against other prominent kinase scaffolds, including indole, pyrazole, and imidazole. This objective comparison is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Core Structural Comparisons

The 3-amino-1H-indazole scaffold has emerged as a significant structure in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[1][2] Its defining feature is the bicyclic indazole ring system with a crucial amino group at the 3-position, which often acts as a key hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region.[3] The carboxylic acid group at the 6-position provides a versatile handle for synthetic modification to modulate potency, selectivity, and pharmacokinetic properties.

Here, we compare the 3-amino-1H-indazole scaffold to other widely recognized kinase inhibitor scaffolds:

  • Indole Scaffold: A structural isomer of indazole, the indole scaffold is another privileged structure in kinase inhibitor design. The key distinction lies in the arrangement of the nitrogen atoms within the five-membered ring, which significantly impacts hydrogen bonding capacity, three-dimensional shape, and ultimately, kinase selectivity profiles.[4]

  • Pyrazole Scaffold: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is a key component in several FDA-approved kinase inhibitors and is valued for its synthetic tractability and its ability to participate in various binding interactions within the ATP pocket.[5]

  • Imidazole Scaffold: The imidazole ring is another five-membered aromatic heterocycle, but with two non-adjacent nitrogen atoms. This arrangement provides a different vector for hydrogen bonding and electrostatic interactions compared to pyrazole, leading to distinct structure-activity relationships.

Quantitative Performance Data of Exemplar Inhibitors

The following tables summarize the biochemical potency (IC50) of representative kinase inhibitors based on the 3-amino-1H-indazole scaffold and its counterparts. IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in vitro. Lower IC50 values indicate higher potency.

Table 1: Biochemical Potency (IC50) of Selected Kinase Inhibitors

ScaffoldCompoundTarget Kinase(s)IC50 (nM)Reference
3-Amino-1H-indazole Compound 4 (3-amino-1H-indazol-6-yl-benzamide derivative)FLT3<10[6]
c-Kit<10[6]
PDGFRα (T674M mutant)<10[6]
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1, 0.2, 0.1-0.3, 1.6, 1.7[1]
Indole SunitinibVEGFRs, PDGFRs, c-Kit, FLT3, RET2-82[4]
Pyrazole RuxolitinibJAK1, JAK2~3[5]
CrizotinibALK, c-Met20-30[5]
Imidazole Compound 54 (2,4-1H-imidazole carboxamide)TAK12[7]

Table 2: Cellular Activity of Selected Kinase Inhibitors

ScaffoldCompoundCell LineAssay TypeCellular Potency (IC50/EC50 in nM)Reference
3-Amino-1H-indazole Compound 4 (3-amino-1H-indazol-6-yl-benzamide derivative)FLT3-dependentProliferation<10[6]
Kit-T670I-dependentProliferation<10[6]
Indole SunitinibHUVECProliferation10[4]
Pyrazole RuxolitinibHEL (JAK2 V617F)Proliferation120-180[5]
Imidazole TAK1 inhibitor (Compound 3)-Cellular Phosphorylation- (poor permeability)[7]

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and a general experimental workflow for kinase inhibitor testing.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, PDGFR, c-Kit) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates STAT5 STAT5 RTK->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription Inhibitor 3-Amino-1H-indazole Inhibitor Inhibitor->RTK

Caption: RTK signaling pathways inhibited by 3-amino-1H-indazole derivatives.

Experimental_Workflow start Start: Compound Synthesis biochemical In Vitro Kinase Assay (e.g., TR-FRET, ELISA) start->biochemical cellular Cell-Based Assay (Proliferation, Phosphorylation) biochemical->cellular Potent compounds selectivity Kinome Selectivity Profiling cellular->selectivity Active compounds in_vivo In Vivo Efficacy (Xenograft Models) selectivity->in_vivo Selective compounds end Lead Optimization/ Candidate Selection in_vivo->end

Caption: General workflow for kinase inhibitor discovery and evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for common assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme in a cell-free system.

Materials:

  • Purified recombinant kinase

  • Biotinylated peptide substrate specific for the kinase

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., 3-amino-1H-indazole derivative) serially diluted in DMSO

  • Assay buffer (e.g., HEPES, MgCl2, Brij-35)

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, biotinylated substrate, and varying concentrations of the test compound.

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the phosphorylated product by adding a mixture of the Europium-labeled anti-phospho-antibody and the streptavidin-conjugated acceptor.

  • Signal Measurement: After a further incubation period, read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Kinase Activity Assay (Western Blotting)

Objective: To assess the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test inhibitor dissolved in DMSO and serially diluted

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the target and downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them to release the cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.

Conclusion

The this compound scaffold represents a highly versatile and potent core for the development of kinase inhibitors. Its ability to effectively target a range of kinases, including FLT3, PDGFRα, and c-Kit, underscores its importance in oncology drug discovery.[6] Comparative analysis with other privileged scaffolds like indoles, pyrazoles, and imidazoles reveals that while all are capable of producing highly potent inhibitors, the specific substitution patterns and the inherent electronic and steric properties of each core dictate their kinase selectivity profiles and overall pharmacological properties. The choice of scaffold is therefore a critical decision in the design of kinase inhibitors with the desired target profile and therapeutic window. Further structure-activity relationship studies and kinome-wide profiling are essential to fully exploit the potential of the this compound scaffold and to develop the next generation of targeted cancer therapies.

References

A Comparative Guide to In Vitro Kinase Assay Protocols for 3-amino-1H-indazole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro kinase assay protocols suitable for the evaluation of 3-amino-1H-indazole-6-carboxylic acid derivatives as potential kinase inhibitors. It includes detailed methodologies, comparative data for relevant indazole-based inhibitors, and visualizations to aid in assay selection and implementation.

The 3-amino-1H-indazole scaffold is a recognized pharmacophore in the development of kinase inhibitors, demonstrating activity against a range of kinases. Notably, derivatives of the closely related 1H-indazole-3-carboxamide have shown potent inhibition of p21-activated kinase 1 (PAK1), a key regulator of cell motility, morphology, and transformation. Furthermore, 3-amino-1H-indazole derivatives have been identified as inhibitors of kinases such as FLT3, PDGFRα, Kit, and BCR-ABL, highlighting the versatility of this chemical core.

Comparative Analysis of In Vitro Kinase Assay Formats

The selection of an appropriate in vitro kinase assay is critical for accurately determining the potency and selectivity of investigational compounds. Three commonly employed methods are luminescence-based assays, fluorescence-based assays, and radiometric assays. Each offers distinct advantages and disadvantages in terms of sensitivity, throughput, and safety.

Assay FormatPrincipleAdvantagesDisadvantages
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to kinase activity.[1][2]High sensitivity, broad dynamic range, and amenable to high-throughput screening.[1][3]Can be susceptible to interference from compounds that affect luciferase or ATPase activity.
Fluorescence-Based (e.g., TR-FRET) Measures the binding of a fluorescently labeled tracer to a europium-labeled anti-ADP antibody. ADP produced by the kinase competes with the tracer, leading to a decrease in FRET signal.[4]Homogeneous "mix-and-read" format, requires less enzyme than ATP depletion assays, and is resistant to some forms of compound interference.[4]Requires specific labeled reagents (antibody and tracer) and a plate reader with TR-FRET capability.
Radiometric Filter Binding Assay Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate. The phosphorylated substrate is captured on a filter, and the radioactivity is quantified.Considered the "gold standard" for its direct measurement of kinase activity and high sensitivity.[2][5]Involves the handling and disposal of radioactive materials, which poses safety and regulatory challenges.

Experimental Protocols

Below is a detailed protocol for a luminescence-based in vitro kinase assay for PAK1, a likely target for this compound derivatives. This protocol is adapted from established methods for similar indazole-based PAK1 inhibitors.

Luminescence-Based In Vitro Kinase Assay for PAK1 (Adapted from ADP-Glo™ Protocol)

This protocol is designed for a 384-well plate format and measures the inhibition of PAK1 kinase activity.

Materials:

  • Recombinant human PAK1 enzyme

  • PAKtide (RRRLSFAEPG) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound derivative (test compound) dissolved in DMSO

  • Known PAK1 inhibitor (e.g., Staurosporine) as a positive control

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well opaque plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative and the positive control in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of PAK1 enzyme solution (pre-diluted in Kinase Assay Buffer to the desired concentration).

    • Incubate the plate at room temperature for 15-60 minutes to allow for compound binding to the enzyme.[1]

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mix in Kinase Assay Buffer. The final concentrations should be at the Km for both, if known.

    • Add 2 µL of the substrate/ATP mix to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.[1]

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[1]

  • ADP Detection and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then into a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[1]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Comparative Inhibition Data

The following table summarizes the inhibitory activity of representative indazole derivatives against various kinases. While specific data for this compound derivatives is not yet publicly available, the data for structurally related compounds provide a strong rationale for their investigation as kinase inhibitors, particularly against PAK1.

Compound ScaffoldTarget KinaseIC50 (nM)Assay Type
1H-Indazole-3-carboxamide derivative (Compound 30l)PAK19.8Not specified
3-amino-1H-indazol-6-yl-benzamide (Compound 4)FLT3<10Cellular
3-amino-1H-indazol-6-yl-benzamide (Compound 11)PDGFRα (T674M)<10Cellular
3-amino-1H-indazol-6-yl-benzamide (Compound 4)c-Kit<10Cellular
3-amino-1H-indazole derivative (AKE-72)BCR-ABL (WT)<0.5Not specified
3-amino-1H-indazole derivative (AKE-72)BCR-ABL (T315I)9Not specified

Visualizations

Experimental Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Serial Dilutions of Test Compound add_compound Add Compound/Control to Plate compound_prep->add_compound enzyme_prep Prepare Kinase Solution add_enzyme Add Kinase (Pre-incubation) enzyme_prep->add_enzyme substrate_prep Prepare Substrate/ATP Mix start_reaction Initiate Reaction (Add Substrate/ATP) substrate_prep->start_reaction add_compound->add_enzyme add_enzyme->start_reaction stop_reaction Stop Reaction & Deplete ATP start_reaction->stop_reaction detect_signal Add Detection Reagent (Generate Signal) stop_reaction->detect_signal read_plate Measure Signal (Luminescence/Fluorescence) detect_signal->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Simplified PAK1 Signaling Pathway

G cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effects rac_cdc42 Rac/Cdc42 (Active GTP-bound) pak1 PAK1 rac_cdc42->pak1 Activates cytoskeleton Cytoskeletal Rearrangement pak1->cytoskeleton motility Cell Motility pak1->motility proliferation Cell Proliferation pak1->proliferation inhibitor 3-amino-1H-indazole- 6-carboxylic acid derivative inhibitor->pak1 Inhibits

Caption: Inhibition of the PAK1 signaling pathway.

References

A Comparative Guide to Amide Synthesis: HATU vs. EDC/HOBt for 3-amino-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amide bonds is a cornerstone of medicinal chemistry and drug development. The choice of coupling reagent is critical for achieving high yields, purity, and cost-effectiveness, particularly when working with complex heterocyclic scaffolds like 3-amino-1H-indazole-6-carboxylic acid. This guide provides an objective comparison of two widely used coupling systems, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-Hydroxybenzotriazole), for the synthesis of 3-amino-1H-indazole-6-carboxamides.

Mechanism of Action

Understanding the underlying mechanisms of these coupling reagents is key to troubleshooting and optimizing reaction conditions.

HATU: As a uronium-based coupling reagent, HATU facilitates the formation of a highly reactive OAt-active ester with the carboxylic acid. This process is generally rapid and efficient, particularly for sterically hindered or electron-deficient amines.[1] The presence of the aza-benzotriazole moiety in HATU is believed to accelerate the coupling reaction.[1]

EDC/HOBt: This carbodiimide-based system first activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. HOBt is added as an additive to trap the O-acylisourea, forming a more stable HOBt-active ester. This active ester then reacts with the amine to form the desired amide bond, minimizing the risk of racemization and side reactions.[2]

Comparative Performance: A Data-Driven Overview

While direct comparative studies on this compound are limited, data from closely related structures and general principles of amide coupling provide a strong basis for comparison. The following table summarizes the expected performance of HATU and EDC/HOBt in the synthesis of a generic 3-amino-1H-indazole-6-carboxamide.

ParameterHATUEDC/HOBt
Reaction Time Typically faster (1-4 hours)Generally slower (4-24 hours)[3]
Yield Good to excellent, especially for challenging substratesModerate to good, can be lower with electron-deficient amines[4]
Purity Generally high, with soluble byproductsCan be complicated by urea byproducts, requiring careful workup
Cost HigherLower
Handling Can be sensitive to moistureHOBt has explosive properties and may require special handling
Side Reactions Potential for guanidinylation of the amineRacemization (minimized by HOBt), formation of N-acylurea

Experimental Protocols

Detailed methodologies for amide synthesis using both HATU and EDC/HOBt are presented below. These are generalized protocols and may require optimization for specific substrates.

Protocol 1: Amide Synthesis using HATU

This protocol is adapted for high-efficiency coupling, particularly with less reactive amines.[1]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DMF, add the amine.

  • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

  • Add HATU in one portion and continue stirring at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and then with diethyl ether to remove organic impurities.

  • Dry the product under vacuum. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Amide Synthesis using EDC/HOBt

This protocol represents a standard and cost-effective method for amide bond formation.[3][5]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC.HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add HOBt and EDC.HCl to the solution.

  • Add TEA or DIPEA and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Chemistry

To further clarify the processes discussed, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

HATU_Mechanism RCOOH 3-amino-1H-indazole- 6-carboxylic acid ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product ActiveEster->Amide + Amine Amine Amine (R-NH2) Byproduct Tetramethylurea + HOAt

Caption: HATU activation of a carboxylic acid to form a highly reactive OAt-active ester.

EDC_HOBt_Mechanism RCOOH 3-amino-1H-indazole- 6-carboxylic acid Acylisourea O-Acylisourea (unstable) RCOOH->Acylisourea + EDC EDC EDC HOBtEster HOBt-Active Ester Acylisourea->HOBtEster + HOBt HOBt HOBt Amide Amide Product HOBtEster->Amide + Amine Amine Amine (R-NH2) EDU Ethyl-dimethylaminopropyl urea (byproduct)

Caption: EDC/HOBt activation pathway involving an O-acylisourea and a more stable HOBt-active ester.

Experimental_Workflow cluster_prep Reaction Setup cluster_coupling Coupling cluster_workup Workup & Purification Dissolve Acid Dissolve 3-amino-1H-indazole- 6-carboxylic acid in DMF Add Amine Add Amine Dissolve Acid->Add Amine Add Base Add Base (DIPEA/TEA) Add Amine->Add Base Add Reagent Add Coupling Reagent (HATU or EDC/HOBt) Add Base->Add Reagent Stir Stir at Room Temperature Add Reagent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography or Recrystallization Extract->Purify

Caption: A generalized experimental workflow for the synthesis of 3-amino-1H-indazole-6-carboxamides.

Conclusion

Both HATU and EDC/HOBt are effective coupling systems for the synthesis of 3-amino-1H-indazole-6-carboxamides. The choice between them will largely depend on the specific requirements of the synthesis.

  • HATU is the preferred reagent for challenging couplings, including those with sterically hindered or electron-deficient amines, where high yields and short reaction times are desired. Its higher cost may be a consideration for large-scale syntheses.

  • EDC/HOBt offers a reliable and cost-effective alternative, particularly for more reactive amines. Careful attention to the workup procedure is necessary to remove the urea byproduct.

For the synthesis of novel derivatives of this compound, initial small-scale trials with both methods are recommended to determine the optimal conditions for a specific substrate combination.

References

Comparative Analysis of 3-Amino-1H-indazole-Based Kinase Inhibitors: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 3-amino-1H-indazole scaffold has emerged as a significant pharmacophore in the design of potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of representative inhibitors based on this core structure. By presenting quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to facilitate a deeper understanding of the selectivity of these compounds and guide future drug discovery efforts.

While specific data for 3-amino-1H-indazole-6-carboxylic acid based inhibitors is not broadly available in the public domain, this guide focuses on closely related 3-amino-1H-indazole derivatives to provide a valuable reference for understanding the off-target profiles inherent to this chemical class.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the kinase inhibition data for two representative 3-amino-1H-indazole-based inhibitors. The data highlights the spectrum of activity and selectivity of these compounds against a panel of kinases.

Table 1: Kinase Inhibition Profile of Compound 4 (a 3-amino-1H-indazol-6-yl-benzamide derivative)

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Primary Targets
FLT3>95%3
PDGFRα (T674M)>95%7
c-Kit (T670I)>95%15
Selected Off-Targets
ABL1>90%ND
ABL1 (T315I)<25%ND
ALK>90%ND
AURKA50-75%ND
BRAF<25%ND
EGFR<25%ND
SRC>90%ND
VEGFR2>90%ND

ND: Not Determined. Data is derived from a kinome-wide selectivity profiling study.[1]

Table 2: Kinase Inhibition Profile of Compound 5 (AKE-72)

Kinase TargetPercent Inhibition at 50 nMIC50 (nM)
Primary Target
ABL1 (WT)>95%4.6
ABL1 (T315I)>95%227
Selected Off-Targets
c-Kit99.3%ND
FGFR198.5%ND
FLT397.2%ND
FYN99.1%ND
LCK98.8%ND
LYN99.2%ND
PDGFRβ98.9%ND
RET99.0%ND
VEGFR298.7%ND
YES99.1%ND
c-Src73.0%ND
FMS64.5%ND

ND: Not Determined. Data is derived from a kinase panel screening.[2]

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is fundamental to preclinical drug development. The data presented in this guide are typically generated using the following standard experimental methodologies.

1. Biochemical Kinase Assays (In Vitro Potency and Selectivity)

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[3]

  • Principle: These assays quantify the transfer of a phosphate group from ATP to a substrate by a specific kinase. Inhibition of this process by a test compound is measured.

  • Common Formats:

    • Radiometric Assays: Considered a gold standard, this method uses radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP) and measures the incorporation of the radiolabel into the substrate.[4]

    • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.[5][6]

    • Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[4][6]

  • General Procedure (Luminescence-Based Example):

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a multi-well plate, add the purified kinase, the specific substrate, and ATP to initiate the reaction.

    • Add the test inhibitor at various concentrations.

    • Incubate the reaction for a specified time at a controlled temperature.

    • Add a reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and deplete the remaining ATP.

    • Add a detection reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing light.

    • Measure the luminescence using a plate reader.

    • The data is then plotted to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

2. Cellular Target Engagement Assays (In-Cell Potency)

Cellular assays are crucial for confirming that an inhibitor can engage its target within a physiological context.[3]

  • Principle: These assays measure the binding of an inhibitor to its target kinase within intact cells.

  • Common Formats:

    • NanoBRET™ Target Engagement Assay: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a test compound.[7][8][9]

    • Cellular Phosphorylation Assay: This method quantifies the phosphorylation of a known downstream substrate of the target kinase in cells. Inhibition of the kinase leads to a decrease in substrate phosphorylation, which can be measured by techniques such as Western blotting or ELISA.[7]

  • General Procedure (NanoBRET™ Example):

    • Cells are transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • The cells are then treated with a cell-permeable fluorescent tracer that binds to the active site of the kinase.

    • Serial dilutions of the test inhibitor are added to the cells.

    • If the inhibitor binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

    • The BRET signal is measured using a specialized plate reader.

    • The data is used to calculate the cellular IC50 value, representing the concentration of the inhibitor that displaces 50% of the tracer.

Mandatory Visualizations

To better understand the context of kinase inhibition and the experimental approaches, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Assays (In Vitro) cluster_cellular Cellular Assays (In Vivo) biochem_start Compound Synthesis biochem_assay In Vitro Kinase Assay (e.g., Radiometric, Luminescence) biochem_start->biochem_assay biochem_ic50 Determine IC50 Values biochem_assay->biochem_ic50 biochem_panel Kinome-Wide Selectivity Panel biochem_sar Structure-Activity Relationship (SAR) biochem_panel->biochem_sar biochem_ic50->biochem_panel cell_start Lead Compound from In Vitro biochem_sar->cell_start Lead Optimization cell_target Cellular Target Engagement (e.g., NanoBRET) cell_start->cell_target cell_pathway Downstream Pathway Analysis (e.g., Western Blot) cell_target->cell_pathway cell_phenotype Phenotypic Assays (e.g., Proliferation, Apoptosis) cell_pathway->cell_phenotype cell_end In Vivo Model Testing cell_phenotype->cell_end

Experimental workflow for kinase inhibitor profiling.

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K Recruits & Activates MAPK MAPK (ERK) AXL->MAPK STAT STAT AXL->STAT AKT AKT PI3K->AKT Migration Migration & Invasion PI3K->Migration mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation MAPK->Migration STAT->Proliferation DrugResistance Drug Resistance NFkB->DrugResistance

Simplified AXL signaling pathway.

Aurora_Kinase_Signaling AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis

References

Validating FLT3 and PDGFRα Inhibitors: A Comparative Guide to Cellular Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate cellular proliferation assay is a critical step in validating the efficacy of targeted therapies such as FLT3 and PDGFRα inhibitors. This guide provides an objective comparison of three commonly used assays—MTS, CellTiter-Glo®, and BrdU—supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor alpha (PDGFRα) are key receptor tyrosine kinases implicated in various malignancies.[1][2] Mutations leading to their constitutive activation are common drivers in acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST), respectively, making them prime targets for inhibitor development.[1][2] Validating the anti-proliferative effect of novel and existing inhibitors in relevant cancer cell lines is a cornerstone of preclinical assessment. This guide delves into the principles, protocols, and comparative performance of three widely adopted proliferation assays.

Comparison of Cellular Proliferation Assays

Choosing the right assay depends on various factors including the specific research question, cell type, and available laboratory equipment. The following table summarizes the key characteristics of the MTS, CellTiter-Glo®, and BrdU assays.

AssayPrincipleOutputThroughputAdvantagesDisadvantages
MTS Assay Colorimetric; reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[3]AbsorbanceHighSimple, rapid, and cost-effective.[3]Can be affected by compounds that interfere with cellular metabolism or have color. The insoluble formazan product in the related MTT assay requires a solubilization step.[4][5]
CellTiter-Glo® Luminescent; quantifies ATP, an indicator of metabolically active cells.[6][7]LuminescenceHighHigh sensitivity, broad linear range, and a simple "add-mix-measure" protocol.[6][7][8]Can be more expensive than colorimetric assays. Signal can be affected by compounds that interfere with luciferase.
BrdU Assay Immunocytochemical; detection of a synthetic thymidine analog (BrdU) incorporated into newly synthesized DNA during cell proliferation.[9]Absorbance or FluorescenceModerate to HighDirectly measures DNA synthesis, providing a more specific measure of proliferation.[9]More complex and time-consuming protocol involving fixation, DNA denaturation, and antibody incubation steps.[9]

Experimental Data: Inhibitor Performance

The following tables summarize the half-maximal inhibitory concentration (IC50) values for several FLT3 and PDGFRα inhibitors against various cell lines, as determined by cellular proliferation/viability assays.

FLT3 Inhibitors in AML Cell Lines
InhibitorCell LineFLT3 MutationAssay TypeIC50 (nM)Reference
Crenolanib MV4-11FLT3-ITDViability1.3[10]
MOLM-13FLT3-ITDViability4.9[10]
Molm14FLT3-ITDCytotoxicity (MTT)7[11]
MV4-11FLT3-ITDCytotoxicity (MTT)8[11]
Sorafenib MV4-11FLT3-ITDViability4.9[10]
MOLM-13FLT3-ITDViability17[10]
Gilteritinib MOLM-13FLT3-ITDViability~10 (90% viability at 10nM)[3]
Ba/F3-FLT3-ITDFLT3-ITDViability<10[12]
Quizartinib MOLM-13FLT3-ITDViability<10 (70% viability at 10nM)[3]
Midostaurin MOLM-13FLT3-ITDViability~200[3]
PDGFRα Inhibitors in GIST and Other Cell Lines
InhibitorCell LinePDGFRα MutationAssay TypeIC50 (nM)Reference
Crenolanib GIST (in vitro)D842VKinase Activity~10[2]
Imatinib GIST (in vitro)D842VKinase Activity>1000[2]
Sunitinib GIST-T1 (vector)Exon 11 mutationViability15.91[13]
GIST-T1 (V654A)Exon 11 + 13 mutationViability13.02[13]
GIST-T1 (N822K)Exon 11 + 17 mutationViability61.05[13]

Signaling Pathways and Experimental Workflow

To effectively validate inhibitors, a thorough understanding of the targeted signaling pathways and a standardized experimental workflow are essential.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5->Proliferation STAT5->Survival

FLT3 Signaling Pathway

PDGFRa_Signaling_Pathway PDGF PDGF Ligand PDGFRa PDGFRα Receptor PDGF->PDGFRa Binds RAS RAS PDGFRa->RAS PI3K PI3K PDGFRa->PI3K STAT STAT PDGFRa->STAT PLCg PLCγ PDGFRa->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT->Proliferation PLCg->Migration

PDGFRα Signaling Pathway

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Treatment & Incubation cluster_2 Proliferation Assay cluster_3 Data Analysis cell_culture Cell Culture (e.g., MV4-11, GIST-T1) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding inhibitor_prep Inhibitor Preparation (Serial Dilutions) treatment Inhibitor Treatment inhibitor_prep->treatment cell_seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay_execution Assay Execution (MTS, CellTiter-Glo, or BrdU) incubation->assay_execution data_acquisition Data Acquisition (Plate Reader) assay_execution->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis ic50 IC50 Determination data_analysis->ic50

Experimental Workflow

Detailed Experimental Protocols

MTS Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTS reagent kit

  • Phosphate-buffered saline (PBS)

  • Test inhibitor

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[4]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol is based on the manufacturer's instructions and may need optimization.

Materials:

  • Opaque-walled 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Test inhibitor

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in complete culture medium. Add the desired volume of diluted inhibitor to the wells. Include appropriate vehicle and blank controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[7]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the average luminescence of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

BrdU Cell Proliferation Assay Protocol

This protocol is a general guide for an ELISA-based BrdU assay and may require optimization.

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell line of interest

  • Complete cell culture medium

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (e.g., HRP-conjugated)

  • Wash buffer

  • Substrate (e.g., TMB)

  • Stop solution

  • Test inhibitor

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and treat with the test inhibitor as described in the MTS assay protocol.

  • BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for 2-24 hours at 37°C. The incubation time will depend on the cell division rate.

  • Fixation and Denaturation: Remove the culture medium and add 200 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells multiple times with wash buffer to remove any unbound antibody.

  • Substrate Addition: Add 100 µL of substrate to each well and incubate until color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Subtract the background absorbance and calculate the percentage of proliferation for each treatment relative to the vehicle control. Plot the percentage of proliferation against the log of the inhibitor concentration to determine the IC50 value.

Conclusion

The selection of a cellular proliferation assay for validating FLT3 and PDGFRα inhibitors should be guided by the specific experimental goals and available resources. The MTS assay offers a simple and cost-effective method for high-throughput screening. The CellTiter-Glo® assay provides higher sensitivity and a streamlined workflow, making it ideal for precise quantification of cell viability. The BrdU assay, while more complex, offers a direct measure of DNA synthesis and is well-suited for more detailed mechanistic studies. By understanding the principles and protocols of each assay and considering the comparative inhibitor data presented, researchers can make an informed decision to effectively advance their drug discovery and development efforts.

References

A Comparative Guide to the Biological Activity of 3-Amino vs. 3-Nitro-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. The functionalization of this privileged structure, particularly at the 3-position, dramatically influences its pharmacological profile. This guide provides an objective, data-supported comparison between two key classes of derivatives: 3-aminoindazoles and 3-nitroindazoles. By examining their distinct biological activities, mechanisms of action, and therapeutic potential, this document aims to inform strategic decisions in drug discovery and development.

Comparative Analysis of Biological Activity

The substitution at the C3-position of the indazole ring with either an amino (-NH₂) group or a nitro (-NO₂) group directs the molecule toward vastly different biological targets and activities. 3-Aminoindazole derivatives have been extensively developed as potent kinase inhibitors for oncology, whereas nitroindazole derivatives are more frequently explored for antimicrobial, antiparasitic, and certain anticancer applications, often through distinct mechanisms of action.

3-Aminoindazole Derivatives: Potent Kinase Inhibitors

The 3-aminoindazole moiety has been identified as a highly effective "hinge-binding" template, a critical interaction for inhibiting the activity of protein kinases.[1][2] This has led to the development of numerous potent and selective inhibitors targeting kinases that are crucial for tumor growth and angiogenesis.

Key Activities:

  • Kinase Inhibition: These derivatives have shown powerful inhibitory activity against a wide array of receptor tyrosine kinases (RTKs) and other kinases, including VEGFR, PDGFR, FLT3, c-Kit, ALK, FGFR, and BCR-ABL.[1][2][3][4][5][6]

  • Anticancer/Antiproliferative: As a direct consequence of their kinase inhibitory action, these compounds exhibit significant antiproliferative effects against a broad spectrum of human cancer cell lines, such as leukemia, lung, and colorectal cancer.[4][7][8]

Table 1: Selected Biological Activity of 3-Aminoindazole Derivatives (Kinase Inhibition)

Compound/Derivative ClassTarget Kinase(s)Activity (IC₅₀ / EC₅₀)Reference(s)
EntrectinibAnaplastic Lymphoma Kinase (ALK)12 nM[4]
3-amino-1H-indazol-6-yl-benzamide (Cpd 4)FLT3, PDGFRα-T674M5 nM, 17 nM[3]
6-(3-methoxyphenyl)-1H-indazol-3-amine (Cpd 99)Fibroblast Growth Factor Receptor 1 (FGFR1)2.9 nM[4]
AKE-72BCR-ABL (T315I mutant)9 nM[6][9]
Aminoindazole Derivative (Cpd 7v)FGFR4 (wild-type and mutants)Nanomolar activity[5]
ABT-869 (3-aminoindazole urea)VEGFR/PDGFR familiesPotent inhibition[1]
3-Nitroindazole Derivatives: Agents for Infectious Disease and Cancer

In contrast to the 3-amino derivatives, the biological activity of nitroindazoles is often attributed to the nitro group itself. The position of the -NO₂ group is a critical determinant of activity, with most research focusing on 5-nitro and 6-nitro derivatives rather than the 3-nitro isomer.[10] Their mechanism often involves the enzymatic reduction of the nitro group within a target cell (e.g., a parasite or bacterium) to form reactive radicals that damage cellular macromolecules like DNA.[10]

Key Activities:

  • Antiparasitic: Various nitroindazole derivatives have demonstrated significant potential against parasites, including Leishmania, Trypanosoma cruzi (the agent of Chagas disease), and Trichomonas vaginalis.[10][11][12][13]

  • Anticancer: Certain 6-nitroindazole derivatives show notable antiproliferative activity against cancer cell lines, particularly lung carcinoma.[10][14][15]

  • Antibacterial & Anti-inflammatory: Some derivatives have been reported to possess antibacterial and anti-inflammatory properties, with 6-nitroindazole showing potent inhibition of IL-1β.[14][16]

Table 2: Selected Biological Activity of Nitroindazole Derivatives

Compound/Derivative ClassPositionBiological Target/ActivityActivity (IC₅₀ / MIC)Reference(s)
6-Nitro-tetrahydro-benzo[g]indazoles6-NitroNCI-H460 (Lung Carcinoma)5–15 µM[10][14][15]
3-chloro-6-nitro-1H-indazole derivatives6-NitroLeishmania speciesPromising inhibitory activity[10][11]
5-Nitro-2-picolyl-indazolin-3-one (5a)5-NitroTrypanosoma cruzi1.1 µM (epimastigotes)[13]
3-alkoxy-5-nitroindazoles5-NitroTrichomonas vaginalisRemarkable activity at 10 µg/mL[12]
6-Nitroindazole6-NitroIL-1β Inhibition100.75 µM[16]
Benzo[g]indazole (Cpd 13b)6-Amino*N. gonorrhoeae62.5 µg/mL[14]

*Note: Compound 13b is a 6-amino derivative, obtained through the reduction of its 6-nitro precursor, highlighting the synthetic relationship between these classes.

Experimental Protocols & Methodologies

The biological activities summarized above were determined using a range of standard assays. The following are detailed protocols for key experiments commonly cited in the evaluation of these compounds.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test indazole derivatives (and a vehicle control, e.g., DMSO) and incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay (General Protocol)

Biochemical assays are used to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Protocol:

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified recombinant kinase, a specific substrate (e.g., a peptide), and ATP.

  • Compound Addition: The test indazole inhibitors are added to the wells at a range of concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Detection: The amount of substrate phosphorylation is quantified. Common methods include:

    • Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence/Fluorescence-Based Assays: Using technologies like ADP-Glo™ (Promega) which measures ADP production, or fluorescence polarization assays that detect the binding of a phosphospecific antibody.

  • Data Analysis: The kinase activity is measured for each inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Protocol:

  • Compound Preparation: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., bacteria) is prepared to a specific density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbe + broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualizations: Workflows and Pathways

To better illustrate the context of this research, the following diagrams outline a typical drug discovery workflow and a relevant biological pathway targeted by these compounds.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & Preclinical a Scaffold Selection (Indazole Core) b Derivative Synthesis (3-Amino / 3-Nitro) a->b c Compound Library b->c d Primary Screening (e.g., Antiproliferative) c->d e Target-Based Assays (e.g., Kinase Inhibition) d->e g Structure-Activity Relationship (SAR) e->g f ADMET Profiling (Initial) h In Vivo Models (e.g., Xenograft) g->h i Toxicology Studies h->i j j i->j Clinical Trials

Caption: A generalized workflow for indazole-based drug discovery.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ligand Binding RAS RAS RTK->RAS ATP ATP ATP->RTK Blocked ADP ADP ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 3-Aminoindazole Inhibitor Inhibitor->RTK Binds to ATP Pocket

References

Validating the Hinge-Binding Interaction of 3-Amino-Indazole Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-amino-indazole moiety is a well-established and privileged scaffold in the development of kinase inhibitors, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This guide provides a comparative analysis of the experimental validation of this interaction for various 3-amino-indazole-based inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of key processes. This information is intended for researchers, scientists, and drug development professionals working on the discovery of novel kinase inhibitors.

Quantitative Comparison of Hinge-Binding Affinity

The efficacy of 3-amino-indazole scaffolds as kinase inhibitors is quantitatively assessed through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) are common metrics used to compare the potency of these compounds against different kinase targets.

Compound/Scaffold ReferenceTarget Kinase(s)IC50 (nM)Ki (nM)Cellular Potency (GI50/EC50, nM)Reference
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7--[1]
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, FGFR1/3, c-Kit10, 30, 47, 84/71, 74/140, 146--[1]
Linifanib (ABT-869) KDR, FLT3, c-KIT---[2]
Compound 27a FGFR1, FGFR2< 4.1, 2.0-25.3 (KG-1), 77.4 (SNU-16)[1]
Compound 14d FGFR15.5--[1]
Compound 5 (AKE-72) BCR-ABLWT, BCR-ABLT315I< 0.5, 9-< 10 (K-562)[3]
Compound 4 FLT3, PDGFRα-T674Msingle-digit nM-single-digit nM[4]
Compound 11 FLT3, c-Kit, PDGFRα-T674Msingle-digit nM-single-digit nM[4]
Compound 9h Bcr-AblWT, Bcr-AblT315I4.6, 15.4-< 10 (K-562)[5]
Compound 10c Bcr-AblWT25.8-< 10 (K-562)[5]
Compound C05 PLK4< 0.1-948 (IMR-32), 979 (MCF-7)[6]
Compound 5o IKKα, IKKβ-19, 458-[7]

Experimental Validation Protocols

The validation of the hinge-binding interaction of 3-amino-indazole scaffolds relies on a combination of biophysical, biochemical, and structural biology techniques.

Kinase Inhibition Assays

1. LanthaScreen™ Eu Kinase Binding Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding of the test compound to the kinase of interest.[6]

  • Principle: The assay involves a competition between an Alexa Fluor™ 647-labeled ATP-competitive tracer and the test compound for binding to a GST-tagged kinase that is labeled with a europium-labeled anti-GST antibody. Binding of the tracer to the antibody-labeled kinase results in a high FRET signal. Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.

  • Methodology:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Add the kinase, Eu-anti-GST antibody, and the fluorescent tracer to the wells of a microplate.

    • Add the diluted test compound to the wells.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

    • Calculate the ratio of the two emission signals and plot the data against the compound concentration to determine the IC50 value.

2. KINOMEscan® Binding Assay: This is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[4][8]

  • Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.[8]

  • Methodology:

    • The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.[8]

    • If the compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[8]

    • The amount of kinase captured on the solid support is inversely proportional to the binding affinity of the test compound.

    • The results are typically reported as a percentage of the DMSO control.

Structural Validation: X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-ligand complex, offering direct visual evidence of the hinge-binding interaction.[9][10][11]

  • Principle: A crystallized complex of the kinase and the 3-amino-indazole inhibitor is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map, which in turn allows for the determination of the atomic coordinates of the protein and the bound inhibitor.

  • Methodology:

    • Crystallization: The purified kinase protein is co-crystallized with the 3-amino-indazole inhibitor. This often involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to obtain high-quality crystals.[12]

    • Data Collection: The crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction data are collected on a detector.[10]

    • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. A model of the protein-ligand complex is built into the electron density and refined to best fit the experimental data.[11]

    • Analysis: The final structure reveals the precise binding mode of the inhibitor, including the hydrogen bonds formed between the 3-amino-indazole scaffold and the kinase hinge residues.[9]

Computational Modeling

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding mode of inhibitors within the kinase active site.[13][14]

  • Principle: Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the dynamic stability of the protein-ligand complex over time.

  • Methodology:

    • Preparation: Three-dimensional structures of the kinase (often from the Protein Data Bank) and the 3-amino-indazole inhibitor are prepared.

    • Docking: The inhibitor is docked into the ATP-binding site of the kinase using software like AutoDock or Glide. The resulting poses are scored based on their predicted binding affinity.

    • MD Simulation: The most promising docked pose is subjected to MD simulations to assess the stability of the predicted interactions, particularly the hydrogen bonds with the hinge region.

Visualizing the Validation Process and Interactions

Graphviz diagrams are used to illustrate the workflow for validating the hinge-binding interaction, the fundamental chemical scaffold, and a representative signaling pathway.

experimental_workflow cluster_discovery Compound Discovery & Initial Screening cluster_validation Interaction Validation cluster_cellular Cellular & In Vivo Evaluation synthesis Synthesis of 3-Amino-Indazole Derivatives biochemical_assay Biochemical Kinase Assay (e.g., LanthaScreen) synthesis->biochemical_assay Test Compounds kinome_scan Kinome-wide Selectivity (KINOMEscan) biochemical_assay->kinome_scan Active Hits crystallography X-ray Crystallography kinome_scan->crystallography Selective Hits computational Computational Modeling (Docking & MD) kinome_scan->computational Selective Hits cellular_assay Cellular Potency Assays (e.g., GI50) crystallography->cellular_assay Confirmed Binders computational->cellular_assay Predicted Binders in_vivo In Vivo Efficacy Models cellular_assay->in_vivo

Caption: Experimental workflow for validating 3-amino-indazole hinge-binders.

Caption: Hinge-binding interaction of the 3-amino-indazole scaffold.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation Inhibitor 3-Amino-Indazole Inhibitor Inhibitor->RTK Inhibition Transcription->Proliferation

Caption: Simplified receptor tyrosine kinase signaling pathway.

References

Comparative Efficacy of 3-Amino-1H-indazole-6-carboxylic Acid Scaffolds Against Drug-Resistant Kinase Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comparative analysis of the efficacy of indazole-based kinase inhibitors, with a focus on derivatives of the 3-amino-1H-indazole-6-carboxylic acid scaffold, against clinically relevant drug-resistant kinase mutants. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation oncology therapeutics. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of the structure-activity relationships and therapeutic potential of this promising class of compounds.

Introduction

The development of acquired resistance to targeted kinase inhibitors remains a significant challenge in cancer therapy. Genetic mutations in the kinase domain can alter the drug-binding pocket, leading to reduced inhibitor efficacy and disease progression. The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors. This guide focuses on derivatives that, while not exact matches to this compound, are structurally cognate and provide critical insights into how this chemical space can be exploited to overcome drug resistance. We will examine the activity of these compounds against mutant forms of Fibroblast Growth Factor Receptor 4 (FGFR4) and FMS-like Tyrosine Kinase 3 (FLT3), both of which are implicated in various malignancies and are known to develop resistance mutations.

Data Presentation: Quantitative Efficacy of Indazole Derivatives

The following tables summarize the inhibitory activities of representative indazole derivatives against wild-type and drug-resistant kinase mutants. These data are compiled from peer-reviewed studies and offer a clear comparison of potency.

Table 1: Inhibitory Activity of 3-Amido-1H-indazole Derivative 48c Against FGFR4 and its Gatekeeper Mutants

CompoundTarget KinaseIC50 (nM) - Enzymatic AssayBa/F3 Cellular Assay IC50 (nM)
48c FGFR4 WT2.9< 0.1
FGFR4 V550L (Gatekeeper Mutant)-0.3
FGFR4 V550M (Gatekeeper Mutant)-0.3

Data sourced from a study on aminoindazole derivatives as covalent inhibitors for FGFR4[1].

Table 2: Inhibitory Activity of 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole Derivative 8r Against FLT3 and its Resistant Mutants

CompoundTarget KinaseIC50 (nM) - Enzymatic Assay
8r FLT3 WT41.6
FLT3-ITD (W51) (Resistant Mutant)22.8
FLT3-TKD (D835Y) (Resistant Mutant)5.64

Data sourced from a study on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as FLT3 inhibitors[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the synthesis of indazole derivatives and the assessment of their kinase inhibitory activity.

General Synthesis of 1H-Indazole-3-Carboxamide Derivatives

This procedure outlines a common method for the synthesis of 1H-indazole-3-carboxamides, which are structurally related to the target scaffold.

  • Activation of the Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents). The mixture is stirred at room temperature for 15-30 minutes to form the active ester.

  • Amide Bond Formation: The desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) (3 equivalents) are added to the reaction mixture. The reaction is stirred at room temperature for 4-6 hours, with progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice water. The resulting precipitate is extracted with an organic solvent (e.g., a 10% solution of methanol in chloroform). The combined organic layers are washed with 10% sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final 1H-indazole-3-carboxamide derivative.[3]

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against wild-type or mutant kinases.

  • Assay Preparation: Kinase assays are typically performed in 96-well or 384-well plates. The assay mixture contains the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.

  • Compound Incubation: The test compounds are serially diluted to various concentrations and pre-incubated with the kinase enzyme for a defined period (e.g., 10-30 minutes) at room temperature. This allows for the binding of the inhibitor to the kinase.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

  • Detection of Kinase Activity: The extent of kinase activity is determined by measuring the amount of product formed. This is often achieved by quantifying the amount of ADP produced, which is directly proportional to the kinase activity. A common method involves a coupled enzymatic reaction where ADP is converted to ATP, and the subsequent reaction is measured via a fluorometric or luminescent signal.

  • Data Analysis: The raw data (e.g., fluorescence or luminescence intensity) is converted to percent inhibition relative to a control reaction without any inhibitor. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell-Based Proliferation Assay for Drug-Resistant Mutants (Ba/F3 System)

The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line that can be engineered to express a specific kinase. This system is widely used to assess the cellular potency of kinase inhibitors against both wild-type and mutant kinases.[4]

  • Generation of Stable Cell Lines: Ba/F3 cells are transfected with a vector encoding the wild-type or mutant kinase of interest (e.g., FGFR4-V550L). Stable cell lines are selected by their ability to proliferate in the absence of IL-3, indicating that their growth is now driven by the expressed kinase.

  • Cell Seeding: The engineered Ba/F3 cells are seeded into 96-well plates at a specific density in a growth medium lacking IL-3.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg STAT3 STAT3 FGFR4->STAT3 KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 STAT3->Gene_Expression Indazole_Derivative Indazole Derivative Indazole_Derivative->FGFR4 Inhibits FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS STAT5 STAT5 FLT3_Receptor->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT5->Gene_Expression Indazole_Derivative Indazole Derivative Indazole_Derivative->FLT3_Receptor Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Indazole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biochemical_Assay In Vitro Kinase Assay (Wild-Type & Mutant) Characterization->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., Ba/F3) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Panel Cell_Based_Assay->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

References

Safety Operating Guide

Proper Disposal of 3-amino-1H-indazole-6-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-amino-1H-indazole-6-carboxylic acid was publicly available at the time of this writing. The following disposal procedures are based on the safety data for structurally similar compounds, including 3-Amino-1H-indazole, 1-Methyl-1H-indazole-3-carboxylic acid, and general guidelines for the disposal of solid hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and national regulations.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This compound, like many specialized research chemicals, is considered hazardous waste and must be handled accordingly. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, the following are recommended:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be required if dust is generated.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • Treat all this compound and any materials contaminated with it (e.g., weighing paper, gloves, empty containers) as hazardous chemical waste.

    • This compound is a solid organic acid.

  • Waste Collection and Segregation:

    • Collect waste this compound in a designated, properly labeled, and sealable container.

    • The container must be made of a material compatible with the chemical.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes should never be mixed.

  • Container Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

    • Indicate the date when the waste was first added to the container.

    • Attach any specific hazardous waste labels required by your institution or local regulations.

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.

    • Ensure the storage area is cool, dry, and well-ventilated.

    • Keep the container away from incompatible materials, such as strong oxidizing agents and strong acids.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Follow all institutional procedures for waste manifest and pickup requests.

    • The final disposal method will likely be incineration at an approved waste disposal plant.[1][2]

Summary of Key Safety and Disposal Information

ParameterInformationSource
Chemical State SolidGeneral Knowledge
Primary Hazards May cause skin and eye irritation. May cause respiratory irritation.[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[1]
Incompatible Materials Strong oxidizing agents, strong acids.[1]
Spill Cleanup Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][3][4]
Prohibited Disposal Do not empty into drains or dispose of in regular trash.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect label Label Container with: - Full Chemical Name - Hazard Information - Accumulation Start Date collect->label store Store in a Secure, Designated Waste Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3-amino-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-amino-1H-indazole-6-carboxylic acid was located. The following guidance is based on the safety data of structurally similar compounds, including 3-Amino-1H-indazole, 1H-Indazole-3-carboxylic acid, 6-Amino-1H-indazole-7-carboxylic acid, and 1H-Indazole-6-carboxylic acid. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure safe operational handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] A comprehensive personal protective equipment (PPE) plan is critical for safe handling.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact which can cause irritation.[1]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[1][2]
Respiratory Protection NIOSH-approved N95 (or better) respirator.Required when handling the solid form to avoid inhalation of dust, which may cause respiratory irritation.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls Verification:

  • Ensure a calibrated chemical fume hood is operational.

  • Confirm the location and functionality of the nearest eyewash station and safety shower.[1][4]

2. Preparation and Gowning:

  • Don all required PPE as outlined in Table 1 before entering the designated handling area.

3. Aliquoting and Weighing:

  • Perform all manipulations of the solid compound within a chemical fume hood to control dust.

  • Use anti-static weighing paper and tools to minimize the generation of airborne dust.

4. Dissolution:

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep the container covered as much as possible during dissolution.

5. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Clean and decontaminate all work surfaces and equipment.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handling_weigh Weigh Solid Compound prep_eng->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decon Decontaminate Surfaces and Equipment handling_dissolve->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_dispose Dispose of Waste cleanup_wash->cleanup_dispose

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste, including contaminated gloves, weighing paper, and disposable labware, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused or waste solutions of the compound should also be collected in a separate, labeled hazardous waste container.

2. Labeling:

  • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Harmful if Swallowed").

3. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Keep containers securely sealed when not in use.

4. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain or in regular trash.[5]

By implementing these safety and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.